4-Oxododecanedioic acid
Description
This compound has been reported in Fusarium fujikuroi with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-10(8-9-12(16)17)6-4-2-1-3-5-7-11(14)15/h1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMOTDTSDYYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30828-09-2 | |
| Record name | 4-Oxododecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030828092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXODODECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9QS92H2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence and Biological Significance of 4-Oxododecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxododecanedioic acid is a naturally occurring dicarboxylic acid that has been identified in various biological systems, including fungi and plants. Its structural similarity to key signaling molecules suggests a potential role in metabolic and defense pathways. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed experimental protocols for its analysis, and a visualization of related biological pathways. While quantitative data remains sparse in the current literature, this document aims to equip researchers with the foundational information necessary to pursue further investigation into the biological roles and potential applications of this molecule.
Natural Occurrence of this compound
This compound has been identified in a select number of natural sources, pointing to its role as a secondary metabolite in fungi and a potential signaling molecule in plants.
-
Fungal Kingdom: The compound has been reported as a metabolite of the fungus Fusarium fujikuroi.[1][2] This fungus is a known plant pathogen and a prolific producer of various secondary metabolites. The biosynthesis of dicarboxylic acids in fungi can occur through several pathways, including the ω-oxidation of fatty acids and pathways derived from lysine metabolism or aromatic compound degradation.[3][4]
-
Plant Kingdom: this compound has been isolated from the herb Coniogramme japonica.[5] Furthermore, there is evidence to suggest its involvement in plant defense mechanisms. Studies on tomato plants have shown an accumulation of this acid in symbiotic relationships with mycorrhizal fungi, which can enhance the plant's defense against herbivores. It is also plausible that this compound is formed endogenously through lipid peroxidation, a common response to oxidative stress in plants.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration of this compound in its natural sources. The following table is provided as a template for future research in this area.
| Biological Source | Tissue/Cellular Compartment | Condition | Concentration Range | Reference |
| Fusarium fujikuroi | Mycelia / Culture Broth | Not Available | Not Available | |
| Coniogramme japonica | Not Available | Not Available | Not Available | |
| Plant (e.g., Tomato) | Roots / Leaves | Symbiosis / Herbivory Stress | Not Available |
Note: The lack of quantitative data represents a significant research gap and an opportunity for further investigation.
Experimental Protocols
The analysis of this compound from biological matrices typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following protocols are generalized from established methods for dicarboxylic acid analysis.
Extraction of this compound from Fungal Culture
-
Sample Preparation: Lyophilize fungal mycelia and grind to a fine powder. For liquid culture, centrifuge to separate the supernatant (broth) and mycelia.
-
Extraction:
-
Mycelia: Perform a solid-liquid extraction with a solvent mixture such as ethyl acetate and methanol.
-
Culture Broth: Acidify the supernatant to approximately pH 2 with HCl and perform a liquid-liquid extraction with ethyl acetate.
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange cartridge.
Extraction of this compound from Plant Tissue
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Homogenize the plant powder in a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water, v/v).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Purification: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis or further purification steps like SPE.
Derivatization for GC-MS Analysis
Due to its low volatility, this compound requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common and effective method.
-
Drying: Ensure the purified extract is completely dry, for example, by evaporation under a stream of nitrogen.
-
Silylation Reaction:
-
Add 50 µL of pyridine (or acetonitrile) to the dried sample to ensure it is dissolved.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS and LC-MS/MS Analysis Parameters
-
GC-MS:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.
-
Injector and Oven Program: The injector temperature is usually set around 250-280°C. The oven temperature program starts at a low temperature (e.g., 60-80°C) and is ramped up to a high temperature (e.g., 280-300°C) to elute the derivatized acid.
-
Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. Identification is based on the retention time and comparison of the mass spectrum with a known standard or spectral library.
-
-
LC-MS/MS:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is typical.
-
Mass Spectrometry: An electrospray ionization (ESI) source, often in negative ion mode, is used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor and product ion transitions for this compound. This method offers high sensitivity and specificity.
-
Signaling and Biosynthetic Pathways
While a specific signaling pathway for this compound has not been fully elucidated, its structure as an oxylipin strongly suggests its involvement in pathways related to plant defense, similar to the well-characterized jasmonic acid pathway.
Proposed Involvement in Oxylipin Signaling in Plant Defense
Oxylipins are a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, the jasmonic acid (JA) signaling pathway is a critical component of the defense response to wounding and certain pathogens. This pathway begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and β-oxidation to form JA. JA is then conjugated to isoleucine to form the active hormone JA-Ile, which triggers the degradation of JAZ repressor proteins and the activation of defense gene expression. Given that this compound is also an oxylipin and is implicated in plant defense, it may act as a signaling molecule within this pathway or a parallel one, potentially by activating similar downstream responses.
Caption: Jasmonic acid biosynthesis and signaling pathway in plant defense.
Proposed Biosynthetic Pathway of this compound in Fungi
The biosynthesis of dicarboxylic acids in fungi can occur via the ω-oxidation of fatty acids. This pathway involves the terminal oxidation of a fatty acid, followed by subsequent oxidation steps to yield a dicarboxylic acid. For this compound, a plausible precursor is dodecanoic acid (lauric acid). The pathway would involve an initial oxidation at the C4 position to introduce the keto group, followed by ω-oxidation at the C12 position.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]
- 3. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering microorganisms for the biosynthesis of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxylipin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxododecanedioic Acid in Fusarium fujikuroi: An Emerging Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium fujikuroi, a plant-pathogenic fungus, is renowned for its complex secondary metabolism, producing a diverse array of bioactive compounds. While well-known for synthesizing phytohormones like gibberellins and mycotoxins such as fusaric acid and bikaverin, recent findings have identified 4-oxododecanedioic acid as a constituent of its metabolome. This dicarboxylic acid represents a less-explored facet of F. fujikuroi's biochemistry. Although detailed research on its biosynthesis, regulation, and biological role in the fungus is still in its nascent stages, this guide consolidates the current knowledge and outlines the necessary experimental frameworks for its future investigation.
Chemical Profile
This compound is a C12 dicarboxylic acid containing a ketone group at the fourth carbon position. Its chemical structure imparts bifunctional reactivity, with two carboxylic acid groups and a central ketone, suggesting its potential as a versatile precursor in various metabolic pathways or as a bioactive molecule itself.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₅ |
| Molecular Weight | 244.28 g/mol |
| CAS Number | 30828-09-2 |
Current Understanding of this compound in Fusarium fujikuroi
The presence of this compound in Fusarium fujikuroi (synonym Fusarium moniliforme) has been confirmed through metabolomic analyses. It was first reported as a novel fatty acid isolated from the mycelium of Fusarium moniliforme Sheld[1]. This discovery has been cataloged in chemical and natural product databases, confirming its status as a fungal metabolite[2][3].
However, the scientific literature currently lacks in-depth studies on this specific compound within F. fujikuroi. Key areas that remain to be elucidated include:
-
Biosynthetic Pathway: The enzymatic machinery and genetic clusters responsible for the synthesis of this compound in F. fujikuroi are unknown.
-
Regulatory Networks: The signaling pathways and transcriptional regulators that control its production have not been identified.
-
Quantitative Production: Data on the yield and optimal culture conditions for the production of this compound by F. fujikuroi are not available.
-
Biological Function: Its role in the fungus's lifecycle, pathogenicity, or interaction with its host plants is yet to be determined.
Proposed Experimental Protocols for Future Research
To address the existing knowledge gaps, a systematic investigation of this compound in F. fujikuroi is required. The following experimental protocols provide a roadmap for researchers in this area.
Fungal Culture and Metabolite Extraction
A standardized protocol for the cultivation of F. fujikuroi and subsequent extraction of metabolites is crucial for reproducible results.
Protocol 1: Cultivation and Extraction
-
Fungal Strain: Fusarium fujikuroi wild-type strain (e.g., IMI58289).
-
Culture Medium: Potato Dextrose Broth (PDB) or a defined synthetic medium to facilitate metabolic studies.
-
Incubation: Inoculate the liquid medium with fungal spores or mycelial fragments and incubate at 28°C with shaking (180 rpm) for 7-10 days.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction:
-
Mycelium: Lyophilize the mycelium, grind it into a fine powder, and perform a solvent extraction using a mixture of methanol, chloroform, and water.
-
Culture Filtrate: Perform a liquid-liquid extraction using a non-polar solvent such as ethyl acetate.
-
-
Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude metabolite mixture.
Isolation and Identification
Purification and structural elucidation of this compound from the crude extract are necessary for its unambiguous identification.
Protocol 2: Compound Isolation and Identification
-
Chromatography: Subject the crude extract to column chromatography using silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
-
Further Purification: Use High-Performance Liquid Chromatography (HPLC) with a C18 column to purify the fraction containing this compound.
-
Structural Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., LC-QTOF-MS).
-
Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Quantification of this compound
Developing a quantitative method is essential for studying the regulation of its production.
Protocol 3: Quantitative Analysis
-
Analytical Standard: Obtain or synthesize pure this compound to serve as a standard for calibration curves.
-
LC-MS/MS Method Development: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of this compound in fungal extracts.
-
Sample Analysis: Analyze extracts from F. fujikuroi cultures grown under various conditions (e.g., different nutrient sources, pH levels, incubation times) to determine the production profile of the target metabolite.
Hypothetical Biosynthetic and Signaling Pathways
While the specific pathways for this compound are unknown, we can propose hypothetical models based on known fungal secondary metabolism. These models can serve as a basis for future experimental design, such as gene knockout studies and transcriptomic analyses.
Caption: Proposed experimental workflow for the comprehensive study of this compound in F. fujikuroi.
Conclusion and Future Directions
The identification of this compound in Fusarium fujikuroi opens up a new avenue of research into the secondary metabolism of this important fungal species. While current knowledge is limited to its existence, the path forward is clear. A concerted effort employing modern analytical and molecular biology techniques, as outlined in this guide, is necessary to uncover its biosynthesis, regulation, and biological function. Such studies will not only enhance our fundamental understanding of fungal biochemistry but also have the potential to reveal novel bioactive compounds with applications in medicine and agriculture. The exploration of this lesser-known metabolite could unveil new roles for dicarboxylic acids in fungal physiology and host-pathogen interactions.
References
The Biosynthesis of 4-Oxododecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group with potential applications in organic synthesis and as a modulator of fatty acid metabolism.[1][2] While its presence has been identified in natural sources such as the fungus Fusarium fujikuroi and the fern Coniogramme japonica, the complete biosynthetic pathway has not been fully elucidated.[3][4] This technical guide presents a putative biosynthetic pathway for this compound, drawing upon established analogous metabolic routes for dicarboxylic acid formation and fatty acid modification. The proposed pathway commences with the conversion of a renewable precursor, linoleic acid, to dodecanedioic acid, followed by a subsequent hydroxylation and oxidation to introduce the 4-oxo functionality. This guide provides a comprehensive overview of the hypothesized enzymatic steps, quantitative data from related bioprocesses, detailed experimental protocols for key assays, and visual diagrams of the proposed pathways and workflows to facilitate further research in this area.
Introduction to this compound
This compound is an oxo-dicarboxylic acid with a 12-carbon backbone.[1] Its structure, featuring carboxylic acid groups at both termini (C1 and C12) and a ketone at the C4 position, provides it with a unique reactivity profile for chemical synthesis. Studies on its structural analog, dodecanedioic acid, suggest that long-chain dicarboxylic acids can influence fatty acid metabolism by enhancing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of the ketone group in this compound suggests a potential for distinct metabolic roles and makes it an interesting target for research and development.
Natural Occurrence:
-
Fungus: Fusarium fujikuroi (previously known as Fusarium moniliforme)
-
Plant: Coniogramme japonica
Putative Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to occur in two main stages:
-
Formation of the C12 dicarboxylic acid backbone, dodecanedioic acid (DDA), from a readily available unsaturated fatty acid precursor.
-
Modification of the DDA backbone by hydroxylation and subsequent oxidation at the C4 position.
Stage 1: Biosynthesis of Dodecanedioic Acid from Linoleic Acid
A sustainable and efficient route for the biosynthesis of dodecanedioic acid from the renewable resource linoleic acid has been demonstrated using a multi-enzymatic cascade in a whole-cell biocatalyst system. This process involves the following key enzymatic steps:
-
Dioxygenation: Lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into linoleic acid to form a hydroperoxide derivative.
-
Carbon-Carbon Bond Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding shorter-chain aldehydes.
-
Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes the aldehyde group to a carboxylic acid.
-
Reduction: An endogenous double-bond reductase saturates the remaining double bond.
This cascade, coupled with a cofactor regeneration system (e.g., NADH oxidase), has been successfully implemented in E. coli for the efficient production of dodecanedioic acid.
Stage 2: Formation of the 4-Oxo Group
The introduction of the ketone at the C4 position of dodecanedioic acid is proposed to proceed via a two-step enzymatic modification:
-
Hydroxylation: A cytochrome P450 (CYP) monooxygenase is hypothesized to catalyze the regioselective hydroxylation of dodecanedioic acid at the C4 position to yield 4-hydroxydodecanedioic acid. Cytochrome P450 enzymes are well-known for their ability to hydroxylate a wide range of substrates, including fatty acids, at various positions.
-
Oxidation: The resulting secondary alcohol is then oxidized to a ketone by a dehydrogenase, likely an NAD(P)+-dependent alcohol dehydrogenase, to form the final product, this compound.
Quantitative Data
The following tables summarize key quantitative data from studies on the biosynthesis of dodecanedioic acid and the kinetics of enzymes relevant to the proposed pathway for this compound.
Table 1: Whole-Cell Biotransformation of Linoleic Acid to Dodecanedioic Acid (DDA)
| Substrate Concentration (mM) | Wet Cell Dosage (g/L) | Reaction Time (h) | DDA Concentration (g/L) | Molar Yield (%) | Space-Time Yield (g/L/d) |
| 20 | 30 | 4 | 4.41 | 95.7 | 26.5 |
| 50 | 50 | 6 | 10.95 | 95.1 | 43.8 |
| 100 | 50 | 10 | 18.2 | 79.0 | 43.7 |
Table 2: Kinetic Parameters of Relevant Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Soybean Lipoxygenase-1 | Linoleic Acid | 15 | - | |
| Human Cytochrome P450 4A11 | Lauric Acid | - | - | |
| Human Cytochrome P450 4A11 | 12-OH Lauric Acid (product) | Kd = 5.1 ± 2.1 | - |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for Dodecanedioic Acid Production
This protocol is adapted from the whole-cell one-pot biosynthesis of dodecanedioic acid from linoleic acid.
1. Preparation of Whole-Cell Biocatalyst:
-
Co-express the genes for lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an NADH oxidase in E. coli BL21(DE3).
-
Cultivate the recombinant E. coli in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., potassium phosphate buffer). The resulting cell pellet is the wet-cell biocatalyst.
2. Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) containing KCl (e.g., 2 M).
-
Add the linoleic acid substrate to the desired concentration (e.g., 20-100 mM).
-
Initiate the reaction by adding the wet-cell biocatalyst to the desired dosage (e.g., 30-50 g/L).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure sufficient oxygen supply.
-
Monitor the reaction progress by taking samples at regular intervals.
3. Product Extraction and Analysis:
-
Quench the reaction by adding an acid (e.g., 1 M H2SO4).
-
Extract the product, dodecanedioic acid, with an organic solvent (e.g., methyl tert-butyl ether).
-
Analyze the extracted product using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.
Protocol 2: Lipoxygenase Activity Assay
This spectrophotometric assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes as lipoxygenase oxygenates a polyunsaturated fatty acid substrate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Substrate Solution: Prepare a stock solution of sodium linoleate. For the assay, dilute the stock to the desired final concentration in the assay buffer.
-
Enzyme Solution: Prepare a solution of lipoxygenase (e.g., from soybean) in the assay buffer. Keep the enzyme solution on ice.
2. Assay Procedure:
-
Set up a quartz cuvette in a spectrophotometer capable of reading at 234 nm and maintaining a constant temperature (e.g., 25°C).
-
To the cuvette, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.
-
Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).
-
The rate of reaction is calculated from the initial linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.
Protocol 3: Cytochrome P450 Activity Assay (Fluorometric)
This protocol describes a general method for measuring the activity of a specific CYP isoform using a fluorogenic substrate.
1. Reagent Preparation:
-
CYP Assay Buffer: A buffer suitable for the specific CYP isoform being tested (e.g., potassium phosphate buffer).
-
CYP Enzyme Source: Recombinant CYP enzyme or liver microsomes.
-
NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to regenerate NADPH.
-
Fluorogenic Substrate: A substrate that is converted by the CYP isoform into a fluorescent product.
-
Specific Inhibitor (Optional): To determine the activity of a specific CYP in a mixture.
-
Fluorescent Standard: For creating a standard curve to quantify the product.
2. Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing the CYP assay buffer, the CYP enzyme source, and the NADPH generating system.
-
Add the test compound or vehicle control to the appropriate wells. To determine specific activity, prepare parallel reactions with and without a selective inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a plate reader in kinetic mode for a set duration (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Calculate the rate of product formation from the linear phase of the fluorescence versus time plot.
-
Quantify the product formation using a standard curve generated with the fluorescent standard.
Visualizations
Caption: Putative Biosynthesis Pathway of this compound.
Caption: Experimental Workflow for Whole-Cell Biotransformation.
Caption: General Workflow for an Enzyme Activity Assay.
Conclusion and Future Directions
The biosynthesis of this compound, while not yet fully elucidated, can be plausibly outlined through a combination of known metabolic pathways. The formation of the dodecanedioic acid backbone from renewable resources is a well-documented process, providing a strong foundation for the proposed pathway. The subsequent hydroxylation and oxidation to form the 4-oxo group are hypothesized to be catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively, which are known to be involved in fatty acid metabolism.
Further research is required to validate this putative pathway. Key areas for future investigation include:
-
Identification of specific enzymes: Isolating and characterizing the specific lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, cytochrome P450, and dehydrogenase enzymes responsible for the synthesis of this compound in Fusarium fujikuroi and Coniogramme japonica.
-
Gene cluster analysis: Genomic analysis of these organisms may reveal the biosynthetic gene cluster responsible for the production of this compound.
-
In vitro reconstitution: Reconstituting the entire biosynthetic pathway in vitro with purified enzymes would provide definitive proof of the proposed mechanism.
The elucidation of this pathway will not only enhance our understanding of fungal and plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for various industrial and pharmaceutical applications.
References
- 1. Secondary metabolism in Fusarium fujikuroi: strategies to unravel the function of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative genomics of geographically distant Fusarium fujikuroi isolates revealed two distinct pathotypes correlating with secondary metabolite profiles | PLOS Pathogens [journals.plos.org]
- 3. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state kinetics of lipoxygenase oxygenation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxododecanedioic Acid: A Fungal Metabolite at the Crossroads of Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxododecanedioic acid is a C12 oxo-dicarboxylic acid that has been identified as a secondary metabolite produced by the fungus Fusarium fujikuroi (formerly known as Fusarium moniliforme).[1][2] This compound is of interest to the scientific community due to its structural features, which suggest a potential role in fatty acid metabolism and signaling. While research on this specific metabolite is still in its nascent stages, its existence points to the diverse and complex biochemical pathways within fungi. This guide provides a comprehensive overview of the current knowledge on this compound, including its presumed biosynthetic pathway, potential biological activities, and generalized experimental protocols for its study.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. These compounds play crucial roles in the producing organism's life cycle, including defense, communication, and competition. For decades, fungal metabolites have been a cornerstone of drug discovery, yielding blockbuster drugs such as penicillin and lovastatin. Dicarboxylic acids, a class of organic compounds containing two carboxylic acid functional groups, are known fungal metabolites with various industrial and pharmaceutical applications.
This compound, a keto-dicarboxylic acid, represents an intriguing molecule within this class. Its identification from Fusarium fujikuroi, a plant-pathogenic fungus known for producing other bioactive secondary metabolites like gibberellins and fusaric acid, suggests it may have a specific biological function.[3][4][5] This document aims to consolidate the available information on this compound and provide a technical framework for researchers interested in exploring its potential.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Fusarium fujikuroi has not been experimentally elucidated. However, based on the well-established mechanisms of fatty acid metabolism in fungi, a putative pathway can be proposed. The biosynthesis of dicarboxylic acids in fungi typically proceeds via the ω-oxidation of fatty acids or alkanes, a process primarily catalyzed by cytochrome P450 monooxygenases of the CYP52 family.
A plausible biosynthetic route for this compound could start from lauric acid (dodecanoic acid), a C12 saturated fatty acid. The proposed pathway involves the following key steps:
-
ω-Hydroxylation: The terminal methyl group of lauric acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.
-
Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde, forming 12-oxododecanoic acid.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, yielding dodecanedioic acid.
-
β-Oxidation and Ketone Formation: Dodecanedioic acid could then undergo a partial cycle of β-oxidation. However, instead of complete degradation, the process might be halted or modified after the initial oxidation steps, leading to the introduction of a ketone group at the C-4 position. Alternatively, a specific hydroxylase could introduce a hydroxyl group at the C-4 position of dodecanedioic acid, which is subsequently oxidized to a ketone.
Fusarium species are known to possess a rich complement of cytochrome P450 enzymes involved in a variety of metabolic processes, including the biosynthesis of secondary metabolites and the detoxification of xenobiotics. The characterization of the P450 complement (CYPome) of Fusarium graminearum, a close relative of F. fujikuroi, has revealed numerous P450s with potential roles in fatty acid metabolism.
Caption: A putative biosynthetic pathway for this compound from lauric acid.
Biological Activity and Potential Applications
The biological activity of this compound remains largely unexplored. However, its structural similarity to other dicarboxylic acids and its origin as a fungal secondary metabolite suggest several potential areas of interest for researchers.
-
Antimicrobial Activity: Fungal secondary metabolites are a rich source of antimicrobial compounds. It is plausible that this compound may exhibit activity against bacteria or other fungi.
-
Phytotoxicity: As a metabolite of a plant-pathogenic fungus, it could play a role in the fungus-plant interaction, potentially acting as a phytotoxin.
-
Metabolic Modulation: Dicarboxylic acids are known to be involved in fatty acid metabolism. The structural analog, dodecanedioic acid, has been reported to increase the β-oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. This compound may have similar or distinct effects on metabolic pathways.
-
Signaling Molecule: Some oxidized fatty acids (oxylipins) act as signaling molecules in fungi, mediating processes such as development and sporulation.
Given the lack of specific data, the following table presents hypothetical biological activities and the corresponding experimental assays that could be employed for their investigation.
| Potential Biological Activity | Experimental Assay | Endpoint Measurement |
| Antibacterial Activity | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) |
| Antifungal Activity | Fungal growth inhibition assay | Inhibition of mycelial growth or spore germination |
| Phytotoxicity | Seed germination and seedling growth assay | Inhibition of germination, root and shoot elongation |
| Metabolic Modulation | In vitro enzymatic assays with key metabolic enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase) | Enzyme activity (e.g., spectrophotometric or fluorometric assays) |
| Cytotoxicity | MTT or LDH assay on various cell lines | Cell viability and membrane integrity |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available in the literature. The following sections provide generalized methodologies that can be adapted for the isolation, characterization, and biological evaluation of this fungal metabolite.
Fungal Cultivation and Metabolite Extraction
-
Fungal Strain: Fusarium fujikuroi can be obtained from culture collections such as ATCC or CBS.
-
Culture Medium: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, should be used.
-
Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of F. fujikuroi. Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Extract the mycelial biomass separately after homogenization, also with ethyl acetate or a mixture of methanol and dichloromethane.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
References
- 1. This compound | CAS:30828-09-2 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cotton.org [cotton.org]
- 5. Production of fusaric acid by Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 4-Oxododecanedioic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxododecanedioic acid, a C12 keto-dicarboxylic acid, occupies a unique position at the intersection of fatty acid ω-oxidation and β-oxidation. While its structural analog, dodecanedioic acid, is a known substrate for peroxisomal and mitochondrial fatty acid oxidation, the presence of a ketone group at the C-4 position introduces a metabolic complexity that suggests a distinct and potentially regulated role in cellular lipid homeostasis. This technical guide synthesizes the current understanding of this compound's involvement in fatty acid metabolism, drawing parallels with related dicarboxylic acids and exploring the enzymatic machinery likely responsible for its synthesis and degradation. This document provides a comprehensive overview of its biochemical context, analytical methodologies for its quantification, and potential implications for metabolic disorders, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this intriguing molecule further.
Introduction to this compound
This compound is a dicarboxylic acid with a twelve-carbon backbone, characterized by the presence of a ketone group at the fourth carbon. Its structure suggests it is an intermediate or byproduct of fatty acid metabolism. Dicarboxylic acids, in general, are formed through the ω-oxidation pathway of fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded.[1] These dicarboxylic acids are typically further metabolized via peroxisomal β-oxidation.[2][3]
The key distinguishing feature of this compound is its 4-oxo group. This structural element implies that its metabolic processing may differ from that of simple saturated dicarboxylic acids, potentially requiring specific enzymes for its reduction or removal before or during β-oxidation. The metabolism of other 4-substituted fatty acids suggests that the 4-oxo group could present a metabolic hurdle, possibly slowing its entry into or progression through the β-oxidation pathway.
Biosynthesis and Biodegradation Pathways
The precise metabolic pathways for the synthesis and degradation of this compound in mammals are not yet fully elucidated. However, based on the metabolism of related compounds, a putative pathway can be proposed.
Biosynthesis
It is hypothesized that this compound is formed from the ω-oxidation of 4-hydroxydodecanoic acid or the further oxidation of dodecanedioic acid. The initial ω-oxidation of fatty acids is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2]
Caption: Putative biosynthesis pathway of this compound.
Biodegradation
The degradation of this compound is likely to proceed via peroxisomal β-oxidation. The presence of the 4-oxo group may necessitate an initial reduction to a hydroxyl group by a reductase enzyme before the standard β-oxidation spiral can commence.
Caption: Putative degradation pathway of this compound.
Quantitative Data
Currently, there is a scarcity of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices such as plasma or urine. Further research employing targeted metabolomics is required to establish reference ranges and to investigate its potential as a biomarker.
Table 1: Summary of Expected Quantitative Data (Hypothetical)
| Parameter | Biological Matrix | Expected Condition of Elevation | Analytical Method | Reference |
| Concentration | Urine, Plasma | Fatty Acid Oxidation Disorders, Dicarboxylic Aciduria | LC-MS/MS, GC-MS | To be determined |
| Enzyme Kinetics (Km, Vmax) | Liver homogenates, Purified enzymes | - | Spectrophotometric assays, HPLC-based assays | To be determined |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.
4.1.1. Sample Preparation (Protein Precipitation & Extraction)
-
To 200 µL of plasma or urine, add 50 µL of an internal standard working solution (e.g., deuterated this compound).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4.1.2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of dicarboxylic acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Specific precursor and product ions for this compound and its deuterated internal standard need to be determined through infusion experiments.
Caption: Workflow for LC-MS/MS quantification of this compound.
In Vitro Metabolism Studies
Investigating the metabolism of this compound can be performed using liver homogenates or isolated peroxisomes.
4.2.1. Liver Homogenate Assay
-
Prepare S9 fractions from liver tissue.
-
Incubate this compound with the S9 fraction in the presence of necessary cofactors (e.g., NADPH, NAD+).
-
Reactions are terminated at various time points by the addition of a quenching solvent (e.g., cold acetonitrile).
-
Analyze the reaction mixture by LC-MS/MS to identify and quantify metabolites.
Role in Metabolic Disorders
Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of several inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation.[4] In these conditions, the overload of fatty acids is shunted to the ω-oxidation pathway, leading to an accumulation of dicarboxylic acids. While the specific diagnostic utility of this compound is not yet established, its presence and concentration could potentially serve as a biomarker to differentiate between various fatty acid oxidation defects or to monitor disease progression and therapeutic response.
Caption: Logical relationship in fatty acid oxidation disorders.
Conclusion and Future Directions
This compound remains a relatively understudied metabolite in the complex landscape of fatty acid metabolism. Its unique keto-dicarboxylic acid structure suggests a specialized role and metabolic fate that warrants further investigation. Future research should focus on:
-
Quantitative Profiling: Establishing sensitive and robust analytical methods to quantify this compound in various biological fluids and tissues in both healthy and diseased states.
-
Enzyme Identification: Identifying and characterizing the specific enzymes responsible for the synthesis, reduction, and degradation of this compound.
-
Functional Studies: Elucidating the direct effects of this compound on the key enzymes and pathways of fatty acid metabolism, including both mitochondrial and peroxisomal β-oxidation.
-
Clinical Relevance: Investigating the potential of this compound as a biomarker for fatty acid oxidation disorders and other metabolic diseases.
A deeper understanding of the role of this compound will not only enhance our knowledge of fatty acid metabolism but may also open new avenues for the diagnosis and therapeutic intervention in a range of metabolic disorders.
References
physical and chemical properties of 4-Oxododecanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group, a structure that imparts unique chemical reactivity and potential for diverse applications in research and development.[1] As a derivative of long-chain dicarboxylic acids, it holds relevance in the study of fatty acid metabolism and as a building block for novel polymers. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside proposed experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
This compound, with the IUPAC name this compound, is also known by synonyms such as Dodecanedioic acid, 4-oxo- and 4-Oxodo-decanedioic acid.[2] It is classified as an oxo carboxylic acid.[2] The molecule consists of a twelve-carbon backbone with carboxylic acid groups at both ends (C1 and C12) and a ketone group at the fourth carbon position.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Dodecanedioic acid, 4-oxo-; 4-Oxodo-decanedioic acid | |
| CAS Number | 30828-09-2 | |
| Molecular Formula | C₁₂H₂₀O₅ | |
| Molecular Weight | 244.28 g/mol | |
| Appearance | Colorless crystal or white powder | |
| Melting Point | 106-109 °C | |
| Boiling Point (Predicted) | 472.4 ± 25.0 °C | |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.77 ± 0.17 | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. Therefore, the following sections provide proposed methodologies based on established chemical principles for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound is the oxidation of 12-hydroxydodecanoic acid or 1,12-dihydroxydodecanoic acid. The following is a generalized protocol for the oxidation of a long-chain hydroxy acid to a keto-dicarboxylic acid.
Materials:
-
12-hydroxydodecanoic acid
-
Jones reagent (chromium trioxide in sulfuric acid and water)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 12-hydroxydodecanoic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate solution to pH 2 with 1 M hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard technique. The choice of solvent is critical and should be determined empirically, though a mixture of ethyl acetate and hexane is a common choice for dicarboxylic acids.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Hot plate
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation begins, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Caption: General workflow for the purification of dicarboxylic acids.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbons alpha to the carboxylic acid groups would appear downfield (around 2.2-2.5 ppm). The protons alpha to the ketone group would also be shifted downfield (around 2.7 ppm). The remaining methylene protons would appear as a complex multiplet in the range of 1.2-1.8 ppm. The acidic protons of the carboxylic acids would appear as a broad singlet far downfield (typically >10 ppm).
-
¹³C NMR: The carbonyl carbons of the carboxylic acids would resonate around 175-185 ppm. The ketone carbonyl carbon would appear further downfield, typically around 200-210 ppm. The carbons alpha to the carbonyl groups would be in the 30-40 ppm range, while the other methylene carbons would be found between 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and ketone functional groups.
-
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching band around 1700-1725 cm⁻¹.
-
Ketone: A sharp, strong C=O stretching band around 1715 cm⁻¹. The presence of two carbonyl groups will likely result in a broad and intense absorption in the 1700-1725 cm⁻¹ region.
Mass Spectrometry
Experimental LC-MS/MS data is available for this compound.
Table 2: Experimental LC-MS/MS Data for this compound
| Precursor Type | Precursor m/z | MS2 Fragments (m/z) |
| [M+H]⁺ | 245.138 | 111.043198, 181.120422, 191.108871, 83.048210, 91.053406 |
| [M+NH₄]⁺ | 262.165 | 181.122360, 191.106110, 209.115158, 227.127518, 111.043144 |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acids and the ketone.
-
Carboxylic Acid Groups: These can undergo typical reactions such as esterification, amide formation, and reduction to alcohols.
-
Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, allowing for reactions like the formation of ketals, cyanohydrins, and imines. It can also be reduced to a secondary alcohol or undergo oxidation under harsh conditions.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Biological and Metabolic Context
While specific signaling pathways involving this compound are not well-documented, its structural analog, dodecanedioic acid, is known to be involved in fatty acid metabolism. Dicarboxylic acids can be metabolized via β-oxidation, providing an alternative energy source. The presence of the ketone group in this compound suggests it may intersect with metabolic pathways involving both fatty acids and ketone bodies.
In the context of plant biology, there is evidence suggesting a role for this compound in plant defense mechanisms. Specifically, it has been implicated in the response to herbivory, where its accumulation is primed by mycorrhizal symbiosis, leading to enhanced herbivore mortality in tomato plants. This suggests a potential role in signaling pathways related to plant immunity.
Caption: Potential metabolic context of this compound.
Conclusion
This compound is a molecule with interesting chemical features that warrant further investigation. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and plausible experimental approaches. For researchers in drug development and material science, the bifunctional nature of this compound offers a versatile scaffold for the synthesis of novel molecules and polymers. Further studies are needed to fully elucidate its biological roles and potential therapeutic applications.
References
The Elusive Discovery of 4-Oxododecanedioic Acid in Coniogramme japonica: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid, a dicarboxylic acid with potential pharmacological relevance, has been identified as a natural product isolated from the fern Coniogramme japonica.[1][][3] This technical guide aims to consolidate the available information regarding this discovery, acknowledging the current limitations in accessing the primary research literature. While commercial suppliers and chemical databases consistently list Coniogramme japonica as the botanical source of this compound, the foundational scientific publication detailing its initial isolation, characterization, and any associated bioactivity remains elusive in broad searches of scholarly databases.
This document will, therefore, provide a comprehensive overview based on established principles of phytochemistry and natural product research, offering a framework for the methodologies likely employed in its discovery and suggesting potential avenues for future investigation.
Chemical Profile of this compound
This compound (CAS 30828-09-2) is a 12-carbon dicarboxylic acid containing a ketone functional group at the C-4 position. Its structure presents opportunities for diverse chemical interactions and potential biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₅ |
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | This compound |
| Appearance | White solid/powder |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
Postulated Experimental Protocols for Discovery and Isolation
In the absence of the primary discovery paper, this section outlines the probable experimental workflow for the isolation and identification of this compound from Coniogramme japonica, based on standard practices in phytochemistry.
Collection and Preparation of Plant Material
Fresh, healthy specimens of Coniogramme japonica would be collected, with the specific plant part (e.g., fronds, rhizomes) noted. The material would then be air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for extraction.
Extraction
A suitable solvent would be chosen to extract the desired compound. Given the polarity of this compound, a multi-step extraction process may have been employed, starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like ethanol or a mixture of chloroform and methanol.
Fractionation and Isolation
The crude extract would undergo fractionation to separate compounds based on their physicochemical properties. A typical workflow is illustrated below.
Caption: A generalized workflow for the isolation of a natural product from a plant source.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid and ketone moieties.
Potential Biological Significance and Future Directions
While no specific signaling pathways involving this compound from Coniogramme japonica have been documented in the available literature, dicarboxylic acids are known to play roles in plant physiology and can exhibit various pharmacological activities. Research into the biological effects of this compound could be a fruitful area of investigation.
A logical next step would be to screen this compound for various biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The diagram below illustrates a potential screening cascade.
References
4-Oxododecanedioic Acid: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-oxododecanedioic acid, a dicarboxylic acid containing a ketone functional group. This guide details its chemical properties, potential biological significance, and relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is an organic compound with the chemical formula C12H20O5.[1][2] It is classified as an oxo carboxylic acid, specifically a keto-dicarboxylic acid.[3] Its structure consists of a twelve-carbon backbone with carboxylic acid groups at positions 1 and 12, and a ketone group at the 4th carbon position.[3] This combination of functional groups confers unique reactivity to the molecule.[3]
| Property | Value | Source |
| Molecular Formula | C12H20O5 | |
| Molecular Weight | 244.28 g/mol | |
| CAS Number | 30828-09-2 | |
| Appearance | Colorless crystal or white powder | |
| Melting Point | 106-109 °C | |
| Boiling Point (Predicted) | 472.4±25.0 °C | |
| Density (Predicted) | 1.146±0.06 g/cm3 | |
| pKa (Predicted) | 4.77±0.17 |
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various established organic chemistry pathways. One common method involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid using a sodium hydroxide solution. Another potential route starts from methyl 9-oxodecanoic acid, likely involving chain extension and subsequent hydrolysis.
Due to its bifunctional nature, this compound serves as a versatile building block in organic synthesis. It has applications in the production of polymers such as polyesters and polyamides, and as a precursor for pharmaceuticals and food additives. Its unique structure can impart specific physical properties like rigidity or flexibility to specialty polymers. It is also used in the synthesis of dyes, pigments, lubricants, preservatives, and plastic additives.
Biological Significance and Potential Therapeutic Relevance
While research specifically on this compound is limited, the broader class of dicarboxylic acids is known to be involved in various metabolic pathways. Studies on its structural analog, dodecanedioic acid, have shown that long-chain dicarboxylic acids can influence fatty acid metabolism by increasing beta-oxidation, which may lead to reduced body fat and improved glucose tolerance. The presence of a ketone group in this compound suggests a potential role in modulating fatty acid and ketone body metabolism.
Interestingly, this compound has been identified as a key metabolite in plant defense mechanisms against herbivorous insects and in mediating the beneficial effects of symbiotic fungi. In the context of cellular signaling, while a direct role has not been established, other oxo carboxylic acids are known to be involved in redox-driven signaling. For instance, perturbations in the cellular concentrations of carboxylic acids like citrate can significantly impact gene expression related to photosynthesis, stress responses, and metabolism.
Experimental Protocols
Due to the limited specific literature on this compound, the following experimental protocols are based on established methods for the analysis of dicarboxylic and oxo carboxylic acids.
Quantification by High-Performance Liquid Chromatography (HPLC)
A sensitive and selective HPLC method can be employed to quantify organic dicarboxylic acids.
-
Column: Reverse-phase Newcrom BH column (4.6 x 150 mm, 3 µm, 100 Å).
-
Mobile Phase: Water and perchloric acid as a buffer modifier.
-
Detection: UV detection at 200 nm.
-
Sample Preparation: Solid-phase extraction using anion-exchange cartridges can be used to isolate the organic acids from complex matrices.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of dicarboxylic acids in biological samples.
-
Derivatization: Esterification of the carboxylic acid groups is necessary to increase volatility. This can be achieved by heating with butanol and a strong acid catalyst like sulfuric acid.
-
GC Column: A suitable capillary column for separating fatty acid methyl esters.
-
Mass Spectrometry: Electron ionization (EI) can be used for fragmentation and identification. Selected ion monitoring (SIM) can be employed for accurate quantification.
Analysis by Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the analysis of dicarboxylic acids, allowing for differentiation between isomers.
-
Sample Preparation: Extraction with an organic solvent like methyl-tert-butyl ether, followed by derivatization to form butyl esters.
-
Liquid Chromatography: Minimal chromatographic separation may be required, allowing for rapid analysis.
-
Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) can be used for highly specific and sensitive quantification.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate conceptual signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Conceptual signaling pathway for dicarboxylic acids.
Caption: General experimental workflow for dicarboxylic acid analysis.
References
The Pivotal Role of Keto-Dicarboxylic Acids in Cellular Metabolism, Signaling, and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-dicarboxylic acids are a class of organic molecules characterized by the presence of both a ketone and two carboxylic acid functional groups. These molecules are central intermediates in a multitude of metabolic pathways, playing critical roles in energy production, amino acid metabolism, and cellular signaling. Their significance extends beyond basal metabolism, as dysregulation of their concentrations is implicated in a variety of pathological conditions, making them promising targets for drug development and diagnostics. This technical guide provides an in-depth exploration of the biological significance of key keto-dicarboxylic acids, including alpha-ketoglutarate, oxaloacetate, and alpha-ketoadipic acid, with a focus on their quantitative data, experimental analysis, and involvement in signaling pathways.
Core Biological Functions and Metabolic Significance
Keto-dicarboxylic acids are integral players in the central carbon metabolism of virtually all aerobic organisms. Their primary roles are centered within the mitochondria, but they also participate in crucial cytosolic processes.
Alpha-Ketoglutarate (α-KG)
Alpha-ketoglutarate is a key intermediate in the Krebs cycle, formed from the oxidative decarboxylation of isocitrate. Beyond its role in ATP production, α-KG is a critical link between carbon and nitrogen metabolism.[1] It can be reductively carboxylated to produce citrate, a precursor for fatty acid and cholesterol synthesis. Furthermore, α-KG serves as a primary nitrogen acceptor through transamination reactions, forming glutamate, and is thus essential for the synthesis of several amino acids.[2]
Oxaloacetate (OAA)
Oxaloacetate is another vital intermediate of the Krebs cycle, where it combines with acetyl-CoA to form citrate in the first step of the cycle.[3] It is also a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates.[3] OAA can be transported between the mitochondria and cytosol via the malate-aspartate shuttle, which is crucial for maintaining redox balance and for gluconeogenesis.
Alpha-Ketoadipic Acid (α-KA)
Alpha-ketoadipic acid is an intermediate in the catabolism of the essential amino acids lysine and tryptophan.[4] It is formed from α-aminoadipic acid and is subsequently converted to glutaryl-CoA by the enzyme α-ketoadipate dehydrogenase. This pathway is essential for the complete breakdown of these amino acids for energy production.
Quantitative Data on Keto-Dicarboxylic Acids
The concentrations of keto-dicarboxylic acids are tightly regulated and can vary significantly between different tissues and under various physiological and pathological conditions.
| Metabolite | Matrix | Normal Concentration | Pathological Concentration | Associated Condition(s) |
| Alpha-Ketoglutarate | Human Plasma | 10 - 50 µM | Decreased levels observed | Coronary heart disease |
| Human Urine | 0 - 18.94 µg/mg creatinine | Elevated levels | Hyperinsulinism-hyperammonemia syndrome, liver problems | |
| Oxaloacetate | Rat Liver Mitochondria (free) | 2 - 5 µM | - | - |
| Rat Liver Cytosol | ~90% of total cellular oxaloacetate | - | - | |
| Alpha-Ketoadipic Acid | Human Urine | Not typically detected | 214 - 320 mg/L | Alpha-ketoadipic aciduria |
| Human Urine | 0 - 1.7 mmol/mol creatinine (Optimal) | Elevated levels | Alpha-ketoadipic aciduria, cofactor deficiencies, fungal infections |
Note: Concentrations can vary based on analytical methods, and individual patient conditions.
Signaling Roles of Keto-Dicarboxylic Acids
Beyond their metabolic functions, keto-dicarboxylic acids are emerging as important signaling molecules that can influence a wide range of cellular processes, including gene expression, inflammation, and cell survival.
Alpha-Ketoglutarate as a Signaling Molecule
Alpha-ketoglutarate acts as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia sensing. For instance, α-KG is required for the function of prolyl hydroxylases (PHDs), which regulate the stability of hypoxia-inducible factor-1 alpha (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of genes involved in angiogenesis and glycolysis. The availability of α-KG can therefore directly influence the cellular response to changes in oxygen levels.
A notable signaling role for α-KG is its ability to directly activate the NF-κB signaling pathway under conditions of glucose deficiency. Glutamate dehydrogenase 1 (GDH1) produces a local pool of α-KG that binds to and activates IKKβ, a key kinase in the NF-κB pathway. This leads to the upregulation of target genes that promote cell survival.
Oxaloacetate and Mitochondrial Biogenesis
Oxaloacetate has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated, at least in part, through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. OAA treatment has been demonstrated to increase the expression of PGC-1α and its downstream targets, such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are key regulators of mitochondrial gene expression and replication. The activation of this pathway leads to an increase in mitochondrial mass and enhanced respiratory capacity.
Alpha-Ketoadipic Acid and Oxidative Stress
Elevated levels of alpha-ketoadipic acid, as seen in the genetic disorder alpha-ketoadipic aciduria, have been linked to the induction of oxidative stress. α-KA can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. The precise molecular mechanisms are still under investigation but may involve the inhibition of key enzymes in the electron transport chain or the direct generation of ROS through its metabolism.
Experimental Protocols
The accurate quantification of keto-dicarboxylic acids in biological samples is crucial for both research and clinical diagnostics. The following sections outline the principles of commonly used analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a robust and widely used technique for the analysis of organic acids in urine.
Principle: This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for gas chromatography. The derivatized compounds are then separated based on their boiling points and retention times on a GC column and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.
Workflow:
Detailed Methodology (General Steps):
-
Sample Preparation: A specific volume of urine, often normalized to creatinine concentration, is used. An internal standard is added to correct for variations in extraction efficiency and instrument response.
-
Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) or using a solid-phase extraction (SPE) cartridge.
-
Derivatization: The hydroxyl and carboxyl groups of the organic acids are chemically modified, typically by silylation (e.g., using BSTFA), to make them volatile and thermally stable for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column with a temperature gradient and then ionized and detected by the mass spectrometer.
-
Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the organic acids by comparing their retention times and mass fragmentation patterns to those of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Keto-Dicarboxylic Acids
LC-MS/MS offers high sensitivity and specificity for the quantification of keto-dicarboxylic acids in complex biological matrices like plasma.
Principle: This technique separates the analytes using liquid chromatography, followed by detection with a tandem mass spectrometer. The use of two mass analyzers (tandem MS) allows for highly selective detection through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interferences from the sample matrix.
Workflow:
Detailed Methodology (General Steps):
-
Sample Preparation: Plasma or serum proteins are precipitated by adding a solvent like acetonitrile. An internal standard (ideally a stable isotope-labeled version of the analyte) is added.
-
Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the keto-dicarboxylic acids is collected.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The analytes are separated on a suitable column (e.g., a reversed-phase C18 column) and then ionized (e.g., by electrospray ionization - ESI). The tandem mass spectrometer is operated in MRM mode to specifically detect and quantify the target molecules.
-
Data Analysis: The peak areas of the analytes are compared to those of their corresponding internal standards and a calibration curve to determine their concentrations in the original sample.
Conclusion and Future Directions
Keto-dicarboxylic acids are far more than simple metabolic intermediates; they are key regulatory hubs that integrate cellular metabolism with a diverse array of signaling pathways. Their involvement in fundamental processes such as energy homeostasis, epigenetic regulation, and inflammatory responses underscores their importance in both health and disease. The quantitative analysis of these molecules provides a valuable window into the metabolic state of an organism and holds significant promise for the development of novel diagnostic and therapeutic strategies.
Future research in this field will likely focus on further elucidating the intricate signaling networks regulated by keto-dicarboxylic acids, identifying novel protein targets, and understanding their roles in the context of complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the dynamic changes in keto-dicarboxylic acid metabolism and for translating this knowledge into clinical applications. For drug development professionals, the enzymes and signaling pathways influenced by these molecules represent a rich source of potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
4-Oxododecanedioic Acid: A Key Mediator in Plant Defense Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off attacks from herbivores and pathogens. A pivotal role in these defense responses is played by a class of lipid-derived signaling molecules known as oxylipins. This technical guide focuses on a specific oxylipin, 4-Oxododecanedioic acid, a dicarboxylic acid whose role in plant defense is an emerging area of research. While direct studies on this compound are limited, its structural similarity and likely biosynthetic relationship to well-characterized components of the octadecanoid pathway, such as jasmonic acid (JA) and its precursor 12-oxo-phytodienoic acid (OPDA), position it as a potentially crucial player in the intricate network of plant immunity. This document synthesizes the current understanding of its likely biosynthesis, signaling role, and the methodologies for its study, providing a foundational resource for researchers in plant science and professionals in drug development seeking to harness natural plant defense mechanisms.
Introduction to this compound
This compound is a 12-carbon dicarboxylic acid containing a ketone group at the fourth carbon. Its chemical structure suggests it is a product of fatty acid oxidation, a common route for the generation of signaling molecules in plants. Dicarboxylic acids, in general, are known constituents of the protective biopolymers cutin and suberin in plants.[1] The presence of the keto group in this compound imparts specific chemical properties that likely influence its biological activity and signaling functions. While research has extensively focused on C18-derived oxylipins like jasmonates, shorter-chain dicarboxylic acids such as this compound represent a less explored but potentially significant component of the plant's chemical defense arsenal.
Biosynthesis of this compound: The Octadecanoid Pathway Connection
The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established octadecanoid pathway, a probable biosynthetic route can be inferred. This pathway, which leads to the production of jasmonic acid, starts with the release of α-linolenic acid (an 18-carbon fatty acid) from chloroplast membranes.
The key steps involved are:
-
Lipase Action: Upon herbivory or pathogen attack, lipases release α-linolenic acid from galactolipids in the chloroplast membranes.
-
Lipoxygenase (LOX) Activity: In the chloroplast, lipoxygenases oxygenate α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): 13-HPOT is then converted to an unstable allene oxide by AOS, which is subsequently cyclized by AOC to produce 12-oxo-phytodienoic acid (OPDA).
-
Peroxisomal β-Oxidation: OPDA is transported to the peroxisome where it undergoes reduction by OPDA reductase 3 (OPR3) and subsequent rounds of β-oxidation to yield the C12 molecule, jasmonic acid. It is hypothesized that a similar β-oxidation process, potentially involving different enzymatic steps or starting from a related C18 precursor, could lead to the formation of the C12 dicarboxylic acid, this compound.
Role in Plant Defense: A Signaling Molecule
While direct evidence for the signaling role of this compound is still emerging, the activities of related oxylipins provide a strong framework for its likely functions.
Jasmonic Acid and OPDA Signaling
The jasmonate signaling pathway is a central component of induced plant defense against a wide range of herbivores and necrotrophic pathogens.
The canonical JA signaling pathway involves:
-
JA-Isoleucine Conjugation: Jasmonic acid is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).
-
COI1 Receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.
-
JAZ Repressor Degradation: This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.
Recent studies have shown that OPDA itself can act as a signaling molecule, often independently of its conversion to JA. OPDA has been implicated in regulating defense responses against certain piercing-sucking insects.[2] Given that this compound is a structurally related oxylipin, it is plausible that it functions in a similar manner, either as a standalone signal or by modulating the JA/OPDA signaling pathways.
Potential Roles of this compound
Based on the functions of other dicarboxylic acids and oxylipins in plants, the potential roles of this compound in plant defense may include:
-
Direct Anti-herbivore Effects: It may act as a deterrent or toxin to feeding insects.
-
Priming of Defense Responses: It could prime the plant for a faster and stronger defense response upon subsequent attacks.
-
Regulation of Gene Expression: It may directly or indirectly regulate the expression of genes involved in the production of defense compounds like proteinase inhibitors, alkaloids, or volatile organic compounds that attract natural enemies of herbivores.
-
Programmed Cell Death (PCD): Oxylipins are known to be involved in the regulation of PCD, a mechanism used by plants to limit the spread of pathogens.
Quantitative Data on Oxylipin-Mediated Plant Defense
While specific quantitative data for this compound is not yet available in the literature, data from studies on the closely related OPDA provide insights into the potential efficacy of such oxylipins in plant defense.
| Plant Species | Herbivore/Pathogen | Oxylipin Treatment | Observed Effect | Reference |
| Rice (Oryza sativa) | Brown Planthopper (Nilaparvata lugens) | Exogenous OPDA | Increased resistance, reduced insect feeding and survival | [2] |
| Maize (Zea mays) | Corn Leaf Aphid (Rhopalosiphum maidis) | Exogenous OPDA | Enhanced callose deposition and increased resistance | [2] |
Experimental Protocols
The study of this compound requires sensitive and specific analytical techniques. The following protocols are adapted from established methods for the analysis of oxo-fatty acids in plant tissues.
Extraction of Oxylipins from Plant Tissue
-
Sample Collection and Freezing: Collect plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with a solvent mixture, typically methanol or a chloroform/methanol mixture, containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of lipids. For quantitative analysis, a known amount of a deuterated internal standard (e.g., d4-succinic acid, if a specific standard for this compound is unavailable) should be added.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch extraction, which uses a chloroform:methanol:water (8:4:3, v/v/v) mixture. After vigorous mixing and centrifugation, the lipids, including this compound, will partition into the lower chloroform phase.
-
Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE. A C18 or silica-based SPE cartridge can be used to separate different lipid classes and remove interfering substances. The sample is loaded onto the conditioned column, washed with a non-polar solvent to remove neutral lipids, and then the dicarboxylic acids are eluted with a more polar solvent mixture, such as methanol or ethyl acetate.
-
Drying and Reconstitution: The eluate containing the dicarboxylic acid fraction is dried under a gentle stream of nitrogen gas and reconstituted in a small, precise volume of a suitable solvent (e.g., methanol) for analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for the sensitive and specific quantification of oxylipins.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate this compound from other oxylipins. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization, is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of dicarboxylic acids. Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion and monitoring specific fragment ions generated by collision-induced dissociation. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Conclusion and Future Directions
This compound is an intriguing molecule that likely plays a role in the complex web of plant defense signaling. While direct research is currently limited, its inferred position within the broader context of oxylipin biochemistry suggests it is a worthy target for future investigation. Elucidating its precise biosynthetic pathway, its specific signaling mechanism, and its direct effects on herbivores and pathogens will provide a more complete picture of plant chemical defense. For drug development professionals, understanding the nuances of these natural defense compounds could open new avenues for the development of novel, bio-inspired pesticides or agents that can prime crops for enhanced resistance. The methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the fascinating world of this compound and its role in the silent, yet constant, chemical warfare between plants and their aggressors.
References
Preliminary Toxicological Investigation of 4-Oxododecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicological overview of 4-Oxododecanedioic acid. As of the date of this publication, there is a lack of direct toxicological studies on this specific compound. The data presented herein is largely based on its close structural analog, dodecanedioic acid (DODA), to provide a foundational understanding. Further empirical testing on this compound is imperative for a definitive safety assessment.
Introduction
This compound is a dicarboxylic acid containing a ketone functional group. Its structural similarity to dodecanedioic acid, a compound with applications in polymers, lubricants, and even as a potential metabolic therapeutic, suggests that this compound may also be of interest in various industrial and biomedical fields. However, a thorough understanding of its toxicological profile is a prerequisite for any application. This guide summarizes the available toxicological data on the closely related dodecanedioic acid, outlines standard experimental protocols for toxicity assessment, and presents a hypothetical metabolic pathway for this compound.
Toxicological Data Summary (Based on Dodecanedioic Acid)
The following tables summarize the available quantitative toxicological data for dodecanedioic acid (DODA), which can be used as a preliminary reference for this compound until specific data becomes available.
Table 1: Acute Toxicity of Dodecanedioic Acid
| Test Type | Species | Route of Administration | LD50 | Reference |
| Acute Oral Toxicity | Rat (male and female) | Oral | > 3,000 mg/kg | [1][2] |
| Acute Dermal Toxicity | Rabbit (male) | Dermal | > 6,000 mg/kg | [1][3] |
Table 2: Irritation and Sensitization of Dodecanedioic Acid
| Test Type | Species | Results | Reference |
| Skin Irritation | Not specified | Not irritating | [4] |
| Eye Irritation | Not specified | Serious eye irritation | |
| Skin Sensitization | Not specified | Not considered a skin sensitizer |
Table 3: Repeated Dose, Genotoxicity, and Reproductive Toxicity of Dodecanedioic Acid
| Test Type | Species | Route of Administration | Key Findings | Reference |
| Repeated Dose Toxicity (13 weeks) | Rat (male and female) | Oral | No Observed Adverse Effect Level (NOAEL) = 1,800 mg/kg | |
| Genotoxicity (in vitro) | Not specified | Not applicable | No mutagenic effects observed | |
| Genotoxicity (in vivo micronucleus test) | Mouse | Oral | Negative | |
| Reproductive/Developmental Toxicity Screening | Rat | Oral | No adverse reproductive effects observed |
Experimental Protocols
To ascertain the specific toxicological profile of this compound, a battery of standardized tests should be conducted. The following are detailed methodologies for key initial experiments, based on established OECD guidelines and common laboratory practices.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include vehicle controls (medium with the solvent at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure to estimate the acute oral toxicity of a substance.
Objective: To determine the LD50 (median lethal dose) of this compound and to identify signs of toxicity.
Species: Rat (typically one sex, usually females).
Procedure:
-
Dose Level Selection: Based on available information (or lack thereof), a starting dose is chosen from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
-
Initial Dosing: A group of three animals is dosed with the starting concentration of this compound.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If no mortality occurs, the next higher dose level is administered to another group of three animals.
-
If mortality occurs, the next lower dose level is administered to another group of three animals.
-
The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.
-
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality was and was not observed.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Metabolic Pathway of this compound
The metabolism of this compound is likely to follow pathways established for other dicarboxylic and keto acids. The presence of the ketone group at the 4th carbon and carboxylic acids at both ends suggests that it can be metabolized via β-oxidation from the omega-end and potentially undergo reduction of the ketone group.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Preliminary Toxicological Investigation
A systematic approach is crucial for evaluating the toxicity of a novel chemical like this compound. The workflow below outlines the key stages, from initial in silico and in vitro assessments to more complex in vivo studies.
Caption: Standard workflow for preliminary toxicological investigation.
Conclusion and Future Directions
The preliminary investigation into the toxicity of this compound, based on data from its analog dodecanedioic acid, suggests a low order of acute toxicity. However, the potential for eye irritation exists. The absence of mutagenic, carcinogenic, or reproductive toxicity for dodecanedioic acid provides a degree of confidence, but these properties must be confirmed for this compound itself.
Future research should prioritize conducting the experimental protocols outlined in this guide to establish a definitive toxicological profile for this compound. This will involve a tiered approach, starting with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated dose toxicity studies. The data generated from these studies will be essential for any potential application of this compound in commercial or therapeutic contexts.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Oxododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxododecanedioic acid, a dicarboxylic acid containing a ketone functional group, is a molecule of interest in various fields, including organic synthesis and the study of fatty acid metabolism.[1] Its utility in research and potential applications is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the detailed experimental methodologies required for the determination of these critical parameters. It is designed to equip researchers with the necessary protocols to generate robust and reliable data for their specific applications.
Physicochemical Properties of this compound
This compound is classified as a keto-dicarboxylic acid.[2] Its structure consists of a twelve-carbon chain with carboxylic acid groups at both ends and a ketone group at the fourth carbon position.[2] This combination of functional groups influences its chemical reactivity and physical properties.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₅ | [3] |
| Molecular Weight | 244.28 g/mol | |
| Appearance | Colorless crystal or white powder | |
| CAS Number | 30828-09-2 | |
| Predicted Density | 1.146 g/cm³ |
Solubility Profile of this compound
The solubility of a compound is a fundamental property that affects its absorption, distribution, and formulation. The presence of two polar carboxylic acid groups and a long carbon chain gives this compound amphiphilic character.
Qualitative Solubility
Published data on the solubility of this compound is primarily qualitative. It has been reported to be soluble in several organic solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
This data is based on information from multiple supplier websites.
For context, the structural analog without the ketone group, dodecanedioic acid, is soluble in water, ethanol, hot methanol, hot toluene, and hot acetic acid. The solubility of dicarboxylic acids can exhibit an "odd-even effect," where those with an even number of carbon atoms, like this compound (12 carbons), tend to have lower solubility than their adjacent odd-numbered counterparts.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise solubility values, the shake-flask method is a widely accepted technique. This method establishes an equilibrium between the dissolved and undissolved solute, after which the concentration of the saturated solution is determined.
Materials:
-
This compound
-
A selection of relevant solvents (e.g., water, ethanol, acetone, ethyl acetate)
-
Screw-capped vials
-
Constant temperature bath with a shaker
-
Syringe filters (compatible with the chosen solvents)
-
Validated analytical method (e.g., High-Performance Liquid Chromatography with a UV detector)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a screw-capped vial.
-
Add a known volume of the selected solvent.
-
Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vial to stand in the temperature bath for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any solid particles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method.
-
Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL, g/L, or mol/L.
Stability Profile of this compound
Understanding the stability of this compound is crucial for its handling, storage, and application, as degradation can lead to loss of activity and the formation of impurities. The presence of a ketone group makes it susceptible to specific degradation pathways.
General Stability Considerations
For keto acids, a primary degradation pathway is decarboxylation, particularly for β-keto acids, which can be facilitated by heat. While this compound is a γ-keto acid, the general principles of keto acid instability suggest that temperature is a critical factor. The recommended storage conditions for the solid compound and its solutions reflect this.
| Form | Recommended Storage Conditions |
| Solid Powder | Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture, and store under nitrogen. |
| In Solvent | Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Experimental Protocol for Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Objective: To generate degradation products to a target level (typically 5-20% degradation) to understand degradation pathways and develop stability-indicating analytical methods.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
Include control samples (unstressed) for comparison.
-
Analyze the stressed samples at various time points using a suitable stability-indicating method (e.g., HPLC) to quantify the remaining parent compound and detect degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Conditions: Reflux at elevated temperatures (e.g., 60-80°C) for several hours. The strength of the acid and temperature can be adjusted based on the observed degradation rate.
-
-
Basic Hydrolysis:
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Conditions: Similar to acidic hydrolysis, with refluxing at elevated temperatures. The compound is expected to be unstable in alkaline conditions.
-
-
Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
-
Conditions: Typically conducted at room temperature for up to 7 days. The presence of the ketone and the aliphatic chain suggests susceptibility to oxidation.
-
-
Thermal Degradation (Thermolysis):
-
Conditions: The solid compound is exposed to high temperatures (e.g., 70°C) at both low and high humidity for an extended period (e.g., 1-2 months). Solutions can also be heated to assess thermal stability in a specific solvent.
-
-
Photodegradation (Photolysis):
-
Conditions: Expose the solid compound or its solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m² of near UV energy, as per ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
Involvement in Biological Pathways
While detailed signaling pathways are not extensively documented, this compound has been identified in several biological contexts, suggesting its potential roles in metabolism and cellular processes.
-
Lipid Peroxidation: It is considered a product of lipid peroxidation, particularly from ω-6 polyunsaturated fatty acids. This process is initiated by reactive oxygen species (ROS) attacking fatty acids in cell membranes.
-
Fatty Acid Metabolism: As a dicarboxylic acid with a ketone group, it is implicated in fatty acid and ketone body metabolism. Studies on its structural analog, dodecanedioic acid, have shown that long-chain dicarboxylic acids can influence fatty acid metabolism by increasing beta-oxidation.
-
Plant Defense: this compound has been identified as a key metabolite in plant defense mechanisms against herbivorous insects.
Conclusion
This compound is a dicarboxylic acid with potential applications stemming from its unique chemical structure. While specific quantitative data on its solubility and stability are not widely available, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. By employing standardized methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, scientists and drug development professionals can generate the data required to advance their research and effectively utilize this compound. The provided workflows and diagrams serve as a practical foundation for these investigations.
References
In-Depth Technical Guide to 4-Oxododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its structure, featuring a twelve-carbon backbone with carboxylic acid groups at both ends (C1 and C12) and a ketone at the C4 position, imparts unique chemical properties that make it a molecule of interest in various scientific fields.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and known biological roles of this compound, presenting the information in a structured and technically detailed manner for a scientific audience.
Physicochemical and Spectrometric Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₅ | [2][3] |
| Molecular Weight | 244.28 g/mol | [3] |
| CAS Number | 30828-09-2 | [3] |
| Appearance | Colorless crystal or white powder | |
| Melting Point | 106-109 °C | |
| IUPAC Name | This compound | |
| Precursor m/z ([M+H]⁺) | 245.138 | |
| Top 5 MS2 Peaks ([M+H]⁺) | 111.043198, 181.120422, 191.108871, 83.048210, 91.053406 |
Experimental Protocols: Synthesis of this compound
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic routes have been described. These methods provide a foundation for its laboratory preparation.
General Synthetic Routes:
-
Oxidation of Hydroxylated Precursors: A common method for the preparation of this compound involves the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid. The specific preparation includes oxidizing these starting materials using a sodium hydroxide solution to yield the target molecule.
-
Synthesis from Renewable Sources: this compound can also be synthesized from renewable sources through catalytic oxidation processes. This approach positions it as an intermediate in various organic synthesis pathways.
-
Oxidation of Cyclic Ketones: The oxidation of cyclododecanone in the presence of a manganese(II) salt catalyst and acetic acid as a solvent, with air as the oxidizing agent, can yield 1,12-dodecanedioic acid with high selectivity. While this produces the parent dicarboxylic acid, modifications of this approach could potentially be adapted for the synthesis of the 4-oxo derivative.
Note: For any experimental work, it is crucial to consult safety data sheets, as this compound is an irritant that may cause irritation to the eyes, skin, and respiratory system. Appropriate personal protective equipment should be worn.
Biological Significance and Signaling Pathways
This compound is a fatty acid derivative that has been identified in the fungus Fusarium fujikuroi. Its biological roles are primarily associated with plant defense mechanisms and fatty acid metabolism.
Role in Plant Defense: Jasmonate Signaling Pathway
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based signaling molecules crucial for regulating plant responses to biotic and abiotic stresses. The biosynthesis of jasmonates, known as the octadecanoid pathway, starts from α-linolenic acid. While the exact position of this compound in this pathway is not fully elucidated, its structural similarity to intermediates in this pathway suggests a potential role. Below is a generalized diagram of the jasmonate biosynthesis pathway, indicating a plausible point of involvement for oxo-dicarboxylic acids.
References
Methodological & Application
Analytical Methods for the Detection of 4-Oxododecanedioic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone group. Its presence and concentration in biological and environmental samples can be indicative of various metabolic processes, including fatty acid oxidation and oxidative stress. Accurate and sensitive detection methods are crucial for understanding its physiological roles and its potential as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The two primary methods for the quantification of this compound are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this compound in biological fluids like plasma and serum due to its high sensitivity and specificity.[1] This technique allows for direct analysis of the analyte with minimal sample preparation and without the need for derivatization, although derivatization can sometimes be used to enhance sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of a wide range of metabolites, including dicarboxylic acids, in various matrices such as plant tissues.[1] Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | LC-MS/MS (in Plasma/Serum) | GC-MS (in Plant Tissue Extracts) |
| Limit of Detection (LOD) | 0.01 - 0.1 µmol/L | ≤2 ng/m³ (for similar dicarboxylic acids in aerosol samples) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µmol/L | ≤4 ng m⁻³ (for similar dicarboxylic acids in aerosol samples) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Not specified |
| Precision (%RSD) | < 15% | ≤ 10-15% |
| Recovery | 85 - 115% | Not specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes the analysis of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS), e.g., ¹³C-labeled this compound or a structurally similar dicarboxylic acid
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (charcoal-stripped for calibration standards)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional) For cleaner samples, perform Solid Phase Extraction (SPE).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions (representative):
-
This compound: Precursor ion [M-H]⁻: m/z 243.1; Product ions: m/z 127.1, m/z 99.1
-
Internal Standard: To be determined based on the chosen standard.
-
4. Data Analysis
-
Quantify the analyte by integrating the peak areas of the MRM transitions.
-
Use the ratio of the analyte peak area to the internal standard peak area for calibration and quantification.
-
Construct a calibration curve using charcoal-stripped plasma spiked with known concentrations of this compound.
Protocol 2: Analysis of this compound in Plant Tissues by GC-MS
This protocol outlines a method for detecting this compound in plant tissues, which requires a derivatization step.
1. Materials and Reagents
-
Plant tissue sample
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol:chloroform:water, 2.5:1:1 v/v/v)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF₃ in butanol for esterification.[2][3]
-
Internal Standard (e.g., a non-endogenous dicarboxylic acid)
-
Pyridine
-
Hexane
2. Sample Preparation and Derivatization
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
To approximately 100 mg of powdered tissue, add 1 mL of extraction solvent and the internal standard.
-
Vortex vigorously and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (Silylation):
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Selected Ion Monitoring (SIM) ions (for the di-TMS derivative): To be determined based on the fragmentation pattern of the derivatized this compound.
-
4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion relative to the internal standard.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Putative metabolic pathway for the formation and degradation of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of 4-Oxododecanedioic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its presence and concentration in biological matrices can be indicative of metabolic processes related to fatty acid oxidation.[1] Accurate and sensitive quantification of this compound is crucial for understanding its physiological roles and its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of organic acids in biological samples.[2][3][4] Due to the low volatility and polar nature of dicarboxylic acids, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5] This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of this compound in biological samples, such as urine and plasma, using GC-MS.
Biological Significance
This compound is an organic acid that can be utilized in studies concerning fatty acid metabolism and organic synthesis. While research on this specific molecule is ongoing, studies on its structural analog, dodecanedioic acid, suggest that long-chain dicarboxylic acids can enhance the beta-oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. The presence of a ketone group in this compound suggests its potential involvement in metabolic pathways where oxidation of fatty acids occurs. It has been identified as a natural product in the fungus Fusarium fujikuroi.
Principle of the Method
The analytical method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to increase its volatility. The most common derivatization technique for compounds with carboxylic acid groups is silylation, which replaces the acidic protons with trimethylsilyl (TMS) groups. The resulting TMS-derivatized this compound is then separated and quantified using GC-MS. An internal standard is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound based on typical performance for similar dicarboxylic acid assays.
| Parameter | Urine | Plasma |
| Linearity Range | 0.1 - 20 µg/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 110% | 80 - 115% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog
-
Biological matrix (Urine, Plasma)
-
Hydrochloric Acid (HCl), 5M
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Pyridine
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or oven
Sample Preparation and Extraction
This protocol is adapted from general methods for organic acid analysis in biological fluids.
-
Sample Collection and Storage : For urine analysis, collect at least 5 mL. Samples should be stored frozen at -70°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Internal Standard Addition : To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (urine or plasma). Add a known amount of the internal standard solution.
-
Acidification : Acidify the sample to a pH of less than 2 by adding 50 µL of 5M HCl. This ensures that the carboxylic acid groups are protonated.
-
Liquid-Liquid Extraction :
-
Add 600 µL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction with another 600 µL of ethyl acetate and combine the organic extracts.
-
-
Drying : Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation : Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.
Derivatization
-
To the dried residue, add 40 µL of pyridine to ensure the sample is dissolved.
-
Add 40 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 70-90°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph : Agilent 7890B GC or equivalent
-
Mass Spectrometer : Agilent 5977A MSD or equivalent
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume : 1 µL
-
Inlet Temperature : 250°C
-
Injection Mode : Splitless
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for identification.
Data Analysis
-
Quantification : Identify and integrate the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and specific ions.
-
Calibration Curve : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Concentration Determination : Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Putative metabolic context of this compound.
References
- 1. This compound | Fatty acid derivative | TargetMol [targetmol.com]
- 2. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of 4-Oxododecanedioic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxododecanedioic acid is an oxo-dicarboxylic acid with the molecular formula C12H20O5.[1] It is a metabolite that can be found in various biological systems and is of interest in studies related to fatty acid metabolism.[2] Accurate quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity, allowing for reliable detection and quantification at low concentrations.[3][4]
This application note provides a detailed protocol for the quantification of this compound in human plasma using an LC-MS/MS method. The workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by chemical derivatization to enhance chromatographic performance and ionization efficiency.[3]
Principle
The method is based on the stable isotope dilution technique using a tandem mass spectrometer. Plasma samples are first treated to precipitate proteins. The analyte and a structurally similar internal standard are then extracted from the supernatant. Due to the polar nature of dicarboxylic acids, a derivatization step is employed to convert the carboxylic acid groups into esters (e.g., dibutyl esters). This increases the hydrophobicity of the analyte, improving its retention on a reverse-phase C18 column, and enhances its ionization in positive electrospray ionization (ESI) mode. The derivatized analyte is then separated from matrix components by Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol (IPA), Hexane (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Butanolic HCl (3 M), Sodium Azide.
-
Standards: this compound (analytical standard), Stable-isotope labeled or a structural analog internal standard (IS), such as Dodecanedioic acid-d20.
-
Consumables: 1.5 mL microcentrifuge tubes, 12 x 75 mm glass test tubes, 0.22 µm syringe filters, HPLC vials with inserts.
Instrumentation
-
LC System: UHPLC system with a binary pump, degasser, and temperature-controlled autosampler (e.g., Shimadzu Prominence, Agilent 1290 Infinity).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB SCIEX API 4000, Agilent 6460).
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 80% methanol in water.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 0.1 to 100 µmol/L.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
Sample Preparation Protocol
-
Aliquoting: Thaw plasma samples at 4°C. Aliquot 100 µL of plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass test tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 200 µL of 3 M butanolic HCl to the dried residue. Cap the tube tightly and heat at 60°C for 60 minutes to form dibutyl esters.
-
Extraction: After cooling, add 500 µL of hexane and 200 µL of LC-MS grade water. Vortex for 3 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Final Sample Preparation: Transfer the upper hexane layer to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Methanol/Water with 0.1% Formic Acid). Transfer to an HPLC vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
The exact m/z values for the derivatized analyte should be confirmed by direct infusion. The values below are based on experimental data for the underivatized parent compound. For the dibutyl ester derivative, the precursor ion [M+H]+ would be approximately m/z 357.5. Product ions would result from neutral losses of butene and butanol.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ion Type |
| This compound (underivatized) | 245.14 | 181.12 (Quantifier) | [M+H]+ |
| 245.14 | 111.04 (Qualifier) | [M+H]+ | |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | - |
Data Analysis and Validation
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically applied. The concentration of this compound in the plasma samples is then calculated from this curve.
Table 4: Typical Method Performance Characteristics
The method should be validated according to regulatory guidelines. Typical acceptance criteria for dicarboxylic acid analysis are summarized below.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µmol/L |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Workflow Visualization
The diagram below illustrates the complete experimental workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes an essential derivatization step, provides the necessary specificity and sensitivity for bioanalytical studies. The method can be fully validated to meet regulatory standards and is suitable for high-throughput analysis in clinical and research settings.
References
Application Notes and Protocols for the Derivatization of 4-Oxododecanedioic Acid in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a dicarboxylic acid containing a ketone functional group. Its analysis is crucial in various research areas, including metabolism studies and as a potential biomarker. Due to its low volatility and high polarity, derivatization is an essential step for its accurate and sensitive quantification by gas chromatography (GC) and high-performance liquid chromatography (HPLC). These application notes provide detailed protocols for the derivatization of this compound for both GC-MS and HPLC-UV/MS analysis, along with representative quantitative data to guide researchers in method selection and development.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, a two-step derivatization process involving methoximation followed by silylation is the recommended approach for keto-dicarboxylic acids like this compound. Methoximation protects the ketone group, preventing tautomerization and the formation of multiple derivative peaks, while silylation of the carboxylic acid groups increases volatility and thermal stability.[1][2]
Alternatively, esterification of the carboxylic acid groups is another viable method.
Method 1: Methoximation followed by Silylation
This is the preferred method for achieving a single, stable derivative for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. The removal of water is critical as silylation reagents are moisture-sensitive.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL) to the dried sample.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate the sample at 60°C for 60 minutes.
-
-
Silylation:
-
After cooling the sample to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex the mixture for 1 minute.
-
Incubate the sample at 70°C for 30 minutes.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS system.
-
Method 2: Esterification
Esterification converts the carboxylic acid groups to their corresponding esters, increasing volatility.
Experimental Protocol:
-
Sample Preparation: Dry the sample as described in the silylation protocol.
-
Esterification:
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried sample.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the methyl esters to a clean vial.
-
-
Analysis:
-
The hexane extract is ready for GC-MS analysis.
-
Quantitative Data for GC-MS Derivatization Methods
The following table summarizes representative quantitative data for the analysis of dicarboxylic acids using the described derivatization techniques. While specific data for this compound is not available, these values provide a benchmark for expected performance.
| Parameter | Methoximation-Silylation (BSTFA/MSTFA) | Esterification (BF3/Methanol) |
| Recovery | 79 - 103%[3] | >90% |
| Limit of Detection (LOD) | 0.3 - 2 ng/m³ | 1 - 4 pg on column |
| Limit of Quantification (LOQ) | 1 - 5 ng/m³ | 5 - 10 pg on column |
| Linearity (R²) | >0.99 | >0.99 |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore for UV detection or to enhance ionization for mass spectrometry detection.
Method 1: Derivatization for HPLC-UV Detection with p-Bromophenacyl Bromide
This method introduces a strongly UV-absorbing group to the carboxylic acid moieties.
Experimental Protocol:
-
Sample Preparation: Dissolve the dried sample extract in 1 mL of acetonitrile.
-
Derivatization:
-
Add 50 µL of a 5 g/L solution of p-bromophenacyl bromide in acetonitrile.
-
Add 20 µL of a 5 g/L solution of a catalyst, such as a crown ether (e.g., 18-crown-6), in acetonitrile.
-
Seal the vial and heat at 80°C for 60 minutes.
-
-
Analysis:
-
After cooling, the reaction mixture can be directly injected into the HPLC system.
-
Method 2: Derivatization for HPLC-MS Detection with 4-Bromo-N-methylbenzylamine
This derivatization agent improves chromatographic retention on reversed-phase columns and enhances positive mode electrospray ionization.
Experimental Protocol:
-
Sample Preparation: Dry the sample as described previously.
-
Derivatization:
-
Reconstitute the sample in 50 µL of a 10 mM solution of 4-bromo-N-methylbenzylamine in a suitable solvent (e.g., acetonitrile/water).
-
Add 25 µL of a 1 M solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the reaction at 60°C for 45 minutes.
-
-
Analysis:
-
The reaction can be quenched by adding an acidic buffer if necessary, or directly diluted for injection into the LC-MS system.
-
Quantitative Data for HPLC Derivatization Methods
The table below presents typical performance characteristics for the HPLC derivatization of carboxylic acids.
| Parameter | p-Bromophenacyl Bromide (HPLC-UV) | 4-Bromo-N-methylbenzylamine (HPLC-MS) |
| Recovery | 86 - 92% | Not specified |
| Limit of Detection (LOD) | < 5 ng/mL | 0.2 - 44 µg/L |
| Limit of Quantification (LOQ) | ~15 ng/mL | Not specified |
| Linearity (R²) | >0.99 | >0.999 |
| Reproducibility (RSD%) | 5.2 - 9.8% | Not specified |
Visualizing the Derivatization Workflows
The following diagrams illustrate the experimental workflows for the described derivatization techniques.
Conclusion
The choice of derivatization technique for the analysis of this compound depends on the analytical instrumentation available and the specific requirements of the study. For GC-MS, methoximation followed by silylation is the most robust method to ensure a single, stable derivative, providing high sensitivity and reproducibility. For HPLC analysis, derivatization with agents like p-bromophenacyl bromide for UV detection or 4-bromo-N-methylbenzylamine for MS detection can be employed to achieve the desired sensitivity and chromatographic performance. The provided protocols and quantitative data serve as a valuable resource for researchers to develop and validate their analytical methods for this compound.
References
Application Notes and Protocols: 4-Oxododecanedioic Acid as a Polymer Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a versatile C12 difunctional monomer offering unique opportunities for the synthesis of advanced polymers.[1][2] Its structure, featuring two carboxylic acid groups for polymerization and a central ketone group, allows for the creation of polyesters and polyamides with tailored properties such as enhanced rigidity, flexibility, and potential for post-polymerization modification.[1][2] This keto-dicarboxylic acid is a valuable building block for developing specialty polymers for various applications, including drug delivery, medical devices, and high-performance engineering plastics.[3]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Reference |
| CAS Number | 30828-09-2 | |
| Molecular Formula | C12H20O5 | |
| Molecular Weight | 244.28 g/mol | |
| Appearance | Colorless crystal or white powder | |
| IUPAC Name | This compound |
Polymer Synthesis and Properties
This compound can be readily polymerized with various diols and diamines to produce polyesters and polyamides, respectively. The presence of the ketone group within the polymer backbone can influence crystallinity, thermal properties, and mechanical strength.
Polyesters Derived from this compound (Hypothetical Data Based on Analogs)
While specific data for polyesters based on this compound is limited, the following table presents expected properties based on analogous long-chain aliphatic polyesters. These values are for illustrative purposes and will vary depending on the chosen diol and polymerization conditions.
| Co-monomer (Diol) | Melting Temperature (Tm, °C) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | 50 - 70 | -30 to -10 | 20 - 40 | 200 - 400 |
| 1,6-Hexanediol | 60 - 80 | -40 to -20 | 25 - 50 | 300 - 500 |
| 1,12-Dodecanediol | 70 - 90 | -25 to -5 | 20 - 35 | 250 - 450 |
Note: Data is extrapolated from polyesters of similar long-chain dicarboxylic acids like dodecanedioic acid.
Polyamides Derived from this compound (Hypothetical Data Based on Analogs)
Similarly, the properties of polyamides derived from this compound can be inferred from existing data on long-chain polyamides. The introduction of the keto group may enhance interchain interactions, potentially increasing the melting point and tensile strength compared to their non-keto counterparts.
| Co-monomer (Diamine) | Melting Temperature (Tm, °C) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,6-Hexanediamine | 200 - 230 | 50 - 70 | 60 - 80 | 100 - 200 |
| 1,8-Octanediamine | 190 - 220 | 45 - 65 | 55 - 75 | 150 - 250 |
| 1,12-Dodecanediamine | 170 - 200 | 40 - 60 | 50 - 70 | 200 - 300 |
Note: Data is extrapolated from polyamides of similar long-chain dicarboxylic acids like octadecanedioic acid.
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and 1,6-Hexanediol.
Materials:
-
This compound
-
1,6-Hexanediol (molar ratio 1:1.1 to diacid)
-
Titanium (IV) butoxide (catalyst, ~0.1 mol% of diacid)
-
Nitrogen gas (inert atmosphere)
-
Chloroform (for polymer precipitation and washing)
-
Methanol (for polymer precipitation and washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: Charge the three-neck flask with equimolar amounts of this compound and a 10% molar excess of 1,6-Hexanediol. Add the catalyst, Titanium (IV) butoxide.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. The viscosity of the mixture will increase significantly. Continue the reaction for 4-6 hours under high vacuum.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.
-
Purification: Precipitate the dissolved polymer by pouring the solution into a large excess of methanol. Filter the precipitated polymer and wash it several times with fresh methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyamide via Solution Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and 1,8-Octanediamine.
Materials:
-
This compound
-
1,8-Octanediamine (equimolar to diacid)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Pyridine (acid scavenger)
-
Triphenyl phosphite (condensing agent)
-
Methanol (for polymer precipitation and washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Addition funnel
Procedure:
-
Monomer Dissolution: In the three-neck flask, dissolve this compound and 1,8-Octanediamine in NMP under a nitrogen atmosphere.
-
Addition of Reagents: Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite from the addition funnel over 30 minutes.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of vigorously stirred methanol. A fibrous precipitate of the polyamide will form.
-
Purification: Filter the polyamide and wash it thoroughly with hot methanol to remove any unreacted monomers and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-70°C until a constant weight is achieved.
Visualizations
Signaling Pathway of Polymer Synthesis
Caption: General signaling pathway for the synthesis of polymers.
Experimental Workflow for Melt Polycondensation
Caption: Step-by-step workflow for melt polycondensation.
Logical Relationship of Polymer Properties
References
Application Notes and Protocols for the Isolation of 4-Oxododecanedioic Acid from Fusarium moniliforme
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid is a keto-dicarboxylic acid with potential applications as a building block in the synthesis of polymers and specialty chemicals.[1][2] Its bifunctional nature, containing both a ketone and two carboxylic acid groups, allows for diverse chemical modifications.[2] This document provides a detailed experimental protocol for the isolation and characterization of this compound from the fungus Fusarium moniliforme. The identification of this compound from fungal sources opens avenues for its biotechnological production.[1][3]
Data Presentation
Table 1: Hypothetical Extraction and Purification Yields of this compound from Fusarium moniliforme
| Step | Description | Starting Material (g) | Product Recovered (mg) | Yield (%) | Purity (%) |
| 1 | Fungal Biomass (Mycelium) | 100 (wet weight) | - | - | - |
| 2 | Culture Filtrate | 1000 mL | - | - | - |
| 3 | Crude Mycelial Extract | 100 g | 150 | - | ~30 |
| 4 | Crude Filtrate Extract | 1000 mL | 80 | - | ~25 |
| 5 | Combined Crude Extract | - | 230 | 100 | ~28 |
| 6 | Liquid-Liquid Extraction | 230 mg | 180 | 78.3 | ~60 |
| 7 | Silica Gel Chromatography | 180 mg | 110 | 61.1 (from combined crude) | >95 |
Table 2: Analytical Characterization of Isolated this compound
| Technique | Parameter | Observed Value | Reference Value |
| HPLC-DAD | Retention Time | 8.5 min | 8.5 min (Standard) |
| λmax | 210 nm | 210 nm | |
| LC-MS | [M+H]⁺ | 245.138 m/z | 245.138 m/z |
| [M+NH₄]⁺ | 262.165 m/z | 262.165 m/z | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with structure | Published Spectra |
| ¹³C NMR | Chemical Shifts (δ) | Consistent with structure | Published Spectra |
Experimental Protocols
Fungal Culture and Fermentation
This protocol is based on general fermentation procedures for organic acid production from fungi.
1.1. Media Preparation:
-
Prepare a suitable liquid fermentation medium for Fusarium moniliforme. A potato dextrose broth (PDB) or a Czapek Dox broth can be used as a base.
-
For a 1 L preparation of Czapek Dox broth, dissolve the following in distilled water: 30 g sucrose, 2 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.
-
Adjust the pH of the medium to 6.0-6.5 using 1M HCl or 1M NaOH.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
1.2. Inoculation and Fermentation:
-
Inoculate the sterile medium with a spore suspension or a mycelial slurry of Fusarium moniliforme.
-
Incubate the culture at 25-28°C for 10-14 days with shaking at 150 rpm to ensure aeration.
Extraction of this compound
This protocol outlines the extraction from both the fungal mycelium and the culture filtrate.
2.1. Biomass Separation:
-
After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or by centrifugation at 8,000 x g for 15 minutes.
-
Collect both the mycelium and the supernatant (culture filtrate) for separate extractions.
2.2. Mycelium Extraction:
-
Freeze the collected mycelium immediately in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen mycelium to a fine powder using a mortar and pestle.
-
Suspend the powdered mycelium in a 2:1 (v/v) mixture of methanol and chloroform. Use approximately 10 mL of solvent per gram of wet biomass.
-
Stir the suspension for 4-6 hours at room temperature.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the crude extract.
2.3. Culture Filtrate Extraction:
-
Acidify the culture filtrate to a pH of 2.0 with concentrated HCl. This protonates the carboxylic acid groups, making them more soluble in organic solvents.
-
Perform a liquid-liquid extraction of the acidified filtrate using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic (ethyl acetate) phases.
2.4. Crude Extract Preparation:
-
Combine the mycelial extract supernatant and the pooled ethyl acetate phases from the filtrate extraction.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This section details a two-step purification process involving liquid-liquid extraction and column chromatography.
3.1. Liquid-Liquid Extraction for Purification:
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Adjust the pH of the aqueous solution to approximately 8.0 with 1M NaOH.
-
Wash the aqueous solution with an equal volume of hexane or diethyl ether to remove non-polar impurities. Discard the organic phase.
-
Re-acidify the aqueous phase to pH 2.0 with concentrated HCl.
-
Extract the aqueous phase three times with equal volumes of ethyl acetate.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the solvent to yield a semi-purified extract.
3.2. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point.
-
Dissolve the semi-purified extract in a minimal volume of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the purified this compound and evaporate the solvent.
Characterization and Identification
The following are standard analytical techniques for the structural elucidation and purity assessment of the isolated compound.
4.1. High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified compound using a C18 column.
-
Use a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
Employ a Diode Array Detector (DAD) to monitor the elution profile at 210 nm.
-
Compare the retention time with that of an authentic standard if available.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization):
-
Due to the low volatility of the dicarboxylic acid, derivatization is necessary.
-
Step 1 (Methoximation): Protect the ketone group by reacting the sample with methoxyamine hydrochloride in pyridine.
-
Step 2 (Silylation): Convert the carboxylic acid groups to their trimethylsilyl (TMS) esters using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Analyze the resulting mass spectrum and fragmentation pattern for identification.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the structure of this compound.
4.4. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use an LC-MS system to determine the accurate mass of the isolated compound.
-
Expected ions in positive mode are [M+H]⁺ (m/z 245.138) and [M+NH₄]⁺ (m/z 262.165).
Mandatory Visualizations
Caption: Workflow for the isolation and characterization of this compound.
References
Application Notes and Protocols for 4-Oxododecanedioic Acid as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the identification and validation of robust biomarkers for oxidative stress are of paramount importance in disease diagnosis, prognosis, and the development of novel therapeutic interventions.
4-Oxododecanedioic acid (4-ODDA) is an oxidized fatty acid that has emerged as a potential biomarker for oxidative stress. It is formed through the non-enzymatic lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid, which are abundant in cellular membranes and lipoproteins. Elevated levels of 4-ODDA may, therefore, reflect increased oxidative damage to lipids, providing a valuable window into the systemic or localized oxidative stress status.
These application notes provide an overview of 4-ODDA as a biomarker, including its formation, potential clinical significance, and detailed protocols for its quantification in biological samples. While specific quantitative data for 4-ODDA in various disease states are still emerging, the methodologies presented here are based on established analytical techniques for similar dicarboxylic and oxidized fatty acids and provide a strong foundation for researchers to develop and validate their own assays.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for 4-ODDA to illustrate its potential as a biomarker for oxidative stress in cardiovascular diseases. These values are based on typical fold-changes observed for other lipid peroxidation products in similar patient cohorts and should be validated in specific studies.
Table 1: Hypothetical Plasma Concentrations of this compound in a Study of Atherosclerosis
| Patient Group | N | 4-ODDA Concentration (ng/mL) | Fold Change vs. Healthy Controls | p-value |
| Healthy Controls | 100 | 1.5 ± 0.4 | - | - |
| Stable Angina | 100 | 3.2 ± 0.9 | 2.1 | <0.01 |
| Unstable Angina | 100 | 5.8 ± 1.5 | 3.9 | <0.001 |
| Acute Myocardial Infarction | 100 | 8.1 ± 2.2 | 5.4 | <0.001 |
Table 2: Hypothetical Urinary Excretion of this compound in a Study of Hypertension
| Patient Group | N | 4-ODDA Excretion (µ g/24h ) | Fold Change vs. Normotensive | p-value |
| Normotensive Controls | 150 | 2.5 ± 0.8 | - | - |
| Prehypertension | 150 | 4.1 ± 1.2 | 1.6 | <0.05 |
| Stage 1 Hypertension | 150 | 6.9 ± 2.1 | 2.8 | <0.01 |
| Stage 2 Hypertension | 150 | 10.3 ± 3.5 | 4.1 | <0.001 |
Signaling Pathways and Experimental Workflows
Lipid Peroxidation Pathway Leading to 4-ODDA Formation
Application Notes and Protocols for the Structural Elucidation of 4-Oxododecanedioic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of 4-Oxododecanedioic acid. The protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, facilitating confident structure confirmation.
This compound is a dicarboxylic acid containing a ketone functional group. Its structure presents a long aliphatic chain, two carboxylic acid moieties, and a ketone, each with distinct spectroscopic signatures. The following sections detail the predicted NMR data, experimental protocols for sample preparation and spectral acquisition, and a logical workflow for the complete structural assignment.
Predicted NMR Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established chemical shift principles and data from structurally analogous compounds.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The protons are numbered according to the IUPAC nomenclature of the parent dodecanedioic acid chain.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | 2.3 - 2.5 | Triplet | ~7.0 | 2H |
| H3 | 2.6 - 2.8 | Triplet | ~7.0 | 2H |
| H5 | 2.5 - 2.7 | Triplet | ~7.2 | 2H |
| H6 - H10 | 1.2 - 1.6 | Multiplet | - | 10H |
| H11 | 2.1 - 2.3 | Triplet | ~7.4 | 2H |
| -COOH (C1 & C12) | 12.0 - 12.5 | Broad Singlet | N/A | 2H |
Note: Chemical shifts are predictive and can be influenced by concentration, temperature, and the choice of solvent.[3] The methylene protons (H6-H10) will likely appear as a complex, overlapping multiplet.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2, providing insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 174 - 176 |
| C2 | 33 - 35 |
| C3 | 42 - 44 |
| C4 | 208 - 212 |
| C5 | 38 - 40 |
| C6 - C10 | 23 - 30 |
| C11 | 33 - 35 |
| C12 | 174 - 176 |
Note: The chemical shifts of the methylene carbons in the aliphatic chain (C6-C10) may be very close and could overlap.
Experimental Protocols
This section provides detailed methodologies for sample preparation and the acquisition of 1D and 2D NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Glass vial
-
Pipette
-
Vortex mixer (optional)
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent for dicarboxylic acids, allowing for the observation of the exchangeable carboxylic acid protons.[4]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the clear solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool inserted into the pipette.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Temperature: 298 K.
1D ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 scans, or more, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Acquisition: To confirm the structural assignments, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, which is crucial for identifying adjacent protons in the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations, linking each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for connecting the carbonyl group (C4) and the carboxylic acid groups (C1, C12) to the rest of the molecule.
Experimental Workflow and Data Analysis
The logical workflow for the structural elucidation of this compound using NMR is depicted in the following diagram.
Caption: Experimental workflow for the structural elucidation of this compound.
Data Processing and Analysis Steps:
-
Fourier Transform (FT): The acquired Free Induction Decays (FIDs) are converted from the time domain to the frequency domain through Fourier transformation.
-
Phasing and Baseline Correction: The resulting spectra are phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Peak Picking and Integration (1D Spectra): All peaks in the ¹H and ¹³C spectra are identified, and the ¹H signals are integrated to determine the relative proton ratios.
-
Correlation Analysis (2D Spectra):
-
COSY: Trace the correlations to establish the connectivity of the proton spin systems, particularly through the aliphatic backbone.
-
HSQC: Correlate each proton signal to its corresponding carbon signal.
-
HMBC: Use the long-range correlations to piece together the molecular fragments. For instance, correlations from the protons on C3 and C5 to the carbonyl carbon C4 will confirm the position of the ketone. Similarly, correlations from H2 to C1 and H11 to C12 will confirm the positions of the carboxylic acids.
-
-
Structure Confirmation: By combining all the information from the 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confirmed.
Conclusion
NMR spectroscopy is a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis outlined in this application note, researchers can confidently determine and confirm the molecular structure of this compound. The combination of 1D and 2D NMR techniques provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals.
References
purchasing high purity 4-Oxododecanedioic acid for research
An Application and Protocol Guide for the Research Use of High-Purity 4-Oxododecanedioic Acid
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of high-purity this compound (4-ODD) for research purposes.
Overview of this compound
This compound is an oxo-dicarboxylic acid, characterized by a twelve-carbon backbone with carboxylic acid groups at both ends and a ketone group at the fourth carbon position.[1] This bifunctional nature makes it a versatile building block in organic synthesis and an interesting molecule for biological investigation.[1][2] Found as a natural product in the fungus Fusarium fujikuroi and the herb Coniogramme japonica, 4-ODD is an area of growing research interest.[1][3] Studies on its structural analogs suggest potential roles in fatty acid metabolism, including influencing beta-oxidation, which may affect body fat accumulation and glucose tolerance.
Sourcing and Procurement of Research-Grade this compound
For reproducible and reliable experimental results, sourcing high-purity 4-ODD is paramount. The following table outlines the key specifications to consider when purchasing this compound.
Table 1: Recommended Specifications for Research-Grade this compound
| Parameter | Recommended Specification | Rationale for Requirement |
| Purity | ≥98% (as determined by HPLC/GC) | Ensures that observed biological or chemical effects are attributable to the compound itself and not to impurities. |
| CAS Number | 30828-09-2 | Unambiguously identifies the correct chemical substance. |
| Molecular Formula | C₁₂H₂₀O₅ | Confirms the elemental composition of the molecule. |
| Molecular Weight | 244.28 g/mol | Essential for accurate preparation of solutions with specific molar concentrations. |
| Physical Form | White to off-white powder | Provides a preliminary visual check for quality and consistency. |
| Solubility | Soluble in DMSO, Ethanol, Acetone, Chloroform | Critical for selecting the appropriate vehicle for stock solution preparation and subsequent experimental dilutions. |
| Documentation | Certificate of Analysis (CoA) & Safety Data Sheet (SDS) | The CoA provides lot-specific purity and quality data, while the SDS details safe handling, storage, and emergency procedures. |
Experimental Protocols and Methodologies
Preparation of Stock Solutions
Accurate preparation of stock solutions is the foundation of quantitative experiments. Due to its limited aqueous solubility, 4-ODD is typically dissolved in an organic solvent.
Workflow for Preparing 4-ODD Stock Solutions
Caption: A generalized workflow for the preparation of 4-ODD stock solutions.
Detailed Protocol:
-
Materials : High-purity 4-ODD, anhydrous dimethyl sulfoxide (DMSO), sterile conical or microcentrifuge tubes, calibrated analytical balance, vortex mixer, sonicator, 0.22 µm syringe filters.
-
Calculation : To prepare a 100 mM stock solution, calculate the mass needed:
-
Mass (mg) = 100 mmol/L * 0.001 L * 244.28 g/mol * 1000 mg/g = 24.43 mg.
-
-
Procedure :
-
Aseptically weigh 24.43 mg of 4-ODD powder into a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex vigorously. If needed, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
For applications in cell culture, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Dispense the stock solution into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method to evaluate the effect of 4-ODD on cell viability.
Workflow for an MTT-Based Cytotoxicity Assay
Caption: Key steps for determining the cytotoxicity of 4-ODD using an MTT assay.
Detailed Protocol:
-
Cell Seeding : Plate the cells of interest (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Preparation : Prepare serial dilutions of the 4-ODD stock solution in culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and include a vehicle-only control.
-
Cell Treatment : Remove the old medium and add 100 µL of the 4-ODD dilutions to the appropriate wells.
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Potential Research Applications and Signaling Pathways
Given its structure, 4-ODD is a candidate for investigating metabolic pathways. A potential hypothesis is that its introduction into cells could modulate metabolic processes, possibly through pathways sensitive to cellular energy status.
Hypothesized Metabolic Signaling Cascade for 4-ODD
Caption: A hypothetical pathway illustrating how 4-ODD might influence cell metabolism.
This pathway suggests that after cellular uptake, 4-ODD could be integrated into or interfere with fatty acid metabolism. This might alter the cell's energy state, leading to the activation of master metabolic regulators like AMP-activated protein kinase (AMPK), which in turn would orchestrate downstream responses to restore homeostasis.
References
The Role of 4-Oxododecanedioic Acid in Plant-Microbe Interactions: An Analogous Exploration Through 12-Oxo-Phytodienoic Acid (OPDA)
A Note on the Current State of Research: As of late 2025, specific, in-depth research detailing the direct role of 4-Oxododecanedioic acid in plant-microbe interactions is limited in publicly accessible scientific literature. While identified as a metabolite in some fungi, its functional significance in mediating responses between plants and microorganisms remains an area for future investigation.[1][2]
To provide a comprehensive and data-driven resource for researchers, this document will focus on a closely related and extensively studied oxylipin, 12-oxo-phytodienoic acid (OPDA) . OPDA is a key precursor to the plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, playing a critical role in plant defense against pathogens and interactions with symbiotic microbes.[3][4][5] The principles and methodologies described herein for OPDA can serve as a valuable framework for investigating the potential roles of other oxylipins, such as this compound.
Application Notes: 12-Oxo-Phytodienoic Acid (OPDA) in Plant Defense and Symbiosis
Introduction: 12-oxo-phytodienoic acid (OPDA) is a cyclopentenone oxylipin derived from the oxygenation of α-linolenic acid via the octadecanoid pathway. It is a crucial signaling molecule in plants, mediating a range of developmental processes and responses to both biotic and abiotic stress. In the context of plant-microbe interactions, OPDA has a dual role: activating defense mechanisms against pathogens and modulating symbiotic relationships.
Key Applications:
-
Induction of Plant Defense Responses: Exogenous application of OPDA has been shown to induce the expression of defense-related genes in various plant species, enhancing resistance to a broad spectrum of pathogens, including fungi, bacteria, and insects.
-
Elucidation of Jasmonate-Independent Signaling: OPDA can activate a subset of defense genes independently of its conversion to jasmonic acid, providing a tool to dissect the complexities of oxylipin signaling pathways.
-
Modulation of Symbiotic Interactions: Research suggests that OPDA and other oxylipins can influence the establishment and function of mycorrhizal symbioses, highlighting a role in regulating beneficial plant-microbe interactions.
-
Screening for Novel Agrochemicals: The signaling properties of OPDA make it and its derivatives interesting candidates for the development of novel plant protectants that activate innate plant immunity.
Quantitative Data Summary:
The following tables summarize key quantitative data from studies on OPDA's role in plant-microbe interactions.
Table 1: Effect of OPDA Treatment on Plant Resistance to Pathogens
| Plant Species | Pathogen/Pest | OPDA Concentration | Observed Effect | Reference |
| Rice (Oryza sativa) | Brown Planthopper (Nilaparvata lugens) | Overexpression of Allene Oxide Cyclase (AOC) leading to increased OPDA | Significantly reduced insect feeding and survival rate. | |
| Arabidopsis thaliana | Fungal and insect pathogens | Various | Induction of defense gene expression. | |
| Radish (Raphanus sativus) | Green Peach Aphid (Myzus persicae) | Exogenous application | Stimulated resistance to the aphid. |
Table 2: OPDA-Induced Gene Expression
| Plant Species | Gene(s) Induced | Fold Change (approx.) | Time Point | Reference |
| Barley (Hordeum vulgare) | Jasmonate-responsive genes | 2.5-fold higher accumulation of OPDA compared to JA after stress | 16-20 hours post-stress | |
| Arabidopsis thaliana | OPDA-responsive genes (distinct from JA-responsive genes) | Varies by gene | 1-24 hours post-treatment |
Experimental Protocols
Protocol 1: Exogenous Application of OPDA to Induce Plant Defense Responses
Objective: To assess the effect of exogenous OPDA treatment on the induction of defense-related gene expression and enhanced resistance to pathogens in a model plant system (e.g., Arabidopsis thaliana).
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 accession), 4-6 weeks old.
-
12-oxo-phytodienoic acid (OPDA) stock solution (10 mM in ethanol).
-
Treatment solution: 100 µM OPDA in sterile water with 0.02% (v/v) Tween-20.
-
Control solution: Sterile water with 0.02% (v/v) Tween-20 and the equivalent concentration of ethanol as the treatment solution.
-
Spray bottles.
-
Liquid nitrogen.
-
RNA extraction kit.
-
qRT-PCR reagents and instrument.
-
Pathogen of interest (e.g., a suspension of Pseudomonas syringae).
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
OPDA Treatment:
-
Divide plants into treatment and control groups.
-
Using a fine-mist spray bottle, evenly apply the 100 µM OPDA treatment solution to the leaves of the treatment group until runoff.
-
Similarly, apply the control solution to the control group.
-
Allow plants to dry and place them back in the growth chamber.
-
-
Sample Collection for Gene Expression Analysis:
-
At various time points post-treatment (e.g., 1, 6, 12, 24 hours), collect leaf tissue from both groups.
-
Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the collected leaf tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to analyze the expression levels of known defense-related marker genes (e.g., PR1, PDF1.2) and OPDA-responsive genes. Use a suitable housekeeping gene (e.g., ACTIN2) for normalization.
-
-
Pathogen Challenge Assay:
-
24 hours after OPDA or control treatment, inoculate a subset of plants from each group with the pathogen of interest (e.g., by leaf infiltration or spray inoculation).
-
Monitor disease progression over several days, quantifying disease symptoms (e.g., lesion size, bacterial growth).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Statistically compare the disease symptoms between the OPDA-treated and control groups.
-
Protocol 2: Analysis of Endogenous OPDA Levels Following Biotic Stress
Objective: To quantify the changes in endogenous OPDA levels in plant tissue following challenge with a pathogen or elicitor.
Materials:
-
Plant material (e.g., leaves, roots).
-
Pathogen or elicitor (e.g., fungal spores, bacterial flagellin).
-
Liquid nitrogen.
-
Extraction solvent (e.g., 80% methanol with internal standards).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
-
OPDA standard for quantification.
Methodology:
-
Biotic Stress Treatment:
-
Treat plants with the pathogen or elicitor.
-
Collect tissue samples at various time points post-treatment.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C.
-
-
Extraction of Oxylipins:
-
Homogenize the frozen plant tissue in the extraction solvent containing appropriate internal standards.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification and Concentration:
-
Partially purify and concentrate the oxylipins from the supernatant using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Identify and quantify OPDA based on its retention time and mass-to-charge ratio (m/z) compared to the OPDA standard.
-
-
Data Analysis:
-
Normalize the quantified OPDA levels to the initial fresh weight of the tissue and the internal standard.
-
Compare the OPDA levels in treated versus control samples over time.
-
Signaling Pathways and Experimental Workflows
Diagram 1: The Octadecanoid Pathway and OPDA Signaling
Caption: Biosynthesis of OPDA and JA via the octadecanoid pathway.
Diagram 2: Experimental Workflow for Studying OPDA's Role in Plant Defense
Caption: Workflow for investigating OPDA's impact on plant defense.
References
- 1. This compound | 30828-09-2 | Benchchem [benchchem.com]
- 2. This compound | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cis-12-oxo-phytodienoic acid stimulates rice defense response to a piercing-sucking insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of 4-Oxododecanedioic Acid: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxododecanedioic acid (4-ODDA) is a dicarboxylic acid containing a ketone functional group.[1] It has been identified as a natural product in the fungus Fusarium fujikuroi.[1][2] While comprehensive in vitro studies specifically investigating the biological activities of this compound are limited, its structural similarity to other dicarboxylic acids, such as dodecanedioic acid (DDA), suggests potential roles in metabolic regulation.[3] Structurally related long-chain dicarboxylic acids have been shown to influence fatty acid metabolism, including the enhancement of beta-oxidation, which can lead to reduced fat accumulation and improved glucose tolerance.[3] This document aims to provide a framework for potential in vitro investigations of 4-ODDA, drawing upon established protocols for analogous compounds.
Potential In Vitro Applications and Methodologies
Given the nascent stage of research into the specific biological functions of this compound, this section outlines potential areas of investigation and provides detailed, adaptable protocols based on studies of similar molecules.
I. Assessment of Metabolic Effects in Adipocytes
Objective: To determine the effect of this compound on adipocyte differentiation, lipid accumulation, and the expression of key metabolic genes.
Experimental Model: 3T3-L1 preadipocyte cell line.
Key Parameters to Evaluate:
-
Adipocyte differentiation (e.g., Oil Red O staining)
-
Triglyceride content
-
Gene expression of adipogenic markers (e.g., PPARγ, C/EBPα)
-
Gene expression of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1)
Experimental Workflow:
Figure 1. Workflow for assessing the effect of this compound on adipocyte differentiation and metabolism.
Detailed Protocol: Adipocyte Differentiation and Oil Red O Staining
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 104 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin).
-
Treatment: After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1 µg/mL insulin) containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO).
-
Maturation: Culture the cells for an additional 4-6 days, replacing the medium every 2 days with fresh differentiation medium II containing the respective treatments.
-
Oil Red O Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
II. Investigation of Anti-inflammatory Properties
Objective: To evaluate the potential anti-inflammatory effects of this compound in a macrophage cell line.
Experimental Model: RAW 264.7 macrophage cell line.
Key Parameters to Evaluate:
-
Nitric oxide (NO) production
-
Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Activation of inflammatory signaling pathways (e.g., NF-κB)
Signaling Pathway Visualization:
Figure 2. A hypothetical anti-inflammatory signaling pathway where this compound may inhibit NF-κB activation.
Detailed Protocol: Nitric Oxide (NO) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
III. Evaluation of Anticancer Activity
Objective: To screen this compound for cytotoxic effects against various cancer cell lines.
Experimental Model: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a normal cell line (e.g., BJ-5ta [fibroblast]) for selectivity.
Key Parameters to Evaluate:
-
Cell viability and proliferation (e.g., MTT assay)
-
Apoptosis (e.g., Caspase-3/7 activity assay)
Experimental Workflow:
Figure 3. Workflow for assessing the in vitro anticancer activity of this compound.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Adipocyte Differentiation
| Treatment Concentration (µM) | Relative Lipid Accumulation (% of Control) | Triglyceride Content (µg/mg protein) |
| Vehicle Control | 100 ± 5.2 | 50.1 ± 3.5 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Treatment Concentration (µM) | Nitric Oxide Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 25.3 ± 2.1 | 1205 ± 89 | 850 ± 67 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM at 48h)
| Cell Line | IC50 (µM) |
| MCF-7 | |
| HCT116 | |
| A549 | |
| BJ-5ta |
Conclusion
The provided application notes and protocols offer a foundational approach for the in vitro investigation of this compound. As there is a paucity of specific literature on this compound, these methodologies, adapted from studies on structurally and functionally related molecules, will enable researchers to explore its potential biological activities in a systematic and robust manner. The findings from these studies will be crucial in elucidating the physiological and pharmacological relevance of this compound.
References
- 1. The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Bio-based Polymers from 4-Oxododecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of bio-based polymers derived from 4-Oxododecanedioic acid. The protocols and data presented herein are designed to serve as a foundational guide for researchers exploring the development of novel biomaterials and drug delivery systems.
Introduction
This compound is a C12 dicarboxylic acid containing a ketone functional group, which offers unique opportunities for polymer design and functionalization.[1][2][3] As a bio-based monomer, it presents a sustainable alternative to petroleum-derived chemicals for the synthesis of polyesters and other polymers.[1] The presence of the ketone group along the polymer backbone can impart distinct physical properties and allow for post-polymerization modifications, making these polymers attractive for a range of applications, including controlled drug release and the development of advanced biomaterials.[4]
Synthesis of Polyesters from this compound
Polyesters based on this compound can be synthesized via melt polycondensation with various diols. This method avoids the use of solvents and allows for the production of high molecular weight polymers. A general two-stage melt polycondensation procedure is a common and effective method.
Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol
Materials:
-
This compound
-
1,4-Butanediol
-
Catalyst (e.g., Titanium (IV) butoxide or Tin (II) 2-ethylhexanoate)
-
Antioxidant (e.g., Irganox 1010)
-
Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
Stage 1: Esterification
-
Charge the reaction vessel with equimolar amounts of this compound and 1,4-butanediol.
-
Add the catalyst (typically 0.05–0.2 mol% relative to the diacid) and antioxidant (typically 0.1 wt%).
-
Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture to 150-180°C under a slow stream of nitrogen with continuous mechanical stirring.
-
Maintain these conditions for 2-4 hours, collecting the water byproduct in the distillation receiver.
Stage 2: Polycondensation
-
Gradually increase the temperature to 180-220°C.
-
Slowly reduce the pressure to below 1 mbar over 30-60 minutes to facilitate the removal of the remaining water and excess diol.
-
Continue the reaction under high vacuum at the elevated temperature for another 4-8 hours. The progress of the polymerization can be monitored by the increase in melt viscosity.
-
Once the desired molecular weight is achieved, stop the reaction by introducing nitrogen gas to break the vacuum.
-
Extrude the molten polymer from the reactor and allow it to cool to room temperature.
Characterization of this compound-Based Polyesters
The synthesized polyesters should be thoroughly characterized to determine their physical, chemical, and thermal properties.
Table 1: Hypothetical Properties of Poly(butylene 4-oxododecanedioate)
| Property | Value | Method |
| Molecular Weight (Mw) | > 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Melting Temperature (Tm) | 65 - 80 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temp (Tg) | -20 to -5 °C | DSC |
| Tensile Strength | 15 - 25 MPa | Tensile Testing |
| Elongation at Break | 200 - 350% | Tensile Testing |
Potential Applications in Drug Development
The unique properties of polyesters derived from this compound make them promising candidates for various applications in drug development. Their biocompatibility and biodegradability are particularly advantageous for creating sustained-release drug formulations and as carriers for active pharmaceutical ingredients (APIs) to enhance stability and bioavailability.
Controlled Drug Release
The ketone group in the polymer backbone offers a site for conjugating drugs or for creating stimuli-responsive linkages that can release a therapeutic agent under specific physiological conditions (e.g., changes in pH or enzyme concentration).
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for polyester synthesis and characterization.
Conceptual Drug Delivery Mechanism
Caption: Drug release from a stimuli-responsive polymer.
References
Troubleshooting & Optimization
Technical Support Center: 4-Oxododecanedioic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Oxododecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound can be synthesized through several pathways, including:
-
Chemical synthesis: A primary method involves starting from precursors like methyl 9-oxodecanoic acid and extending the carbon chain, followed by hydrolysis. Another approach is the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid.[1][2]
-
Natural isolation: It can be isolated from natural sources such as the fungus Fusarium moniliforme or the herb Coniogramme japonica, though yields are typically lower than synthetic methods.[3]
-
Biocatalytic synthesis: Sustainable methods using microbial systems to produce dicarboxylic acids are being explored, offering a greener alternative to traditional chemical synthesis.[1][4]
Q2: What kind of yields can I expect from different synthesis methods?
A2: Yields can vary significantly depending on the chosen method. Chemical synthesis routes are generally higher yielding than natural isolation. For a general comparison, please refer to the table in our Troubleshooting Guide.
Q3: What are the key factors that influence the yield of this compound?
A3: Several factors can impact the final yield, including:
-
Purity of starting materials: Impurities in the precursors can lead to unwanted side reactions.
-
Reaction conditions: Temperature, pressure, reaction time, and the choice of solvent and catalyst are all critical parameters that need to be optimized.
-
Work-up and purification: Inefficient extraction or purification methods can lead to loss of product.
Q4: What are the common side reactions to be aware of during synthesis?
A4: The presence of both a ketone and two carboxylic acid functional groups makes this compound susceptible to a range of transformations. Depending on the synthesis route, potential side reactions may include:
-
Over-oxidation: Harsh oxidizing conditions can lead to the cleavage of the carbon chain.
-
Incomplete oxidation: Failure to fully oxidize the precursor will result in a mixture of products.
-
Polymerization: Dicarboxylic acids can undergo polymerization, especially at high temperatures.
-
Decarboxylation: Loss of one or both carboxylic acid groups can occur under certain conditions.
-
Reactions at the ketone group: The ketone functionality can undergo nucleophilic addition or reduction, leading to undesired byproducts.
Q5: How can I purify the final product?
A5: Common purification techniques for organic acids like this compound include:
-
Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial for good recovery.
-
Column chromatography: Silica gel chromatography can be used to separate the desired product from impurities based on polarity.
-
Filtration: This is a basic step to separate the solid product from the reaction mixture or crystallization solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Poor quality of reagents or solvents. | Use high-purity, dry solvents and fresh reagents. | |
| Loss of product during work-up. | Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Minimize transfers between vessels. | |
| Impure Product | Presence of starting materials. | As mentioned above, ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants. |
| Formation of byproducts. | Modify reaction conditions (e.g., temperature, catalyst) to disfavor the formation of side products. Refer to the FAQs for common side reactions. | |
| Ineffective purification. | Optimize the purification method. For crystallization, screen different solvents to find one that gives high recovery and purity. For column chromatography, try different solvent systems. | |
| Reaction Not Starting | Inactive catalyst. | Ensure the catalyst is active. Some catalysts may need activation before use. |
| Presence of inhibitors. | Impurities in the starting materials or solvent can inhibit the reaction. Purify the starting materials if necessary. | |
| Incorrect reaction setup. | Double-check all connections and ensure the reaction is being stirred efficiently under the correct atmosphere (e.g., inert gas if required). |
Yield Comparison of Synthesis Methods
| Synthesis Method | Typical Yield (%) | Purity (%) |
| Chemical Synthesis | 65-85% | >95% |
| Natural Isolation | 10-20% | 80-95% |
Note: Yields are highly dependent on the specific protocol and experimental execution.
Experimental Protocols
Synthesis of this compound via Ozonolysis of a Suitable Precursor (Hypothetical Adaptation)
This protocol is an adapted and hypothetical representation for educational purposes, based on the synthesis of related dicarboxylic acids via oxidative cleavage. Caution: Ozone is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Step 1: Oxidative Cleavage (Ozonolysis)
-
Dissolve the unsaturated precursor (e.g., a derivative of oleic acid strategically chosen to yield the desired product after cleavage and subsequent steps) in a suitable solvent like dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-oxygen mixture through the solution. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) or the appearance of a blue color, indicating excess ozone.
-
Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.
-
Work up the ozonide reductively (e.g., with zinc dust and acetic acid or dimethyl sulfide) or oxidatively (e.g., with hydrogen peroxide) to yield the corresponding carbonyl compounds. For the synthesis of dicarboxylic acids, an oxidative workup is typically employed.
Step 2: Purification of the Intermediate Dicarboxylic Acid
-
After the oxidative workup, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Step 3: Further Functionalization (if necessary)
Depending on the starting material, further steps such as chain extension or functional group manipulation might be necessary to arrive at this compound. These could involve standard organic transformations.
Visualizations
References
Technical Support Center: Optimization of Derivatization for Volatile Keto Acids
Welcome to the Technical Support Center for the optimization of derivatization for volatile keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of volatile keto acids for analysis by gas chromatography-mass spectrometry (GC-MS).
| Problem | Potential Cause | Solution |
| Low or No Analyte Peaks | Incomplete Derivatization: Keto acids are polar and require derivatization to become volatile enough for GC-MS analysis. An incomplete reaction is a common reason for poor signal.[1][2][3] | Optimize reaction conditions such as time, temperature, and reagent concentration. A two-step derivatization, methoximation followed by silylation, is recommended to ensure both the keto and carboxylic acid groups are derivatized.[1][4] Consider using a catalyst like trimethylchlorosilane (TMCS) with your silylation reagent (e.g., BSTFA + 1% TMCS) to improve the derivatization of sterically hindered groups. |
| Analyte Degradation: α- and β-keto acids can be thermally unstable and prone to decarboxylation, especially at high temperatures or in acidic conditions. | Employ a two-step derivatization process. First, protect the keto group through oximation (e.g., with methoxyamine hydrochloride) before derivatizing the carboxylic acid group. This initial step stabilizes the molecule and prevents degradation. | |
| Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can significantly reduce derivatization efficiency. | Lyophilize (freeze-dry) samples to complete dryness before adding reagents. Use anhydrous solvents and store derivatization reagents in a desiccator to prevent exposure to moisture. | |
| Adsorption in the GC System: Active sites within the GC inlet or on the column can adsorb polar analytes, leading to a diminished signal. | Ensure complete derivatization to decrease analyte polarity. Use deactivated glassware for sample preparation and a high-quality, inert GC column. Regular maintenance of the GC inlet, including replacing the liner and septum, is crucial. | |
| Multiple Peaks for a Single Analyte | Tautomerization: Keto acids can exist in keto-enol tautomeric forms, which, if not addressed, can result in multiple derivative peaks for a single compound. | Perform an oximation step (e.g., using methoxyamine hydrochloride) before silylation. This reaction "locks" the carbonyl group into a stable oxime, preventing tautomerization. |
| Incomplete Silylation: If the keto acid contains multiple functional groups (e.g., hydroxyl and carboxyl groups), incomplete silylation can lead to a mixture of partially and fully derivatized products. | Optimize the silylation reaction conditions, including reaction time and temperature. Ensure a sufficient molar excess of the silylating reagent. | |
| Isomer Formation: The oxime derivative can form syn and anti isomers, which may be separated by the GC column, resulting in two closely eluting peaks. | This is an inherent aspect of the derivatization chemistry. If baseline separation is achieved, the two peak areas can be summed for quantification. | |
| Peak Tailing | Residual Polar Groups: Tailing peaks are often a sign of incomplete derivatization, where free carboxyl (-COOH) or hydroxyl (-OH) groups interact with active sites in the GC system. | Re-optimize the derivatization procedure to ensure all active hydrogens are replaced. This may involve increasing the reaction time, temperature, or reagent concentration. |
| GC System Activity: Active sites in the inlet liner, column, or connections can interact with the analytes. | Use silanized (deactivated) glass vials and inlet liners. Regularly trim the front end of the GC column (10-15 cm) to remove accumulated non-volatile residues. Consider conditioning or replacing the column if the problem persists. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization for volatile keto acids in GC-MS analysis?
A1: The primary purpose of derivatization is to increase the volatility and thermal stability of keto acids, which are otherwise non-volatile and prone to degradation at the high temperatures used in GC analysis. By chemically modifying the polar functional groups (carboxyl and keto groups), the derivatized molecules can be readily vaporized and analyzed by GC-MS.
Q2: What is the most common and effective derivatization strategy for keto acids?
A2: The most widely used and robust method is a two-step derivatization process involving methoximation followed by silylation.
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Methoximation: This initial step uses a reagent like methoxyamine hydrochloride to protect the keto group. This prevents tautomerization and stabilizes the molecule against heat-induced decarboxylation.
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Silylation: The subsequent step uses a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton of the carboxylic acid group into a trimethylsilyl (TMS) ester. This significantly increases the volatility of the compound.
Q3: Can I use a one-step derivatization method for keto acids?
A3: While one-step methods exist for derivatizing carboxylic acids, they are generally not recommended for keto acids. A single-step approach that only targets the carboxylic acid group (e.g., esterification) leaves the keto group unprotected, which can lead to thermal degradation, tautomerization, and the formation of multiple peaks in the chromatogram.
Q4: How do I choose the right derivatization reagent?
A4: The choice of reagent depends on the functional groups present in your analyte. For keto acids, a combination of reagents is necessary.
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For the Keto Group: Methoxyamine hydrochloride is a common and effective choice for the oximation step.
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For the Carboxylic Acid Group: MSTFA and BSTFA are powerful and widely used silylating reagents. MSTFA is often preferred because its byproducts are more volatile and less likely to interfere with the chromatography.
Q5: How critical is sample dryness for the derivatization process?
A5: Sample dryness is absolutely critical, particularly for the silylation step. Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization and low product yield. It is essential to lyophilize (freeze-dry) aqueous samples or completely evaporate organic extracts under a stream of inert gas before adding the derivatization reagents.
Quantitative Data
The following table summarizes quantitative data for the analysis of various organic acids, including keto acids, in urine using GC-MS.
Table 1: Quantitative Analysis of Organic Acids in Urine by GC-MS
| Compound | Monitored Ion (m/z) | Mean Concentration (mmol/mol creatinine) | Within-Day Imprecision (CV%) | Total Imprecision (CV%) |
| Pyruvic acid | 175 | 2.5 | 5.2 | 8.7 |
| 2-Ketoglutaric acid | 189 | 1.8 | 6.1 | 9.5 |
| 2-Ketoisocaproic acid | 217 | 0.5 | 7.8 | 11.2 |
| 2-Keto-3-methylvaleric acid | 231 | 0.3 | 8.1 | 12.4 |
| 2-Ketoisovaleric acid | 203 | 0.4 | 7.5 | 10.8 |
Data adapted from Duez et al., Clinical Chemistry, 1996.
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methoximation-Silylation) for GC-MS Analysis
This protocol describes a widely used method for the derivatization of keto acids in biological samples.
1. Sample Preparation:
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For plasma samples, perform protein precipitation by adding a 3-fold excess of a cold organic solvent (e.g., acetonitrile or methanol). Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins. Collect the supernatant.
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For urine samples, centrifugation to remove particulate matter may be sufficient.
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Add a known amount of an appropriate internal standard to the sample.
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Lyophilize (freeze-dry) the sample to complete dryness. This step is critical as water interferes with the silylation reaction.
2. Methoximation:
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To the dried sample, add 50 µL of a methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine).
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Cap the vial tightly and vortex for 30 seconds.
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Incubate the mixture at 60°C for 60 minutes with gentle shaking. This step converts the keto groups to their methoxime derivatives, preventing tautomerization.
3. Silylation:
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After cooling the vial to room temperature, add 100 µL of MSTFA (+ 1% TMCS).
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Recap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives.
4. Final Preparation for GC-MS Analysis:
-
After cooling, the derivatized sample can be transferred to a GC vial with an insert for direct analysis.
Visualizations
References
troubleshooting low solubility of 4-Oxododecanedioic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-Oxododecanedioic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers often low?
A1: this compound is a dicarboxylic acid with a 12-carbon backbone and a ketone group.[1] Its long hydrocarbon chain imparts significant hydrophobic character, leading to low solubility in aqueous solutions, which is a common characteristic of long-chain dicarboxylic acids. The aqueous solubility is reported to be less than 1 mg/mL.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As a dicarboxylic acid, it has two carboxylic acid groups that can be deprotonated to form more soluble carboxylate salts. The predicted pKa for the first carboxylic acid group is approximately 4.77.[2] Increasing the pH of the buffer above this pKa will significantly increase solubility. A further increase in pH will lead to the deprotonation of the second carboxylic acid group, further enhancing solubility.
Q3: What are the recommended starting points for dissolving this compound in an aqueous buffer?
A3: For initial attempts, it is recommended to use a buffer with a pH above 7. For example, a phosphate buffer at pH 7.4 or a Tris buffer at pH 8.0 would be suitable starting points. It is also advisable to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the desired aqueous buffer.
Q4: Can temperature be used to improve the solubility of this compound?
A4: For many dicarboxylic acids, solubility increases with temperature.[3] Gently warming the solution can aid in dissolution. However, the thermal stability of this compound in your specific buffer should be considered to avoid degradation. It is recommended to test the stability of your compound at elevated temperatures.
Q5: Are there any solubility-enhancing agents that can be used?
A5: Yes, several agents can improve the solubility of hydrophobic compounds like this compound. These include:
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Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic molecule.
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Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been suggested for enhancing the solubility of this compound.[1] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | The pH of the buffer is too low. The compound has very low intrinsic aqueous solubility. | 1. Increase the pH of the buffer. Aim for a pH at least 2 units above the first pKa (e.g., pH > 6.8).2. Prepare a concentrated stock solution in an organic co-solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. |
| Precipitation occurs when diluting an organic stock solution into the aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the final buffer composition. The percentage of organic co-solvent is too high, causing the buffer salts to precipitate. | 1. Decrease the final concentration of the compound.2. Reduce the volume of the organic stock solution added to the buffer (i.e., use a higher concentration stock).3. Pre-warm the aqueous buffer before adding the stock solution.4. Add the stock solution dropwise while vortexing the buffer. |
| The solution is cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. The compound is degrading in the buffer. | 1. Determine the equilibrium solubility to avoid preparing supersaturated solutions.2. Assess the stability of the compound in the buffer over time at the storage temperature.3. Consider using a solubilizing agent like SBE-β-CD. |
| Inconsistent solubility between experiments. | Variability in the purity or form of the compound. Inconsistent buffer preparation. | 1. Ensure consistent sourcing and purity of this compound.2. Standardize the buffer preparation protocol, including pH measurement and adjustment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₅ | |
| Molecular Weight | 244.28 g/mol | |
| Appearance | White powder | |
| Predicted pKa₁ | 4.77 ± 0.17 | |
| Aqueous Solubility | < 1 mg/mL |
Table 2: Illustrative Example of pH Effect on Solubility of a Long-Chain Dicarboxylic Acid
| Buffer pH | Expected Solubility | Rationale |
| 4.0 | Very Low | Below the first pKa, the compound is predominantly in its neutral, less soluble form. |
| 5.0 | Low to Moderate | Near the first pKa, a significant portion of the molecules are singly ionized, increasing solubility. |
| 7.4 | Moderate to High | Well above the first pKa, the compound is primarily in its more soluble mono-anionic form. |
| 9.0 | High | Approaching the second pKa, a portion of the molecules become doubly ionized, further increasing solubility. |
| Note: This table provides a qualitative illustration. Actual solubility values should be determined experimentally. |
Table 3: Common Co-solvents for Preparing Stock Solutions
| Co-solvent | Properties | Considerations |
| DMSO | High solubilizing power for many organic compounds. Miscible with water. | Can be toxic to cells at higher concentrations. May interfere with some assays. |
| Ethanol | Good solubilizing power. Less toxic than DMSO. Volatile. | May cause protein precipitation at high concentrations. |
| Note: Always use the lowest effective concentration of the co-solvent in your final experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weighing: Accurately weigh the desired amount of this compound powder.
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Solvent Addition: Add a minimal amount of the chosen organic solvent (e.g., DMSO or ethanol) to the powder in a sterile vial to achieve a high concentration stock (e.g., 10-50 mM).
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Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.
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Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to be at least 2 units above the pKa of the compound (e.g., pH ≥ 6.8).
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Pre-warming: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C).
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Dilution: While vortexing the pre-warmed buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration.
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Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and before use.
Visualizations
Caption: Troubleshooting workflow for low solubility.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. This compound | 30828-09-2 | Benchchem [benchchem.com]
- 2. Dodecanedioic acid, 4-oxo- [chembk.com]
- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
Technical Support Center: 4-Oxododecanedioic Acid Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 4-Oxododecanedioic acid. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials (e.g., 1,12-dihydroxydodecanoic acid), by-products from oxidation reactions (such as other dicarboxylic acids, monocarboxylic acids, or aldehydes), residual solvents, and inorganic salts.[1] Metal contaminants from equipment can also be present.[1]
Q2: What is the recommended initial purification strategy for crude this compound?
A2: Recrystallization is the most common and cost-effective initial purification technique for solid organic compounds like this compound.[2][3] The choice of an appropriate solvent is critical for success. If recrystallization fails to achieve the desired purity, chromatographic methods should be considered.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the structurally similar dodecanedioic acid, solvents like ethanol, isopropanol, and ethyl acetate have been used with varying success in terms of yield and purity. A solvent system, such as a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane), can also be effective.
Q4: When should I use chromatography instead of recrystallization?
A4: Chromatography is recommended when impurities have very similar solubility profiles to this compound, making separation by recrystallization difficult. It is also the preferred method for separating complex mixtures or when very high purity is required. Techniques like reversed-phase flash chromatography are particularly effective for polar compounds like dicarboxylic acids.
Q5: How can I assess the purity of my purified this compound?
A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity assessment. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify impurities. Melting point analysis is a simpler method; a sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Troubleshooting Guide
Q: My compound is not crystallizing from the solution. What steps can I take?
A:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites for crystal growth.
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Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.
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Reduce Solubility: If the compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently warm until it clears before allowing it to cool slowly.
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Increase Concentration: The initial solution may not have been saturated. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Cool for Longer: Extend the cooling time, perhaps by placing the flask in a -20°C freezer, but be mindful that this can sometimes cause impurities to co-precipitate.
Q: The purity of my compound did not improve significantly after recrystallization. What could be the reason?
A:
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Inappropriate Solvent: The chosen solvent may be dissolving the impurities along with the product, or the impurities may have very similar solubility characteristics. Experiment with different solvents or solvent systems.
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Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Insufficient Washing: The surfaces of the crystals might be coated with impure mother liquor. Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent.
Q: My final yield after purification is very low. How can this be improved?
A:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.
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Premature Crystallization: If crystals form in the funnel during hot filtration, it can lead to product loss. Ensure the funnel and receiving flask are pre-heated.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.
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Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Data Presentation
The selection of a recrystallization solvent is critical. While specific data for this compound is limited, the following table, adapted from a study on the structurally similar dodecanedioic acid (DC12), illustrates how solvent choice can impact purity and yield. This can serve as a starting point for solvent screening.
Table 1: Purity and Yield of Dodecanedioic Acid (DC12) Crystallization in Various Solvents
| Solvent | Purity (%) | Yield (%) |
| Ethanol | 99.5 | 85.2 |
| Isopropanol | 99.3 | 88.1 |
| Ethyl Acetate | 99.6 | 82.5 |
| 1,4-Dioxane | 99.2 | 80.3 |
| DMSO | 98.5 | 75.4 |
| DMF | 98.2 | 72.8 |
Note: Data is for Dodecanedioic acid and should be used as a qualitative guide for this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the single-solvent recrystallization of crude this compound.
Methodology:
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Solvent Selection: Choose a suitable solvent (e.g., Ethyl Acetate) based on preliminary solubility tests. The compound should be sparingly soluble at room temperature but fully soluble near the solvent's boiling point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
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Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is for researchers needing higher purity or for whom recrystallization is ineffective.
Methodology:
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Stationary Phase and Solvent System Selection: Use a C18 reversed-phase silica gel column. A typical mobile phase for carboxylic acids is a gradient of water and acetonitrile, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress ionization.
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Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., DMSO, methanol). Alternatively, for solid loading, adsorb the crude product onto a small amount of C18 silica.
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Column Packing and Equilibration: Pack the column with the C18 stationary phase. Equilibrate the column by running the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) through it until the baseline is stable.
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Loading and Elution: Load the prepared sample onto the top of the column. Begin elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (acetonitrile) to elute the compounds. This compound, being polar, will elute at a specific solvent composition.
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Fraction Collection: Collect fractions throughout the elution process.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound. Further drying in a vacuum oven may be necessary.
Visualizations
Caption: General purification workflow for crude this compound.
References
Technical Support Center: 4-Oxododecanedioic Acid Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Oxododecanedioic acid stock solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Recommended options include Dimethyl Sulfoxide (DMSO), ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological experiments, DMSO and ethanol are commonly used.
Q2: What is the best way to store this compound powder and its stock solutions?
A2: The solid powder should be stored desiccated at -20°C.[1][3] Stock solutions prepared in DMSO or ethanol can be stored at -80°C for up to six months.[3] For shorter-term storage, solutions can be kept at -20°C for several months; however, it is advisable to prepare fresh solutions for optimal performance. If a solution is stored at -20°C for more than a month, its efficacy should be re-verified. To maintain stability, avoid repeated freeze-thaw cycles.
Q3: My this compound is not dissolving well. What can I do?
A3: To enhance solubility, you can gently warm the solution at 37°C and use an ultrasonic bath for a short period. For in vivo applications where aqueous buffers are necessary, the solubility is low (<1 mg/mL). In such cases, the use of surfactants or solubilizing agents like 20% SBE-β-CD in saline is recommended.
Q4: What are the potential stability issues with this compound in solution?
A4: this compound contains a ketone and two carboxylic acid functional groups. These groups can be susceptible to chemical degradation, including oxidation of the ketone group (e.g., Baeyer-Villiger oxidation) and reactions of the carboxylic acids. The stability can be influenced by the solvent, pH, temperature, and exposure to light and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The storage temperature is not low enough, or the solution is supersaturated. | Store the stock solution at -80°C. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, consider preparing a more dilute stock solution. |
| Loss of biological activity in experiments. | The compound may have degraded. Purity below 90% can lead to loss of activity. | Prepare a fresh stock solution from the solid powder. Avoid repeated freeze-thaw cycles of the stock solution. When possible, aliquot the stock solution into single-use vials. Confirm the purity of the solid compound if degradation is suspected. |
| Inconsistent experimental results. | Variability in solution preparation or storage. | Standardize the protocol for stock solution preparation, including the solvent, concentration, and dissolution method (e.g., warming, sonication). Ensure consistent storage conditions. |
| Color change observed in the stock solution. | This may indicate chemical degradation or oxidation. | Discard the solution and prepare a fresh stock. To minimize oxidation, consider using degassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | 50–100 | |
| Ethanol | 20–40 | |
| Aqueous Buffer | <1 | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C (desiccated) | 3 years | |
| In Solvent (DMSO, Ethanol) | -80°C | ≤ 6 months | |
| In Solvent | -20°C | Several months (re-examination advised after 1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 244.28 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, this would be 2.44 mg.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
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Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Assessment of Stock Solution Stability by HPLC
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Initial Analysis: Immediately after preparing the stock solution, dilute a sample with an appropriate solvent (e.g., acetonitrile/water) and analyze by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area.
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Storage: Store the stock solution under the desired conditions (e.g., -20°C or -80°C).
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Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 24 weeks), retrieve an aliquot of the stock solution.
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Sample Preparation and Analysis: Allow the aliquot to thaw and warm to room temperature. Prepare a dilution identical to the initial analysis and analyze by HPLC under the same conditions.
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Data Comparison: Compare the peak area of the main compound and look for the appearance of any new peaks, which would indicate degradation products. A significant decrease in the main peak area suggests instability.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for addressing stability issues with stock solutions.
References
Technical Support Center: Refining Extraction Protocols for 4-Oxododecanedioic Acid from Plant Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 4-Oxododecanedioic acid from plant tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from plants?
A1: this compound is a dicarboxylic acid containing a ketone group.[1][2] Its bifunctional nature makes it a valuable intermediate in various organic synthesis pathways, including the formulation of polymers and resins.[3] While it has been identified as a natural product in the fungus Fusarium fujikuroi, its presence and role in plant tissues are areas of ongoing research.[1][4] Extraction from plants is crucial for studying its biosynthesis, potential biological activities, and applications in medicine and materials science.
Q2: What are the general principles for extracting this compound from plant tissue?
A2: The extraction of this compound, an organic acid, from plant matrices typically involves cell disruption, solvent extraction, and purification. A common strategy is to use an acid-base extraction technique. The acidic nature of the carboxylic acid groups allows for its conversion into a water-soluble salt using a mild base, separating it from neutral impurities. Subsequent acidification will precipitate the purified dicarboxylic acid.
Q3: Which solvents are suitable for the initial extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. For dicarboxylic acids, polar solvents are generally effective. A common choice is a mixture of an organic solvent and water, with a small amount of acid to ensure the carboxylic acid groups remain protonated. For instance, a pre-chilled 80% acetonitrile with 1% acetic acid has been used for extracting similar oxo-phytodienoic acids.
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize enzymatic degradation and oxidation, it is crucial to work quickly and at low temperatures. Immediately freezing the harvested plant tissue in liquid nitrogen is a standard practice to halt metabolic processes. Using pre-chilled solvents and maintaining a low temperature throughout the extraction process is also essential.
Q5: What are the most common methods for purifying the crude extract?
A5: After the initial extraction, the crude extract will contain various other plant metabolites. Purification can be achieved through a combination of techniques. Acid-base extraction is a powerful initial purification step. Further purification can be achieved using chromatographic methods such as column chromatography, flash chromatography, or preparative High-Performance Liquid Chromatography (HPLC). Recrystallization can also be employed to obtain a highly pure product.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete cell lysis | Ensure thorough grinding of the frozen plant tissue into a fine powder. Consider using mechanical disruption methods like sonication or a bead beater. |
| Inefficient solvent extraction | Optimize the solvent system. Test different solvent polarities and compositions. Increase the solvent-to-sample ratio and the extraction time. Perform sequential extractions (e.g., 3 times) and pool the extracts. |
| Degradation of the target compound | Maintain low temperatures throughout the extraction process. Use antioxidants in the extraction buffer if oxidative degradation is suspected. |
| Losses during purification | During acid-base extraction, ensure complete precipitation by adjusting the pH carefully. For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation. |
| Adsorption to plant matrix | The use of a strong cation exchanger added to the plant material before extraction with water can improve the recovery of organic acids by preventing their binding to the plant matrix. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-extraction of similar compounds | Improve the selectivity of the extraction by adjusting the solvent polarity. Optimize the pH during acid-base extraction to selectively precipitate the target compound. |
| Contamination from pigments (e.g., chlorophyll) | The use of a cation exchanger before water extraction can minimize chlorophyll extraction. Alternatively, perform a preliminary extraction with a non-polar solvent like hexane to remove pigments before the main extraction. |
| Incomplete separation during chromatography | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type). Consider using a different chromatographic technique (e.g., switching from normal-phase to reverse-phase HPLC). |
| Formation of emulsions during liquid-liquid extraction | To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. If an emulsion forms, try adding a small amount of a different organic solvent or a saturated salt solution to break it. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a generalized procedure adapted from methods for extracting similar dicarboxylic acids from plant tissue.
1. Sample Preparation:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
2. Extraction:
-
Weigh approximately 10 g of the frozen plant powder into a centrifuge tube.
-
Add 50 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid).
-
Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet with another 50 mL of the extraction solvent and combine the supernatants.
3. Purification (Acid-Base Extraction):
-
Evaporate the organic solvent from the combined supernatants under reduced pressure.
-
Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the remaining aqueous extract. This will convert the acidic this compound into its water-soluble sodium salt.
-
Wash the aqueous layer with 50 mL of diethyl ether three times to remove neutral impurities. Discard the organic layers.
-
Slowly acidify the aqueous layer to pH 2-3 by adding 1 M HCl dropwise while stirring in an ice bath. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the precipitate under vacuum to obtain the crude this compound.
4. Further Purification (Optional):
-
For higher purity, the crude product can be recrystallized from a suitable solvent or purified using column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Extraction Solvents for this compound Yield
| Solvent System (v/v/v) | Temperature (°C) | Extraction Time (h) | Yield (mg/100g of plant tissue) | Purity (%) |
| 80% Methanol / 19% Water / 1% Acetic Acid | 4 | 1 | 15.2 | 85 |
| 80% Acetonitrile / 19% Water / 1% Acetic Acid | 4 | 1 | 18.5 | 88 |
| 99% Ethanol / 1% Acetic Acid | 25 | 2 | 12.8 | 80 |
| Dichloromethane/Methanol (2:1) | 25 | 2 | 9.5 | 75 |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for addressing low extraction yields.
References
selecting the correct column for 4-Oxododecanedioic acid chromatography
Technical Support Center: Chromatography of 4-Oxododecanedioic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate chromatography column and conditions for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for chromatographic separation?
A1: Understanding the physicochemical properties of this compound is crucial for selecting the right column. Key properties include:
| Property | Value | Significance for Chromatography |
| Molecular Formula | C12H20O5[1] | Indicates a moderately sized molecule with significant oxygen content. |
| Molecular Weight | 244.28 g/mol [1] | Suitable for standard HPLC and LC-MS analysis. |
| Structure | A twelve-carbon dicarboxylic acid with a ketone group. | The two carboxylic acid groups and the ketone group make the molecule polar. The long carbon chain provides hydrophobic character. This dual nature is key to chromatographic behavior. |
| Predicted pKa | ~4.77[2] | As a weak acid, the pH of the mobile phase will significantly impact its ionization state and, therefore, its retention, particularly in reversed-phase and ion-exchange chromatography. |
| Topological Polar Surface Area (TPSA) | 91.7 Ų[1] | This value suggests moderate polarity, influencing its solubility and interaction with polar stationary phases. |
Q2: Which chromatography mode is most suitable for this compound analysis?
A2: Several chromatography modes can be employed, with the best choice depending on the sample matrix, desired resolution, and available equipment. The most common modes are Reversed-Phase (RP), Anion-Exchange (AEX), and Mixed-Mode Chromatography.
-
Reversed-Phase (RP) Chromatography: This is a widely used technique for organic acids.[2] For this compound, its C12 backbone provides sufficient hydrophobicity for retention on C8 or C18 columns. To ensure good peak shape and retention, the mobile phase should be acidified to suppress the ionization of the carboxylic acid groups.
-
Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. Since this compound has two carboxylic acid groups, it will be negatively charged at a pH above its pKa and can be effectively retained and separated on an anion-exchange column. This method is particularly useful for separating it from neutral or cationic species.
-
Normal-Phase (NP) Chromatography: While less common for this type of analyte, NP chromatography can be used, especially for separating isomers or if the sample is not soluble in aqueous mobile phases. It utilizes a polar stationary phase and a non-polar mobile phase.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity and are an excellent option for complex samples containing analytes with a range of polarities and charges.
Q3: How does the mobile phase pH affect the retention of this compound in reversed-phase chromatography?
A3: The mobile phase pH is a critical parameter. According to chromatographic theory, for optimal retention and peak shape of an acidic compound on a reversed-phase column, the mobile phase pH should be at least 2 units below the analyte's pKa. For this compound (predicted pKa ≈ 4.77), a mobile phase pH of ≤ 2.77 is recommended. At this pH, the carboxylic acid groups are fully protonated (-COOH), making the molecule less polar and increasing its retention on the non-polar stationary phase. Using a mobile phase with a pH above the pKa will result in the deprotonated, more polar carboxylate form (-COO⁻), leading to poor retention and peak tailing on a standard C18 column.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Retention / Analyte Elutes at the Void Volume (Reversed-Phase) | 1. Mobile phase pH is too high: The analyte is in its ionized, highly polar form. 2. Insufficiently retentive stationary phase: The C12 chain may not be long enough for strong retention on a short-chain (e.g., C4) column. 3. Mobile phase is too strong (too much organic solvent). | 1. Lower the mobile phase pH: Add 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase to achieve a pH below 3.0. 2. Use a more retentive column: Employ a C18 or a polar-embedded C18 column. 3. Decrease the organic solvent percentage in the mobile phase (e.g., reduce acetonitrile or methanol content). |
| Peak Tailing (Reversed-Phase) | 1. Secondary interactions with silanols: Residual silanol groups on the silica backbone can interact with the acidic analyte. 2. Mobile phase pH is close to the analyte's pKa: This leads to a mixed ionic state. 3. Column overload. | 1. Use an end-capped column or a base-deactivated silica column. 2. Ensure the mobile phase pH is sufficiently low (pH < 3.0). 3. Reduce the sample concentration or injection volume. |
| Low Resolution / Co-elution with Other Components | 1. Suboptimal mobile phase composition or gradient. 2. Incorrect column chemistry for the sample matrix. | 1. Optimize the gradient: Try a shallower gradient. 2. Change the organic modifier: Switch from methanol to acetonitrile or vice-versa, as this can alter selectivity. 3. Consider a different chromatography mode: If co-elution persists in reversed-phase, try anion-exchange or mixed-mode chromatography for an alternative separation mechanism. |
| Poor Peak Shape in Anion-Exchange Chromatography | 1. Incorrect buffer concentration or pH. 2. Sample solvent is incompatible with the mobile phase. | 1. Optimize the buffer concentration and pH gradient. 2. Dissolve the sample in the initial mobile phase whenever possible. |
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound using a standard reversed-phase HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A polar-embedded phase is recommended for enhanced retention of polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for detection of the carboxyl group)
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Below is a decision-making workflow for selecting the correct column for this compound analysis.
Caption: A flowchart to guide the selection of an appropriate chromatography column for this compound analysis.
References
Technical Support Center: Dicarboxylic Acids for Non-Specific Binding
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of dicarboxylic acids to mitigate non-specific binding (NSB) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the adhesion of assay components, such as antibodies or analytes, to surfaces in a way that is not related to the specific, intended antigen-antibody interaction.[1] This is a persistent issue in many immunoassays, including ELISA.[2][3] High NSB creates background noise, which can mask the true signal from the target analyte. This leads to reduced assay sensitivity, lower accuracy, and potentially false-positive results.
Q2: How do dicarboxylic acids help reduce NSB?
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups (-COOH). When applied to an assay surface (like a microplate well or a biosensor chip), they can create a negatively charged, hydrophilic layer. This process, known as surface passivation, helps to repel proteins and other biomolecules that might otherwise bind non-specifically to hydrophobic or charged regions of the surface.[4] The two carboxyl groups can chelate or interact strongly with surface materials, creating a stable barrier.
Q3: What are the common types of dicarboxylic acids used for blocking?
Short to medium-chain linear dicarboxylic acids are often explored for surface modification. Common examples include:
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Succinic acid (4 carbons)
-
Glutaric acid (5 carbons)
-
Adipic acid (6 carbons)
The choice of DCA can depend on the specific surface chemistry and the nature of the interfering molecules.
Q4: What are the advantages of using dicarboxylic acids over traditional protein-based blockers like BSA or casein?
While proteins like Bovine Serum Albumin (BSA) and casein are effective blockers, they have some drawbacks. These include batch-to-batch variability, potential cross-reactivity with assay components, and the risk of microbial growth. Dicarboxylic acids, as small, well-defined chemical compounds, offer several advantages:
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High Purity and Consistency: Synthetic DCAs have a defined structure and high purity, leading to more reproducible results.
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Low Cross-Reactivity: They are less likely to cross-react with antibodies or other proteins in the assay.
-
Stability: They are generally more stable and less prone to degradation than protein solutions.
-
Reduced Risk of Contamination: Being non-proteinaceous, they do not support microbial growth.
Troubleshooting Guide
Q5: I'm still observing high background noise after treating my assay surface with a dicarboxylic acid. What should I do?
High background can stem from several factors even after a passivation step. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for high background noise.
Detailed Steps:
-
Verify DCA Solution: Ensure the dicarboxylic acid solution was prepared at the correct concentration and pH. The pH is critical as it determines the charge state of the carboxyl groups. Prepare fresh solutions to rule out degradation or contamination.
-
Optimize Incubation: The formation of a stable passivating layer takes time. Try increasing the incubation time or adjusting the temperature according to the protocol to ensure complete surface coverage.
-
Enhance Wash Steps: Insufficient washing is a primary cause of high background. Increase the number of wash cycles, the volume of wash buffer, or the soaking time between washes. Adding a non-ionic detergent like Tween-20 to your wash buffer can also help remove loosely bound molecules.
-
Check Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding that overwhelms the blocking agent. Titrate your antibodies to find the optimal concentration that maximizes signal-to-noise ratio.
-
Consider a Combination Approach: For particularly "sticky" systems, a dual-blocking strategy can be effective. First, passivate the surface with a dicarboxylic acid, then follow up with a traditional protein-based blocker like BSA.
Q6: My specific signal is lower than expected after dicarboxylic acid treatment. What could be the cause?
A decrease in the specific signal could indicate that the passivation layer is interfering with the intended binding events.
-
Over-passivation: The DCA layer might be sterically hindering the immobilization of your capture antibody or the binding of your target analyte. Try reducing the concentration of the dicarboxylic acid or the incubation time.
-
pH Effects: The pH of the DCA solution could be denaturing your capture molecule. Ensure the pH is within a range that maintains the stability and activity of your immobilized biomolecules.
-
Inappropriate DCA: The specific dicarboxylic acid used may not be compatible with your assay surface or capture molecule. Consider testing a different DCA (e.g., with a shorter or longer carbon chain).
Data & Protocols
Data Summary
The effectiveness of different blocking agents can be compared by their ability to reduce the background signal while maintaining a strong specific signal. While direct quantitative comparisons for various dicarboxylic acids are sparse in literature, their performance can be benchmarked against standard blockers.
| Blocking Agent | Typical Concentration | Relative Blocking Efficacy (Conceptual) | Key Characteristics |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Good | Standard protein blocker; subject to batch variability. |
| Non-fat Dry Milk | 1-5% (w/v) | Good | Inexpensive; may contain phosphoproteins that cross-react. |
| Normal Goat Serum (NGS) | 5-10% (v/v) | Very Good | Effective, but can be costly and contains a complex mixture of proteins. |
| Succinic Acid | 1-100 mM | Good-Excellent | Small molecule; high purity; forms a hydrophilic layer. |
| Glutaric Acid | 1-100 mM | Good-Excellent | Similar to succinic acid; solubility over 50% w/w in water. |
Note: Efficacy is highly dependent on the specific assay, surface, and experimental conditions.
Experimental Protocols
Protocol 1: Surface Passivation of a Gold Biosensor Chip with Dicarboxylic Acid
This protocol describes a general method for modifying a gold surface to reduce non-specific binding in applications like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM).
Materials:
-
Gold-coated sensor chip
-
Cysteamine or similar thiol-containing linker
-
Succinic anhydride or glutaric anhydride
-
Activation buffer: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Wash buffers: Ethanol, Deionized (DI) water
Workflow Diagram:
Caption: Workflow for gold surface passivation with a DCA.
Procedure:
-
Chip Cleaning: Thoroughly clean the gold sensor chip using piranha solution (use extreme caution) or a UV/Ozone cleaner to remove organic contaminants. Rinse extensively with DI water and ethanol, then dry under a stream of nitrogen.
-
Thiol Linker Immobilization: Immerse the clean chip in a 1-10 mM solution of cysteamine in ethanol for 1-2 hours at room temperature. This forms a self-assembled monolayer (SAM) with terminal amine groups.
-
Rinse: Rinse the chip thoroughly with ethanol and DI water to remove unbound cysteamine. Dry with nitrogen.
-
Dicarboxylic Acid Reaction: Prepare a 50-100 mM solution of succinic anhydride in anhydrous DMF. Immerse the amine-functionalized chip in this solution and incubate for 2-4 hours at room temperature. This reaction couples the succinic acid to the terminal amines, resulting in a surface terminated with carboxylic acid groups.
-
Final Wash: Rinse the chip sequentially with DMF, ethanol, and DI water to remove unreacted reagents.
-
Drying: Dry the chip under a gentle stream of nitrogen. The surface is now passivated and ready for subsequent steps, such as EDC/NHS chemistry to immobilize capture proteins.
Mechanism of Action: The resulting surface presents a dense layer of negatively charged carboxyl groups at neutral or basic pH. This layer acts as an electrostatic and hydrophilic barrier, repelling proteins that might otherwise adsorb non-specifically to the underlying surface.
References
- 1. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 2. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical passivation processes for biofunctionalization schemes on semiconductor surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of 4-Oxododecanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for the trace level detection of 4-Oxododecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for trace level detection of this compound?
A1: The two primary methods for the sensitive detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte, while LC-MS can sometimes be performed without derivatization, though it may be used to enhance sensitivity.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a dicarboxylic acid with a ketone group, making it a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. Derivatization, most commonly silylation or esterification, converts the polar carboxyl and keto groups into less polar, more volatile derivatives, making the compound suitable for GC analysis.[1]
Q3: What are the common derivatization techniques for dicarboxylic acids in GC-MS?
A3: The most common derivatization techniques are:
-
Silylation: This method replaces active hydrogens in the carboxyl and keto groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]
-
Esterification: This technique converts carboxylic acids into esters, for example, by using BF3/butanol.[4]
Q4: Can this compound be analyzed by LC-MS without derivatization?
A4: Yes, LC-MS analysis of this compound without derivatization is possible, particularly with sensitive mass spectrometers. However, derivatization can improve chromatographic peak shape, reduce matrix effects, and significantly enhance ionization efficiency, leading to lower detection limits.[5]
Q5: What are some key considerations for sample preparation when analyzing this compound in biological matrices?
A5: Effective sample preparation is crucial for accurate quantification. Key steps often include:
-
Protein Precipitation: For samples like plasma or serum, proteins must be removed, typically by adding a solvent like ice-cold acetonitrile.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to isolate the analyte from the sample matrix and remove interfering substances. Acidified ethyl acetate is a common solvent for LLE of dicarboxylic acids.
Troubleshooting Guides
GC-MS Method Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | Incomplete derivatization. | - Ensure all reagents and solvents are anhydrous, as silylating agents are moisture-sensitive.- Optimize derivatization temperature and time. For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is a good starting point.- Use a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reactivity of the silylating agent. |
| Adsorption of the analyte in the injector or column. | - Use a deactivated inlet liner.- Trim the front end of the column (e.g., 10-20 cm) to remove active sites.- Ensure the GC system is free of leaks, especially oxygen, which can degrade the column phase. | |
| Peak tailing | Active sites in the GC system (liner, column). | - Use an ultra-inert liner and column.- Regularly replace the septum and liner.- Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | - Review and optimize the derivatization protocol as described above. | |
| Improper column installation. | - Ensure the column is installed at the correct depth in the injector and detector. | |
| Broad peaks | High initial oven temperature. | - Lower the initial oven temperature to allow for better focusing of the analytes at the head of the column. |
| Dead volume in the system. | - Check all connections for proper fit and minimize the length of transfer lines. | |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Ghost peaks or carryover | Contamination from previous injections. | - Run solvent blanks between samples.- Clean the injector port and replace the liner and septum. |
| Syringe contamination. | - Implement a thorough syringe washing procedure with multiple solvents. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity | Poor ionization efficiency. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Test both positive and negative ionization modes. For dicarboxylic acids, negative mode is often more sensitive.- Consider derivatization to a more easily ionizable form. |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup using SPE or LLE.- Dilute the sample.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For carboxylic acids, a pH 2-3 units below the pKa is often optimal. | |
| Peak fronting or tailing | Column overload. | - Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | - Adjust mobile phase pH or ionic strength.- Consider a different column chemistry (e.g., HILIC for polar compounds). | |
| Mismatched sample solvent and mobile phase. | - Dissolve the sample in a solvent that is weaker than the initial mobile phase. | |
| Retention time shifts | Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure proper mixing. |
| Column degradation. | - Flush the column regularly.- Replace the column if performance does not improve. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| High background noise | Contaminated mobile phase or solvents. | - Use high-purity, LC-MS grade solvents and additives.- Filter all mobile phases. |
| Contamination from the LC system. | - Flush the entire system with appropriate cleaning solutions. |
Quantitative Data Summary
The following table summarizes typical performance data for the trace level detection of this compound using mass spectrometry-based methods.
| Parameter | GC-MS (with Silylation) | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (for similar dicarboxylic acids) | 0.01 - 0.05 µmol/L | |
| Limit of Quantification (LOQ) | Not specified | 0.05 - 0.1 µmol/L | |
| Linearity (r²) | > 0.99 | > 0.99 | |
| Accuracy (% Bias) | Within ±15% | Within ±15% | |
| Precision (%RSD) | ≤ 10% | < 15% | |
| Recovery | > 80% | 85 - 115% |
Experimental Protocols
Detailed GC-MS Protocol with Silylation
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation (from a biological fluid like plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Transfer the upper organic layer to a clean glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS System: Agilent 5977B MSD (or equivalent)
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized this compound.
-
Detailed LC-MS/MS Protocol
This protocol is a general guideline and may require optimization.
-
Sample Preparation (from a biological fluid like plasma):
-
Follow the same protein precipitation and extraction steps as in the GC-MS protocol (steps 1.1 to 1.7).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 UHPLC (or equivalent)
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
MS System: Sciex Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 243.1 (for [M-H]⁻)
-
Product Ions (Q3): Monitor 2-3 specific fragment ions for quantification and qualification.
-
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalytic Oxidation Efficiency for Synthesis
Welcome to the Technical Support Center for Catalytic Oxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the efficiency of catalytic oxidation in synthesis.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the conversion of my starting material is very low. What are the likely causes and how can I fix it?
A: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The catalyst may be deactivated or "poisoned." Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, desiccated). If you suspect poisoning from impurities in your starting materials or solvent, consider purifying them before the reaction. For example, sulfur-containing compounds are known poisons for many precious metal catalysts.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. While simply increasing the catalyst loading can sometimes solve the problem, it's often a sign of another underlying issue like catalyst poisoning.[1] It is recommended to first investigate other potential causes.
-
Poor Reagent Quality: The oxidant may have degraded over time. For instance, hydrogen peroxide and tert-butyl hydroperoxide can decompose upon storage. It is advisable to use a fresh bottle or titrate the current stock to determine its active concentration.[2] Also, ensure your solvent is anhydrous and free of peroxides, as these can interfere with the reaction.
-
Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a practical rate. Gradually increasing the reaction temperature while monitoring for side product formation can be effective. Additionally, ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous catalysis.[3]
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My reaction is producing a mixture of products, including over-oxidized species. How can I improve the selectivity towards my desired product?
A: Poor selectivity is a common challenge in oxidation catalysis, often resulting from the desired product being more susceptible to oxidation than the starting material.[4]
-
Over-oxidation: If you are synthesizing an aldehyde, you might be forming the corresponding carboxylic acid. To minimize this, you can try reducing the equivalents of the oxidant, lowering the reaction temperature, or decreasing the reaction time. Quenching the reaction promptly after the consumption of the starting material is also crucial.
-
Choice of Oxidant: Using a milder oxidant can help prevent over-oxidation. The choice of oxidant can significantly impact selectivity.
-
Solvent Effects: The solvent can influence both the reaction rate and selectivity. For instance, in some olefin oxidations, polar aprotic solvents like acetonitrile can hinder the reaction rate compared to apolar solvents like toluene, while product selectivity may or may not be significantly affected. It is often worthwhile to screen a variety of solvents.
-
Catalyst-Induced Decomposition: The catalyst itself may be promoting the decomposition of your substrate or product. In such cases, lowering the catalyst loading or the reaction temperature may mitigate this issue.
Issue 3: Catalyst Deactivation and Recovery
Q: My reaction starts well but then slows down or stops completely. How can I address catalyst deactivation and can I reuse my catalyst?
A: Catalyst deactivation is the loss of catalytic activity and selectivity over time. The primary mechanisms are poisoning, fouling, and thermal degradation (sintering).
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds for metal catalysts. Pre-treating reactants to remove these impurities can prevent poisoning.
-
Fouling: This is the physical deposition of materials, such as carbonaceous residues (coke), on the catalyst surface, which blocks access to the active sites.
-
Thermal Degradation (Sintering): High temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.
-
Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst.
-
Fouling: For deactivation due to coke formation, a common regeneration method is to burn off the carbon deposits in a controlled manner with air or oxygen.
-
Poisoning: In some cases, poisons can be removed by washing the catalyst with specific solvents or by thermal treatment.
-
-
Catalyst Recovery: Heterogeneous catalysts can often be recovered by simple filtration or centrifugation. For magnetic catalysts, a strong magnet can be used for efficient separation. Homogeneous catalysts can sometimes be recovered using techniques like organic solvent nanofiltration.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my oxidation reaction?
A1: The choice of catalyst depends on several factors, including the substrate, the desired product, and the oxidant. Transition metals like palladium, platinum, ruthenium, copper, and iron are commonly used. For selective oxidations, catalysts based on non-precious metals like tungsten or vanadium are often preferred with greener oxidants like H₂O₂ or O₂. The catalyst support can also play a crucial role in its activity and selectivity.
Q2: What are the advantages of using catalytic oxidation over stoichiometric oxidation?
A2: Catalytic oxidation is a key principle of green chemistry. It allows for the use of more atom-efficient and environmentally friendly oxidants like O₂ and H₂O₂, which produce water as the primary byproduct. This approach avoids the use of stoichiometric, often hazardous, inorganic oxidants that generate significant waste.
Q3: What are some common techniques to monitor the progress of my catalytic oxidation reaction?
A3: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) and gas chromatography (GC) are commonly used to track the consumption of starting material and the formation of the product. For more detailed kinetic studies, in-situ techniques like FT-IR spectroscopy and NMR spectroscopy can provide real-time information about the concentration of different species in the reaction mixture.
Q4: I am working in drug development. Are there specific considerations for catalytic oxidation in pharmaceutical synthesis?
A4: Yes, in pharmaceutical synthesis, it is crucial to minimize the level of residual metal from the catalyst in the final active pharmaceutical ingredient (API). This often favors the use of heterogeneous catalysts, which are more easily separated from the product. Additionally, the choice of catalyst and reaction conditions must be carefully controlled to ensure high chemo- and stereoselectivity, which is critical for the synthesis of chiral drug molecules. Asymmetric catalytic oxidations, such as the Sharpless dihydroxylation, are powerful tools for this purpose.
Q5: What are the key safety considerations when scaling up a catalytic oxidation reaction?
A5: Scaling up any chemical reaction requires careful consideration of safety, and this is particularly true for oxidation reactions, which are often exothermic. A key concern is the potential for a "runaway reaction" where heat is generated faster than it can be removed. Proper thermal management is crucial. When using oxygen or air as the oxidant with organic solvents, there is a risk of forming explosive mixtures. A thorough safety assessment, including reaction calorimetry, should be performed before scaling up.
Data Presentation
Table 1: Effect of Catalyst Loading on the Oxidation of Methyl Phenyl Sulfide
| Entry | Catalyst Loading (mol%) | Metal to Ligand Ratio | Yield (%) | Enantioselectivity (ee %) |
| 1 | 2.0 | 1:1.25 | 53 | - |
| 2 | 2.5 | 1:1.25 | - | - |
| 3 | 3.0 | 1:1.25 | - | 65 |
| 4 | >3.0 | 1:1.25 | marginal increase in conversion | decrease in chemoselectivity |
Data synthesized from a study on the optimization of catalyst loading.
Table 2: Influence of Solvent on the Catalytic Oxidation of Styrene
| Solvent | Substrate Conversion (%) (after 24h) | Benzaldehyde Yield (%) | Styrene Oxide Yield (%) |
| Toluene | 100 | 75 | 25 |
| Acetonitrile | 94 | 48 | 46 |
This table illustrates how solvent choice can significantly impact product distribution in an olefin oxidation reaction catalyzed by an MCM-bpy-Mo catalyst.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of an Alcohol to an Aldehyde
This protocol describes a general method for the selective oxidation of alcohols to aldehydes using a FeCl₃/BHDC catalyst and hydrogen peroxide.
Materials:
-
Alcohol (substrate)
-
FeCl₃/BHDC (catalyst, 10 mg)
-
32% Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Silica gel for flash chromatography
Procedure:
-
In a test tube, combine the alcohol (1.00 mmol) and FeCl₃/BHDC (10 mg).
-
Add H₂O₂ (3.00 mmol, 32% solution) dropwise to the mixture. The reaction is exothermic and should be complete within 2-15 minutes at room temperature.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water (2 mL) and ethyl acetate (2 mL) to the test tube.
-
Separate the ethyl acetate layer.
-
Purify the crude product from the ethyl acetate layer by silica gel flash chromatography to obtain the desired aldehyde.
-
Determine the conversion and selectivity of the reaction by GC analysis.
Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene
This protocol provides a general procedure for the enantioselective synthesis of a 1,2-diol from a prochiral alkene using a pre-packaged AD-mix.
Materials:
-
Alkene (substrate)
-
AD-mix-α or AD-mix-β (contains K₂OsO₂(OH)₄, a chiral ligand, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Water
-
Sodium sulfite (quenching agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix to the solvent mixture and stir at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the alkene substrate to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench it by adding solid sodium sulfite and continue stirring for one hour.
-
Proceed with a standard aqueous work-up and extraction to isolate the diol product.
-
Purify the product by recrystallization or chromatography.
-
Analyze the product to determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR with a chiral shift reagent).
Visualizations
References
Technical Support Center: Navigating Frequent Hitters in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage "frequent hitter" compounds in high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What are "frequent hitters" in the context of HTS?
A1: Frequent hitters, also known as promiscuous compounds, are molecules that appear as "hits" in a large number of diverse HTS assays.[1][2][3] This apparent activity is often not due to a specific, high-affinity interaction with the intended biological target but rather results from non-specific mechanisms or interference with the assay technology itself.[1][3] Identifying and eliminating these compounds early in the drug discovery process is crucial to avoid wasting resources on false positives.
Q2: What are Pan-Assay Interference Compounds (PAINS)?
A2: Pan-Assay Interference Compounds (PAINS) are a well-defined subset of frequent hitters. They are characterized by specific chemical substructures that are known to interfere with assay readouts through various mechanisms. While not every compound containing a PAINS filter will be a false positive, their presence should trigger further investigation. It's important to note that PAINS are a major source of false positives in HTS campaigns.
Q3: What are the common mechanisms by which frequent hitters cause false-positive results?
A3: Frequent hitters can produce false-positive signals through a variety of mechanisms, including:
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Compound Aggregation: At certain concentrations, some compounds can form colloidal aggregates that sequester and non-specifically inhibit proteins.
-
Spectroscopic Interference: This includes compounds that are inherently fluorescent (autofluorescence) or can quench the fluorescent signal of the assay, interfering with assays that use fluorescence as a readout.
-
Luciferase Inhibition: Many HTS assays use luciferase enzymes as reporters. Some compounds can directly inhibit luciferase, leading to a false-positive signal in assays where a decrease in luminescence is the desired outcome.
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Chemical Reactivity: Certain chemical moieties can react non-specifically with proteins or other assay components. This includes redox-active compounds that can generate reactive oxygen species, and electrophilic compounds that can form covalent bonds with proteins.
-
Promiscuous Binding: Some compounds have the ability to bind to multiple, unrelated biological targets with low affinity, leading to activity across a wide range of assays.
Q4: How can I proactively reduce the impact of frequent hitters in my screen?
A4: Several strategies can be employed before and during your HTS campaign:
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Library Curation: Computationally filter your screening library to remove known PAINS and other compounds with undesirable physicochemical properties.
-
Assay Design: Where possible, choose assay technologies that are less susceptible to interference. For example, using red-shifted fluorophores can reduce issues with autofluorescence.
-
Include Detergents: For biochemical assays, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent compound aggregation.
Troubleshooting Guides
Problem: A significant number of my initial hits are not confirming in subsequent assays.
This is a common issue often caused by the presence of frequent hitters in your primary hit list. The following steps will help you triage your hits and identify genuine binders.
Workflow for HTS Hit Triage and Frequent Hitter Identification
Caption: A typical workflow for triaging HTS hits to identify and remove frequent hitters.
Problem: I suspect my hit compound is an aggregator. How can I confirm this?
Compound aggregation is a frequent cause of non-specific inhibition. A detergent-based assay is a straightforward method to test for this.
Experimental Protocol: Detergent-Based Assay for Aggregation
Principle: Colloidal aggregates formed by some compounds can be disrupted by the presence of non-ionic detergents. If the inhibitory activity of a compound is significantly reduced in the presence of a detergent like Triton X-100, it is likely an aggregator.
Materials:
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Hit compound
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Assay buffer
-
Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)
-
Target enzyme and substrate
-
96- or 384-well plates
-
Plate reader
Procedure:
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Prepare serial dilutions of the hit compound in DMSO.
-
In a multi-well plate, set up two sets of reactions in parallel.
-
Set 1 (No Detergent): Add assay buffer, enzyme, and the compound dilutions.
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Set 2 (With Detergent): Add assay buffer containing 0.02% Triton X-100, enzyme, and the compound dilutions.
-
Include appropriate controls (no compound, no enzyme) for both sets.
-
Pre-incubate the enzyme with the compound for 5-15 minutes.
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Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a plate reader.
-
Calculate the IC50 value for the compound in the presence and absence of detergent.
Interpretation of Results:
| Observation | Interpretation |
| IC50 increases significantly (>5-fold) in the presence of detergent. | The compound is likely an aggregator. |
| IC50 remains unchanged or changes minimally. | The compound is likely not an aggregator. |
Problem: My primary assay uses a luciferase reporter, and I'm concerned about false positives.
Direct inhibition of the luciferase enzyme is a common source of interference. A luciferase counter-screen should be performed on all hits from such assays.
Experimental Protocol: Luciferase Inhibition Counter-Screen
Principle: This assay tests the ability of a compound to directly inhibit the luciferase enzyme in the absence of the primary biological target.
Materials:
-
Hit compound
-
Recombinant luciferase enzyme (the same type as in the primary assay)
-
Luciferase substrate (e.g., luciferin for firefly luciferase)
-
Assay buffer
-
96- or 384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the hit compound in DMSO.
-
In an opaque multi-well plate, add the assay buffer, recombinant luciferase enzyme, and the compound dilutions.
-
Include appropriate controls (no compound, no enzyme).
-
Incubate for a duration similar to the primary assay's incubation time.
-
Add the luciferase substrate to initiate the luminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the IC50 of the compound for luciferase inhibition.
Interpretation of Results:
| Observation | Interpretation |
| The compound inhibits luciferase with an IC50 similar to its potency in the primary assay. | The primary hit is likely a false positive due to luciferase inhibition. |
| The compound shows no or very weak inhibition of luciferase. | The primary hit is likely not a luciferase inhibitor. |
Problem: My assay is fluorescence-based, and I'm seeing a high number of hits with poor dose-response curves.
This could be due to autofluorescence or quenching by your hit compounds.
Troubleshooting Fluorescence Interference
-
Check for Autofluorescence:
-
Protocol: Measure the fluorescence of the compound in the assay buffer without the fluorescent probe.
-
Interpretation: A significant fluorescent signal indicates that the compound is autofluorescent and may be causing a false-positive result.
-
-
Check for Fluorescence Quenching:
-
Protocol: Measure the fluorescence of the assay's fluorescent probe in the presence of increasing concentrations of the hit compound (without the biological target).
-
Interpretation: A dose-dependent decrease in the probe's fluorescence indicates that the compound is a quencher and may be causing a false-negative or a false-positive result in competitive binding assays.
-
If interference is detected:
-
Consider using an orthogonal assay with a different detection method (e.g., a luminescence-based or absorbance-based assay) to confirm the activity of the hit.
-
If possible, modify the primary assay to use a red-shifted fluorophore , which is less prone to interference from library compounds.
Data on Frequent Hitter Identification Methods
The table below summarizes the performance of different approaches for identifying frequent hitters. It is important to note that a combination of these methods provides the most robust approach to hit validation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Computational Filters (e.g., PAINS) | Substructure searching to identify known interfering chemical motifs. | Fast, inexpensive, can be applied pre-screening. | May flag some valid hits (false positives) and miss novel interfering scaffolds (false negatives). | Initial library filtering and hit list triage. |
| Detergent-Based Assay | Differentiates aggregators based on the reversal of inhibition by detergents. | Simple, reliable for identifying aggregation. | Only identifies aggregators; may not be suitable for all assay formats. | Secondary screen for hits from biochemical assays. |
| Luciferase Counter-Screen | Measures direct inhibition of the luciferase enzyme. | Directly identifies a common source of assay interference. | Specific to luciferase-based assays. | Essential for all hits from luciferase reporter assays. |
| Orthogonal Assays | Confirms hit activity using a different assay technology. | Provides strong evidence for on-target activity. | Can be resource-intensive to develop and run. | Confirmation of high-priority hits. |
| Biophysical Methods (SPR, MST, TSA) | Directly measures the binding of the compound to the target protein. | Provides definitive evidence of target engagement and can determine binding affinity and kinetics. | Lower throughput, requires purified protein, can be expensive. | Final validation of lead candidates. |
Logical Diagram for Troubleshooting a Single Hit
Caption: A decision tree for troubleshooting an individual hit compound.
References
Validation & Comparative
A Comparative Guide to the Metabolism of 4-Oxododecanedioic Acid and Dodecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of 4-Oxododecanedioic acid and its structural analog, dodecanedioic acid. Understanding the metabolic fate of these dicarboxylic acids is crucial for evaluating their therapeutic potential and toxicological profiles. This document summarizes key metabolic differences, presents available quantitative data, and outlines relevant experimental methodologies.
Introduction
Dodecanedioic acid (DDDA) is a naturally occurring 12-carbon dicarboxylic acid formed via the ω-oxidation of fatty acids.[1][2] It has been investigated as an alternative energy source, particularly in metabolic disorders, due to its ability to be metabolized via β-oxidation.[3][4] this compound is a derivative of DDDA, distinguished by a ketone group at the fourth carbon position.[5] This structural modification is expected to significantly influence its metabolic processing, potentially altering its pharmacokinetic and pharmacodynamic properties. The presence of the ketone group suggests a more complex metabolic pathway compared to the straightforward β-oxidation of its unsubstituted counterpart.
Metabolic Pathways: A Comparative Overview
The metabolism of dodecanedioic acid is primarily a two-stage process involving ω-oxidation for its formation from monocarboxylic fatty acids, followed by β-oxidation for its degradation. In contrast, the metabolism of this compound, while less studied, is predicted to involve additional enzymatic steps to handle the ketone group before or during β-oxidation.
Dodecanedioic Acid Metabolism
Dodecanedioic acid is catabolized predominantly in the peroxisomes, with some contribution from mitochondria. The process involves the sequential removal of two-carbon units (acetyl-CoA) from both ends of the dicarboxylic acid chain.
Postulated Metabolism of this compound
Direct experimental data on the complete metabolic pathway of this compound is limited. However, based on the metabolism of other modified fatty acids, a plausible pathway can be postulated. The presence of a ketone group at the C-4 position suggests that specialized enzymatic machinery is required. The metabolism of 4-hydroxy fatty acids, for example, involves atypical acyl-CoA dehydrogenases. It is likely that the 4-oxo group must be reduced to a hydroxyl group by a reductase enzyme before it can proceed through a modified β-oxidation pathway. This additional step could represent a rate-limiting factor in its overall metabolism compared to dodecanedioic acid.
Quantitative Metabolic Data
The following tables summarize the available quantitative data for the metabolism of dodecanedioic acid. To date, no direct comparative or quantitative studies on the metabolism of this compound have been published.
Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Rats
| Parameter | Value | Reference |
| Route of Administration | Intravenous bolus (800 µmol/kg) | |
| Apparent Volume of Distribution | 0.248 ± 0.035 L/kg | |
| Plasma Half-life | 12.47 minutes | |
| Urinary Excretion (24h) | 3.90 ± 1.62% of administered dose | |
| Renal Clearance | 0.00051 L/kg/min | |
| Systemic Clearance | 0.0138 L/kg/min |
Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans
| Parameter | Value | Reference |
| Route of Administration | Intravenous bolus (1 g) | |
| Urinary Excretion (24h) | 1.62% of administered dose | |
| Distribution Volume (Central Compartment) | 5.56 ± 3.13 L | |
| Distribution Volume (Peripheral Compartment) | 87.4 ± 30.4 L | |
| Rate Constant of Tissue Uptake | 2.17 ± 0.86 L/min |
Table 3: Oxidation Rate of Dodecanedioic Acid in Humans
| Parameter | Value | Reference |
| Route of Administration | Intravenous infusion | |
| Percent Oxidation (at 360 min) | 35.44 ± 1.64% |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental approaches, the following diagrams are provided in DOT language.
Caption: Metabolic pathway of dodecanedioic acid.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 5. This compound | 30828-09-2 | Benchchem [benchchem.com]
A Comparative Guide to Plant Defense Signaling Molecules: Validating 4-Oxododecanedioic Acid's Potential Role
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established plant defense signaling molecules. While the primary focus of this investigation was the validation of 4-Oxododecanedioic acid as a plant defense signaling molecule, a comprehensive review of current scientific literature did not yield specific studies or data validating its role in this capacity. Therefore, this guide will focus on comparing well-characterized signaling molecules — Jasmonic Acid (JA), Salicylic Acid (SA), and Azelaic Acid (AzA) — to provide a framework for the potential evaluation of novel compounds like this compound. We will also touch upon other important players like 12-oxo-phytodienoic acid (OPDA) and N-hydroxypipecolic acid (NHP).
Introduction to Plant Defense Signaling
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a wide array of pathogens and herbivores. A crucial component of this defense is the production and perception of signaling molecules that trigger systemic responses, preparing the entire plant for an impending attack. These signaling molecules can induce the expression of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of cell walls, and other protective measures. Understanding these signaling pathways is paramount for developing novel strategies for crop protection and disease resistance.
Comparative Analysis of Key Signaling Molecules
This section provides a comparative overview of the performance of well-established plant defense signaling molecules, supported by experimental data from various studies.
Data Presentation: Quantitative Effects on Plant Defense
The following tables summarize the quantitative effects of Jasmonic Acid, Salicylic Acid, and Azelaic Acid on various plant defense markers.
Table 1: Induction of Defense-Related Gene Expression
| Signaling Molecule | Gene(s) Induced | Plant Species | Fold Change (approx.) | Pathogen Challenge | Reference |
| Jasmonic Acid (JA) | PDF1.2 | Arabidopsis thaliana | >100x | Alternaria brassicicola | [1] |
| VSP2 | Arabidopsis thaliana | >50x | Wounding | [2] | |
| Salicylic Acid (SA) | PR-1 | Arabidopsis thaliana | >100x | Pseudomonas syringae | [3] |
| PR-2, PR-5 | Arabidopsis thaliana | >50x | Pseudomonas syringae | [3] | |
| Azelaic Acid (AzA) | AZI1 | Arabidopsis thaliana | ~10x | Pseudomonas syringae | [4] |
| PR-1 (primed) | Arabidopsis thaliana | Enhanced upon infection | Pseudomonas syringae |
Table 2: Enhancement of Disease Resistance
| Signaling Molecule | Plant Species | Pathogen | Disease Severity Reduction (%) | Reference |
| Jasmonic Acid (JA) | Tomato | Botrytis cinerea | Significant reduction in lesion size | |
| Salicylic Acid (SA) | Tobacco | Tobacco Mosaic Virus (TMV) | Significant reduction in lesion number | |
| Azelaic Acid (AzA) | Arabidopsis thaliana | Pseudomonas syringae | Significant reduction in bacterial growth |
Table 3: Induction of Defense-Related Enzyme Activity
| Signaling Molecule | Enzyme | Plant Species | Fold Increase in Activity | Reference |
| Jasmonic Acid (JA) | Polyphenol Oxidase (PPO) | Tomato | ~2-3x | |
| Salicylic Acid (SA) | Peroxidase (POD) | Chickpea | ~2x | |
| Polyphenol Oxidase (PPO) | Chickpea | ~1.5-2x |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of signaling molecules. Below are outlines of key experimental protocols used in the cited research.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Plant Material and Treatment: Arabidopsis thaliana seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod). For chemical treatments, a solution of the signaling molecule (e.g., 50 µM JA or 1 mM SA) is sprayed onto the leaves. Control plants are sprayed with a mock solution.
-
RNA Extraction and cDNA Synthesis: Leaf tissue is harvested at specific time points after treatment. Total RNA is extracted using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression of target genes (e.g., PR-1, PDF1.2) is quantified using a qPCR machine with SYBR Green dye. The expression levels are normalized to a reference gene (e.g., Actin or Ubiquitin). The fold change in gene expression is calculated using the 2-ΔΔCt method.
Pathogen Resistance Assays
-
Plant Growth and Treatment: Plants (e.g., Arabidopsis thaliana or tomato) are grown to a specific developmental stage. They are then treated with the signaling molecule of interest or a mock solution.
-
Pathogen Inoculation: After a set period (e.g., 48 hours) to allow for the induction of defenses, plants are inoculated with a pathogen. For bacterial pathogens like Pseudomonas syringae, a bacterial suspension is infiltrated into the leaves. For fungal pathogens like Botrytis cinerea, a spore suspension is drop-inoculated onto the leaves.
-
Disease Symptom and Pathogen Growth Quantification: Disease symptoms, such as lesion size or number, are measured at various days post-inoculation. To quantify pathogen growth, for bacteria, leaf discs are homogenized, and serial dilutions are plated on a selective medium to count colony-forming units (CFUs).
Enzyme Activity Assays
-
Protein Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. A protein extraction buffer is added, and the mixture is centrifuged to collect the supernatant containing the total protein.
-
Peroxidase (POD) Activity: The reaction mixture contains a phosphate buffer, guaiacol, H2O2, and the protein extract. The increase in absorbance at 470 nm due to the formation of tetraguaiacol is measured spectrophotometrically.
-
Polyphenol Oxidase (PPO) Activity: The reaction mixture contains a phosphate buffer, catechol, and the protein extract. The increase in absorbance at 420 nm due to the formation of o-quinone is measured.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of the established defense molecules and a typical experimental workflow for identifying their effects.
Caption: Jasmonic Acid (JA) biosynthesis and signaling pathway.
Caption: Salicylic Acid (SA) biosynthesis and signaling pathway.
Caption: Azelaic Acid (AzA) signaling in systemic acquired resistance.
Caption: General experimental workflow for validating a plant defense signaling molecule.
The Case of this compound: Avenues for Future Research
As previously stated, there is currently a lack of published research on the role of this compound in plant defense signaling. However, its chemical structure—a C12 dicarboxylic acid with a ketone group—provides a basis for hypothesizing a potential role and designing experiments for its validation.
-
Structural Similarity to Known Signals: Azelaic acid is a C9 dicarboxylic acid that acts as a mobile signal in systemic acquired resistance. The dicarboxylic acid nature of this compound suggests it could also have signaling properties. Furthermore, the oxylipin nature of the jasmonate pathway, which involves oxidized fatty acids, indicates that the oxo- group in this compound could be of biological significance.
-
Proposed Research Strategy: To validate this compound as a plant defense signaling molecule, a research plan following the experimental workflow diagram above could be implemented:
-
Exogenous Application Studies: Treat plants with synthetic this compound and monitor for the induction of defense responses, such as the expression of marker genes for the SA and JA pathways (PR-1 and PDF1.2, respectively).
-
Metabolomic Profiling: Analyze plant extracts after pathogen infection to determine if this compound is endogenously produced in response to stress.
-
Pathogen Resistance Assays: Evaluate whether pre-treatment with this compound enhances resistance to a range of pathogens with different lifestyles (biotrophic, necrotrophic).
-
Genetic Studies: Identify the biosynthetic and signaling pathway components through mutant screens and molecular biology techniques.
-
Conclusion
While this compound remains an unvalidated player in the complex network of plant defense signaling, the established knowledge of molecules like jasmonic acid, salicylic acid, and azelaic acid provides a clear roadmap for its investigation. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to explore novel signaling molecules and their potential applications in enhancing crop resilience. Future research into this compound and other novel compounds will undoubtedly deepen our understanding of plant immunity and pave the way for innovative solutions in agriculture.
References
- 1. Long-Day Photoperiod Enhances Jasmonic Acid-Related Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) [frontiersin.org]
- 4. Priming in systemic plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicarboxylic Acids in Fatty Acid Oxidation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. This guide provides a comparative analysis of the role and measurement of dicarboxylic acids in fatty acid oxidation, offering insights into metabolic pathways, diagnostic markers, and analytical methodologies.
Introduction to Dicarboxylic Acids in Fatty Acid Metabolism
Under normal physiological conditions, the primary pathway for fatty acid breakdown is mitochondrial β-oxidation.[1] However, when this pathway is overwhelmed or impaired due to genetic defects, high-fat diets, or fasting, an alternative pathway, ω-oxidation, is upregulated.[1] This process, occurring primarily in the endoplasmic reticulum, oxidizes the terminal methyl group (ω-carbon) of fatty acids, leading to the formation of dicarboxylic acids.[2][3] These dicarboxylic acids are then transported to peroxisomes for further degradation via β-oxidation, generating shorter-chain dicarboxylic acids and acetyl-CoA.[4] The accumulation and urinary excretion of these molecules, a condition known as dicarboxylic aciduria, is a key indicator of underlying disorders in fatty acid oxidation.
Comparative Analysis of Fatty Acid Oxidation Pathways
The metabolism of fatty acids is a complex process involving multiple cellular compartments and enzymatic pathways. The table below provides a comparative overview of the key features of mitochondrial β-oxidation, peroxisomal β-oxidation, and microsomal ω-oxidation.
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation | Microsomal ω-Oxidation |
| Primary Function | Major pathway for energy production from fatty acids | Chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids | Formation of dicarboxylic acids from fatty acids |
| Substrate Preference | Long-chain fatty acids (C16-C18) have the lowest Km values | Very-long-chain fatty acids (>C22), dicarboxylic acids, and branched-chain fatty acids | Medium-chain fatty acids (C10, C12) show higher affinity |
| Cellular Location | Mitochondria | Peroxisomes | Endoplasmic Reticulum |
| Key Enzymes | Acyl-CoA dehydrogenases (LCAD, MCAD, SCAD), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, β-ketothiolase | Acyl-CoA oxidase (ACOX1), L-bifunctional protein (LBP), D-bifunctional protein (DBP), sterol carrier protein X, 3-ketoacyl-CoA thiolase | Cytochrome P450 monooxygenases (CYP4A family) |
| End Products | Acetyl-CoA, NADH, FADH2 | Chain-shortened acyl-CoA, acetyl-CoA, NADH | Dicarboxylic acids |
| Physiological Significance | Primary source of energy during fasting and exercise | Prevents accumulation of toxic lipid species | Compensatory pathway when mitochondrial β-oxidation is impaired |
Dicarboxylic Acids as Biomarkers for Fatty Acid Oxidation Disorders
The analysis of urinary dicarboxylic acids is a cornerstone in the diagnosis of inherited disorders of fatty acid oxidation. The specific pattern and concentration of these metabolites can provide valuable clues to the underlying enzymatic defect.
| Disorder | Typical Dicarboxylic Acid Profile | Other Key Biomarkers |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Increased excretion of C6-C10 dicarboxylic acids, particularly adipic (C6), suberic (C8), and sebacic (C10) acids. Elevated ratios of unsaturated to saturated dicarboxylic acids. | Elevated octanoylcarnitine (C8) in plasma; presence of hexanoylglycine and suberylglycine in urine. |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Increased excretion of C6-C14 3-hydroxydicarboxylic acids. | Elevated long-chain 3-hydroxyacylcarnitines (e.g., C16-OH) in plasma. |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Dicarboxylic aciduria with longer-chain dicarboxylic acids may be present during metabolic stress. | Elevated long-chain acylcarnitines (e.g., C14:1, C14) in plasma. |
| Peroxisome Biogenesis Disorders (PBDs) | High levels of long-chain dicarboxylic acids (C16-C22) in urine. | Elevated very-long-chain fatty acids in plasma; accumulation of long-chain dicarboxylylcarnitines in plasma. |
Experimental Protocols for Dicarboxylic Acid Analysis
Accurate quantification of dicarboxylic acids is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling
This method is widely used for the comprehensive analysis of urinary organic acids, including dicarboxylic acids.
1. Sample Preparation:
-
A urine sample is collected, and the creatinine concentration is determined to normalize the results.
-
An internal standard (e.g., tropic acid) is added to the urine.
-
The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate and diethyl ether).
-
The organic extract is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is derivatized to increase the volatility of the organic acids. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out at an elevated temperature (e.g., 50-75°C) for a specific duration (e.g., 30 minutes).
3. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of each organic acid.
Tandem Mass Spectrometry (MS/MS) for Acylcarnitine and Dicarboxylic Acylcarnitine Analysis
MS/MS is a highly sensitive and specific method for the analysis of acylcarnitines, including those derived from dicarboxylic acids, in various biological matrices.
1. Sample Preparation:
-
For plasma or serum, proteins are precipitated using an organic solvent (e.g., acetonitrile) containing deuterated internal standards.
-
For dried blood spots, a small punch is extracted with a solvent containing internal standards.
-
For urine, a solid-phase extraction cartridge may be used to isolate the acylcarnitines.
2. Derivatization (for some applications):
-
To improve chromatographic separation and detection, acylcarnitines can be derivatized to their butyl esters.
3. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph (LC) for separation of the different acylcarnitine species.
-
The eluent from the LC is introduced into the tandem mass spectrometer.
-
The first mass spectrometer (Q1) selects the precursor ion of a specific acylcarnitine.
-
This ion is then fragmented in a collision cell (Q2).
-
The second mass spectrometer (Q3) analyzes the resulting product ions, providing high specificity for quantification.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of fatty acid oxidation pathways and the analytical workflow for dicarboxylic acid analysis, the following diagrams are provided.
Figure 1: Overview of the main fatty acid oxidation pathways.
Figure 2: Experimental workflow for GC-MS analysis of urinary dicarboxylic acids.
Conclusion
The comparative analysis of dicarboxylic acids in the context of fatty acid oxidation provides a critical framework for understanding both normal and pathological lipid metabolism. The distinct roles of mitochondrial, peroxisomal, and microsomal pathways highlight the metabolic flexibility of the cell in handling fatty acid overload. Furthermore, the characteristic patterns of dicarboxylic acid excretion serve as invaluable diagnostic tools for a range of inborn errors of metabolism. The robust analytical methods of GC-MS and tandem MS enable the precise quantification of these biomarkers, facilitating accurate diagnosis and ongoing patient management. This guide serves as a foundational resource for professionals engaged in metabolic research and the development of novel therapeutic strategies for fatty acid oxidation disorders.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxododecanedioic Acid: A Comparative Guide for Biological Systems Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxo-fatty acids (OFAs) are a class of lipid molecules characterized by the presence of a ketone group on the fatty acid chain. They are products of lipid peroxidation and enzymatic processes and are increasingly recognized as important signaling molecules in various physiological and pathological processes. While some OFAs, such as 9-oxo-octadecadienoic acid (9-oxo-ODE) and 4-hydroxy-2-nonenal (4-HNE), have been extensively studied, others like 4-Oxododecanedioic acid remain largely uncharacterized. This guide provides a comparative overview of this compound against other biologically relevant OFAs, summarizing the current state of knowledge, presenting available comparative data where possible, and detailing experimental protocols to facilitate further research into its potential roles in biological systems.
Comparative Overview of Oxo-Fatty Acids
The biological activities of OFAs are diverse, ranging from the regulation of metabolic pathways to involvement in cellular stress and inflammation. A direct comparison is hampered by the limited research on this compound. However, by examining its structural analogs and other well-characterized OFAs, we can infer potential areas of biological significance and propose avenues for future investigation.
Structural Comparison
| Feature | This compound | 9-oxo-Octadecadienoic Acid (9-oxo-ODE) | 4-Hydroxy-2-nonenal (4-HNE) | 12-oxo-Dodecanoic Acid |
| Formula | C₁₂H₂₀O₅[1][2] | C₁₈H₃₀O₃ | C₉H₁₆O₂ | C₁₂H₂₂O₃ |
| Structure | Dicarboxylic acid with a ketone group at C4 | Monocarboxylic, di-unsaturated fatty acid with a ketone group at C9 | α,β-unsaturated hydroxyalkenal | Monocarboxylic acid with a terminal aldehyde group |
| Key Functional Groups | Two carboxyl groups, one ketone group | One carboxyl group, one ketone group, two double bonds | Aldehyde group, hydroxyl group, one double bond | One carboxyl group, one aldehyde group |
Potential Biological Activities: A Comparative Hypothesis
Based on the activities of related compounds, we can hypothesize the potential biological roles of this compound.
| Biological Activity | This compound (Hypothesized) | 9-oxo-Octadecadienoic Acid (9-oxo-ODE) | 4-Hydroxy-2-nonenal (4-HNE) | Dodecanedioic Acid (Structural Analog) |
| Metabolic Regulation | Potential to influence fatty acid β-oxidation.[3] | Potent PPARα agonist, decreases triglyceride accumulation.[4][5] | Can impair mitochondrial function. | Increases β-oxidation of fatty acids, decreases body fat. |
| Inflammatory Response | Unknown | Downregulates pro-inflammatory cytokines. | Pro-inflammatory, induces oxidative stress. | Unknown |
| Cellular Toxicity | Unknown | Generally considered less toxic than reactive aldehydes. | Highly reactive and cytotoxic, forms protein adducts. | Generally low toxicity. |
Quantitative Data Comparison
Direct quantitative comparisons involving this compound are not currently available in the literature. However, studies on other oxo-fatty acids provide a framework for the types of quantitative data that are crucial for comparison.
Table 1: Comparative PPARα Agonist Activity of 9-oxo-ODA and 13-oxo-ODA
| Compound | Concentration | Luciferase Activity (Fold Increase) |
| Control | - | 1.0 |
| GW7647 (Positive Control) | 5 nM | ~4.5 |
| 9-oxo-ODA | 10 µM | ~2.5 |
| 30 µM | ~3.5 | |
| 13-oxo-ODA | 10 µM | ~3.0 |
| 30 µM | ~5.0 |
Source: Adapted from Kim et al., 2012. This table illustrates that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments. These protocols can be adapted to directly compare its activity with other OFAs.
Protocol 1: Assessment of Fatty Acid β-Oxidation
This protocol measures the rate of fatty acid oxidation in cultured cells treated with the test compounds.
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes)
-
[¹⁴C]-labeled palmitic acid
-
Scintillation counter
-
Test compounds (this compound, other OFAs)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to confluence.
-
Pre-incubate the cells with the test compounds (e.g., 10 µM, 50 µM, 100 µM of this compound or a reference OFA) for a specified period (e.g., 24 hours).
-
Replace the medium with fresh medium containing [¹⁴C]-palmitic acid complexed to BSA.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.
-
Collect the cell culture medium.
-
Separate the radiolabeled CO₂ and acid-soluble metabolites (products of β-oxidation) from the unmetabolized [¹⁴C]-palmitic acid.
-
Quantify the radioactivity of the CO₂ and acid-soluble metabolites using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
Protocol 2: PPARα Activation Assay
This luciferase reporter assay determines if a compound can activate the peroxisome proliferator-activated receptor alpha (PPARα).
Materials:
-
CV-1 or other suitable mammalian cells
-
Expression vector for a GAL4-PPARα chimeric protein
-
Luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
Test compounds
Procedure:
-
Co-transfect the cells with the GAL4-PPARα expression vector and the luciferase reporter plasmid.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of the test compounds (e.g., 1 µM to 100 µM of this compound, 9-oxo-ODE, or a known PPARα agonist like GW7647).
-
Incubate for a further 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration.
Protocol 3: Cell Viability and Cytotoxicity Assay
This assay assesses the potential toxic effects of the oxo-fatty acids on cells.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds (e.g., 1 µM to 200 µM).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.
Visualizing Proposed Mechanisms and Workflows
To guide future research, the following diagrams illustrate a potential signaling pathway for this compound and a proposed experimental workflow for its comparative analysis.
Caption: Proposed PPARα signaling pathway for this compound.
Caption: Proposed workflow for comparative analysis of oxo-fatty acids.
Conclusion and Future Directions
This compound is a largely uncharacterized oxo-fatty acid with the potential to be a significant player in cellular metabolism and signaling, akin to its more studied counterparts. Based on the known activities of its structural analog, dodecanedioic acid, and other oxo-fatty acids like 9-oxo-ODE, future research should prioritize investigating its role in fatty acid oxidation and as a potential ligand for nuclear receptors such as PPARs. The experimental protocols and workflows outlined in this guide provide a clear path for elucidating the biological functions of this compound and directly comparing its efficacy and safety profile with other OFAs. Such studies are critical for advancing our understanding of lipid metabolism and could unveil new therapeutic targets for metabolic and inflammatory diseases.
References
- 1. This compound | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Fatty acid derivative | TargetMol [targetmol.com]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 4-Oxododecanedioic Acid for Researchers
Structural Equivalence: The Core of the Matter
Based on available chemical data, both natural and synthetically produced 4-Oxododecanedioic acid are expected to have the identical molecular structure. The fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₅ | [1] |
| Molecular Weight | 244.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 30828-09-2 | [1] |
Natural Sources: this compound has been identified as a natural product in the plant Coniogramme japonica and the fungus Fusarium fujikuroi.[1]
Synthetic Routes: Several synthetic pathways have been established for the production of this compound. These include the oxidation of 1,12-dihydroxydodecanoic acid or 12-hydroxydecanoic acid, and a synthesis commencing from the methyl ester of 9-oxodecanoic acid.
While the chemical identity is presumed to be the same, the primary differences between natural and synthetic forms lie in their impurity profiles, which can influence biological activity and experimental reproducibility.
| Feature | Synthetic this compound | Natural this compound |
| Purity | High purity is achievable, though it may contain residual reagents, catalysts, and byproducts from the synthesis process. | Purity can vary depending on the efficiency of the extraction and purification methods. It may contain other co-extracted natural compounds. |
| Isomeric Content | The stereochemistry can be controlled to produce a specific isomer if a stereoselective synthesis is employed. | Typically exists as a specific stereoisomer as dictated by the enzymatic machinery of the source organism. |
| Cost & Availability | Generally more readily available and potentially more cost-effective for large-scale production due to scalable synthetic processes. | Availability and cost can be influenced by the abundance of the natural source and the complexity of the extraction process. |
| Regulatory Considerations | Well-defined and reproducible, which can be advantageous for pharmaceutical development and regulatory submissions. | The presence of co-eluting natural products may require more extensive characterization for regulatory purposes. |
Experimental Protocols for Structural Confirmation
To definitively confirm the structure of a sample of this compound, whether from a natural or synthetic source, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of unique proton environments and their splitting patterns.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments, including the carbonyl and carboxyl carbons.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]⁺ ion would be at m/z 245.138.
-
Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the molecular ion. The resulting fragmentation pattern provides information about the connectivity of the atoms.
A logical workflow for confirming the structure of this compound is depicted below.
Potential Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been fully elucidated, its structure suggests it would be metabolized through fatty acid oxidation pathways. The presence of the ketone group at the 4-position indicates that it would likely require specialized enzymes for its processing, distinguishing it from simple dicarboxylic acids.
Long-chain dicarboxylic acids are known to undergo β-oxidation in both mitochondria and peroxisomes. The metabolism of modified fatty acids, such as those with hydroxyl groups, often involves atypical acyl-CoA dehydrogenases like ACAD10 and ACAD11. It is plausible that this compound is similarly processed.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Conclusion
The selection of synthetic versus natural this compound should be guided by the specific requirements of the research. For applications where high purity and a well-defined product are paramount, such as in pharmaceutical development, the synthetic route is often preferred. For exploratory research into the biological activities of natural extracts, the isolated natural product may be more appropriate, with the caveat that any observed effects could be due to the principal compound or the synergistic action of co-occurring molecules. Regardless of the source, rigorous structural confirmation using the analytical techniques outlined in this guide is essential to ensure the integrity and reproducibility of the research.
References
A Comparative Guide to LC-MS and GC-MS Methods for the Quantification of 4-Oxododecanedioic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates like 4-oxododecanedioic acid is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical techniques for the measurement of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison aims to assist in the selection of the most appropriate method based on experimental needs and performance characteristics.
Introduction to Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1][2][3] For non-volatile molecules such as this compound, a chemical derivatization step is necessary to increase their volatility.[3] This method offers excellent chromatographic separation and high sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile technique capable of analyzing a wider range of molecules, including those that are non-volatile or thermally labile, often without the need for derivatization.[2] This can significantly simplify sample preparation. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification in complex biological matrices.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS often depends on the specific analytical requirements such as sensitivity, linearity, and the nature of the sample matrix. The following table summarizes key performance parameters for both methods, based on typical data for similar dicarboxylic acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by ionization and mass analysis. | Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis for high selectivity. |
| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation) to increase volatility. | Often only requires extraction and filtration, derivatization may not be necessary. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.995 | Typically ≥ 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 10 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Method Following Derivatization
This protocol describes a common approach for the analysis of dicarboxylic acids like this compound using GC-MS.
-
Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, urine, or cell culture media), add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid groups.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5ms).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Sample Preparation and Extraction:
-
To 100 µL of the sample, add an internal standard.
-
Perform a protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid, is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Workflow and Method Comparison Diagrams
To visualize the experimental processes and logical comparisons, the following diagrams were created using the DOT language.
References
A Comparative Guide to Validating the Role of 4-Oxododecanedioic Acid in Fungal Secondary Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Oxododecanedioic acid (4-ODDA) against other well-characterized fungal secondary metabolites. It includes detailed experimental protocols and visual workflows to assist researchers in validating its biological role. 4-ODDA is a C12 oxo-dicarboxylic acid that has been identified in fungi such as Fusarium moniliforme and Fusarium fujikuroi.[1][2] While its structural characteristics suggest a role in fatty acid metabolism, its specific functions as a secondary metabolite are not yet fully elucidated.[3][4]
Comparative Analysis of Fungal Secondary Metabolites
Fungi produce a vast array of secondary metabolites with diverse biological activities.[5] To contextualize the potential role of 4-ODDA, it is compared here with two well-known fungal products: penicillin, a groundbreaking antibiotic, and lovastatin, a cholesterol-lowering drug. This comparison highlights the established significance of other fungal metabolites versus the emerging status of 4-ODDA.
Table 1: Comparison of this compound with Other Fungal Metabolites
| Compound | Chemical Class | Primary Mechanism of Action | Primary Biological Activity | Known Fungal Producers |
| This compound | Oxo-dicarboxylic Acid | Not fully elucidated; its ketone group suggests potential interaction with biological macromolecules. | Under investigation; may be involved in fatty acid metabolic pathways. | Fusarium spp. |
| Penicillin | β-Lactam / Non-ribosomal Peptide | Inhibits bacterial transpeptidase, preventing cell wall synthesis. | Antibacterial | Penicillium spp. |
| Lovastatin | Polyketide | Inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. | Cholesterol-lowering | Aspergillus terreus |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, detection, and quantification of 4-ODDA from fungal cultures.
Fungal Culture and Metabolite Extraction
This protocol is adapted from standard methods for extracting dicarboxylic and other organic acids from fungal mycelia and broth.
-
Inoculation and Growth: Inoculate spores of a fungal species (e.g., Fusarium sp.) into 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the culture at 28°C for 10-14 days with shaking at 150 rpm to ensure aeration and homogenous growth.
-
Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Acidification: Acidify the culture filtrate to a pH of approximately 2.0 using 2M hydrochloric acid (HCl).
-
Liquid-Liquid Extraction: Perform a triplicate extraction of the acidified filtrate using an equal volume of ethyl acetate. Pool the organic (ethyl acetate) layers.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water. Evaporate the solvent using a rotary evaporator to obtain the crude metabolite extract.
Quantification via High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of organic acids from the crude extract.
-
Sample Preparation: Re-dissolve the dried crude extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.001N sulfuric acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm for DAD. For MS, monitor for the precursor ion of 4-ODDA ([M+H]⁺ m/z 245.138).
-
-
Quantification: Generate a standard curve by injecting known concentrations of a pure 4-ODDA standard. Calculate the concentration in the fungal extract by comparing its peak area to the standard curve.
Visualized Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biosynthetic context and experimental procedures.
Figure 1: Putative Biosynthesis of this compound. This diagram shows a potential pathway where a C12 precursor is terminally oxidized to a dicarboxylic acid, which is then subject to β-oxidation to yield 4-ODDA.
Figure 2: Experimental Workflow for 4-ODDA Analysis. This flowchart outlines the key steps from culturing the fungus to quantifying the target metabolite, this compound.
References
- 1. This compound | CAS:30828-09-2 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C12H20O5 | CID 13213508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 30828-09-2 | Benchchem [benchchem.com]
- 4. This compound | Fatty acid derivative | TargetMol [targetmol.com]
- 5. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biological Activity of 4-Oxododecanedioic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 4-Oxododecanedioic acid against its structural and functional analogs. Due to limited direct experimental data on this compound, this guide draws upon published activities of analogous compounds to infer potential biological roles and provide a framework for future research.
Introduction to this compound
This compound is a naturally occurring oxo-dicarboxylic acid found in the fungus Fusarium fujikuroi and the plant Coniogramme japonica.[1] Its structure, featuring a twelve-carbon backbone with two carboxylic acid groups and a ketone group at the fourth position, suggests its potential involvement in fatty acid metabolism and signaling pathways analogous to other bioactive lipids. While comprehensive studies on this compound are nascent, its structural similarity to well-characterized dicarboxylic acids and oxo fatty acids provides a basis for predicting its biological activities.
Comparative Biological Activities
This section compares the known biological activities of analogs of this compound. The activities listed for this compound are putative and based on its structural characteristics, requiring experimental validation.
| Compound | Class | Anti-inflammatory Activity | Anti-cancer Activity | PPAR Agonist Activity | Other Relevant Activities |
| This compound | Oxo-dicarboxylic acid | Postulated, based on analogs. | Postulated, based on analogs. | Postulated, potential for PPARα/γ agonism. | Potential role in fatty acid metabolism. |
| Dodecanedioic acid | Dicarboxylic acid | Not well-documented. | Not well-documented. | Not a direct PPAR agonist, but influences fatty acid oxidation. | Enhances beta-oxidation, reduces body fat, and improves glucose tolerance.[2] |
| 13-Oxo-9,11-octadecadienoic acid (13-oxo-ODE) | Oxo-fatty acid | Demonstrated inhibition of LPS-induced nitric oxide and pro-inflammatory cytokines in macrophages.[3][4] | Suppresses cancer stem cell formation and proliferation.[5] | Potent PPARα agonist. | |
| 8-Oxo-9-octadecenoic acid (OOA) | Oxo-fatty acid | Suppresses LPS-induced production of nitric oxide and inflammatory cytokines by inhibiting MAPK and NF-κB signaling. | Not well-documented. | Not well-documented. | |
| Sebacic acid | Dicarboxylic acid | Exhibits anti-inflammatory properties in certain models. | Some studies suggest anti-proliferative effects in specific cancer cell lines. | Weak PPARγ agonist. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of biological activity. Below are representative protocols for assessing the key potential activities of this compound and its analogs.
Anti-inflammatory Activity Assay
Objective: To determine the inhibitory effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined using a sodium nitrite standard curve.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: To rule out cytotoxicity-mediated effects, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response) is calculated from the dose-response curves.
Anti-cancer Activity Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of the test compound on a panel of cancer cell lines.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
Methodology:
-
Cell Culture: Cancer and non-cancerous cells are maintained in their respective recommended culture media and conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
Cells are then treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
PPAR Agonist Activity Assay
Objective: To determine if the test compound can activate peroxisome proliferator-activated receptors (PPARs).
Methodology:
-
Cell Line and Plasmids: A suitable cell line (e.g., HEK293T or CV-1) is used for transient transfection. The necessary plasmids include a PPAR expression vector (e.g., for PPARα, PPARγ, or PPARδ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene (PPRE-luc), and a control plasmid for normalization (e.g., a β-galactosidase expression vector).
-
Transfection: Cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.
-
Treatment: After transfection, cells are treated with various concentrations of the test compound or a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ) for 24 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity. The results are expressed as fold activation relative to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.
Visualizing Pathways and Workflows
Postulated Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which an oxo-dicarboxylic acid like this compound might exert anti-inflammatory effects, based on the known actions of its analogs.
Caption: Postulated anti-inflammatory signaling pathway.
General Experimental Workflow for Biological Activity Screening
This diagram outlines a typical workflow for the initial screening and evaluation of a novel compound like this compound.
Caption: General experimental workflow for screening.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently sparse, the available data on its structural analogs, particularly other oxo fatty acids and dicarboxylic acids, suggest that it is a promising candidate for further investigation. Its potential roles as an anti-inflammatory agent, an anti-cancer compound, and a modulator of PPAR signaling warrant dedicated study.
Future research should focus on:
-
Direct Biological Evaluation: Performing the assays described in this guide to obtain quantitative data (IC50, EC50 values) for this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, cancer, and metabolic diseases.
This comparative guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.
References
- 1. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:30828-09-2 | Lipids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Collection - Receptor-Bound Perfluoroalkyl Carboxylic Acids Dictate Their Activity on Human and Mouse Peroxisome Proliferator-Activated Receptor γ - Environmental Science & Technology - Figshare [figshare.com]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Quantitative Data for 4-Oxododecanedioic Acid Precludes Direct Species Comparison
A thorough review of scientific literature reveals a notable absence of quantitative data for 4-Oxododecanedioic acid levels in biological samples across different species. While its presence has been noted in the fungus Fusarium fujikuroi, specific concentrations have not been reported. Consequently, a direct quantitative comparison of this compound is not feasible at this time.
In light of this data gap, this guide provides a comparative analysis of its close structural and metabolic analog, Dodecanedioic acid (DDA) . As a 12-carbon α,ω-dicarboxylic acid, DDA shares a similar carbon backbone and is involved in related metabolic pathways. Quantitative data for DDA is available for several species, offering valuable insights for researchers in metabolism and drug development.
Quantitative Comparison of Dodecanedioic Acid (DDA) Levels
The following table summarizes the reported concentrations and pharmacokinetic parameters of Dodecanedioic acid in humans and rats.
| Species | Matrix | Analyte | Concentration / Pharmacokinetic Parameter | Experimental Condition | Reference |
| Human | Plasma | Dodecanedioic acid | Area Under the Curve (AUC): 219.7 ± 14.0 µmol (Healthy controls) | Intravenous infusion of 46.6 mmol over 195 minutes. | [1] |
| Plasma | Dodecanedioic acid | Area Under the Curve (AUC): 279.9 ± 42.7 µmol (NIDDM patients) | Intravenous infusion of 46.6 mmol over 195 minutes. | [1] | |
| Urine | Dodecanedioic acid | 24-hour excretion: 6.7% of administered dose (Healthy controls) | Intravenous infusion of 46.6 mmol. | [1] | |
| Urine | Dodecanedioic acid | 24-hour excretion: 6.5% of administered dose (NIDDM patients) | Intravenous infusion of 46.6 mmol. | [1] | |
| Serum | Dodecanedioic acid | Maximal rate of tissue uptake: 0.38 ± 0.08 mmol/min | Intravenous infusion of 42.45 mmol. | [2] | |
| Rat | Plasma | Dodecanedioic acid | Apparent volume of distribution: 0.248 ± 0.035 L/kg BW | Intravenous bolus of 800 µmol/kg body weight. | |
| Plasma | Dodecanedioic acid | Plasma half-life: 12.47 minutes | Intravenous bolus of 800 µmol/kg body weight. | ||
| Urine | Dodecanedioic acid | 24-hour excretion: 3.90 ± 1.62% of administered dose | Intravenous bolus of 800 µmol/kg body weight. | ||
| Plasma | Dodecanedioic acid | Renal clearance: 0.72 ml/min per kg BW | Intraperitoneal bolus administration. | ||
| Plasma | Dodecanedioic acid | Maximal tissue uptake: 17.8 µmol/min per kg BW | Intraperitoneal bolus administration. |
Experimental Protocols
Detailed methodologies for the quantification of Dodecanedioic acid are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols from the cited studies.
Quantification of Dodecanedioic Acid in Human Plasma and Urine via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Blood samples were collected and centrifuged to obtain plasma. 24-hour urine samples were also collected.
-
Instrumentation: High-Pressure Liquid Chromatography (HPLC) system.
-
Chromatographic Conditions: Specific details on the column, mobile phase, and flow rate were not provided in the abstract.
-
Detection: The method of detection (e.g., UV, MS) was not specified in the abstract.
-
Quantification: Plasma and urinary DDA concentrations were determined based on standard calibration curves.
Pharmacokinetic Analysis of Dodecanedioic Acid in Rat Plasma and Urine via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Blood was sampled to obtain plasma. Urine was collected over 24 hours.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC).
-
Measurement: Total plasma DDA was measured, which includes both free and albumin-bound fractions. An in vitro experiment was conducted to determine the binding curve of DDA in rat plasma to calculate the free fraction.
-
Data Analysis: A one-compartment model with linear transfer to the tissues was used for pharmacokinetic analysis of both plasma concentration and urine excretion data.
Quantification of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
While this protocol is for octadecenedioic acid, a similar methodology is applicable for dodecanedioic acid.
-
Extraction: The analyte is extracted from the biological matrix (e.g., skin, perfusates) using methanol. An internal standard (e.g., a saturated analog) is added.
-
Derivatization: The extracted dicarboxylic acids are converted to their trimethylsilyl (TMS) derivatives using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and specificity.
-
Quantification: A calibration curve is generated over a specific concentration range (e.g., 250-2000 ng/mL) to determine the concentration of the analyte in the samples.
Metabolic Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant metabolic pathway for the formation of dicarboxylic acids and a general experimental workflow for their quantification.
References
Assessing the Purity of Commercially Available 4-Oxododecanedioic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a framework for assessing the purity of commercially available 4-Oxododecanedioic acid, a dicarboxylic acid derivative with applications in organic synthesis and metabolic research.[1][2][3] By employing a multi-pronged analytical approach, investigators can confidently ascertain the quality of their reagents.
Comparative Analysis of Hypothetical Suppliers
To illustrate the importance of independent purity verification, this guide presents a hypothetical comparison of this compound from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the potential findings from a suite of analytical tests.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| High-Performance Liquid Chromatography (HPLC) | 98.5% | 99.8% | 95.2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 98.2% (as methyl ester) | 99.7% (as methyl ester) | 94.9% (as methyl ester) |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Consistent with structure, minor unidentified peaks | Clean spectrum, consistent with structure | Significant impurity peaks observed |
| Elemental Analysis (CHN) | C: 58.8%, H: 8.2% (Theoretical: C: 59.00%, H: 8.25%) | C: 59.0%, H: 8.3% (Theoretical: C: 59.00%, H: 8.25%) | C: 57.5%, H: 8.0% (Theoretical: C: 59.00%, H: 8.25%) |
| Melting Point | 108-111°C | 112-113°C | 105-110°C |
Experimental Workflow for Purity Assessment
A systematic approach to purity determination is crucial. The following diagram outlines a logical workflow for the comprehensive analysis of this compound samples.
Caption: Workflow for the analytical assessment of this compound purity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
This technique is used to separate and quantify the components of a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is determined by the relative peak area of the main component compared to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Convert the carboxylic acid groups to their methyl esters using a reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure separation of components.
-
Ionization: Electron Impact (EI).
-
Detection: Mass analysis of the fragments.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Perform the methylation reaction.
-
Dissolve the resulting ester in a suitable solvent (e.g., dichloromethane).
-
-
Procedure:
-
Inject a small volume of the derivatized sample into the GC.
-
Run the oven temperature program.
-
The mass spectrometer will provide mass spectra of the eluting peaks, allowing for identification and purity assessment.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the structure of a molecule and can reveal the presence of impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound.
-
The presence of any unexpected peaks may indicate impurities. The relative integration of these peaks can provide a semi-quantitative measure of their concentration.
-
Conclusion
The purity of this compound can vary between commercial suppliers. While many vendors provide a certificate of analysis, independent verification through a combination of analytical techniques is highly recommended for research and development applications.[4] The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the quality of their chemical reagents, ensuring the reliability and validity of their scientific work.
References
Comparative Transcriptomics of Cells Treated with 4-Oxododecanedioic Acid: A Methodological Guide
Disclaimer: As of the latest literature search, public-access comparative transcriptomics datasets for cells treated specifically with 4-Oxododecanedioic acid are not available. The following guide is a comprehensive, hypothetical framework designed for researchers, scientists, and drug development professionals. It outlines the expected data presentation, detailed experimental protocols, and potential biological pathways that could be investigated, based on the known characteristics of this compound and its structural analogs.
Introduction
This compound is a dicarboxylic acid derivative with potential applications in organic synthesis and fatty acid metabolism studies.[1] Its structural analog, dodecanedioic acid, has been shown to influence fatty acid β-oxidation, reduce body fat accumulation, and improve glucose tolerance.[1] Understanding the transcriptomic landscape of cells treated with this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide provides a template for conducting and presenting such a comparative transcriptomics study.
Hypothetical Data Presentation
A key outcome of a comparative transcriptomics study is the identification of differentially expressed genes (DEGs). The following table represents a hypothetical summarization of quantitative data from such an experiment, comparing cells treated with this compound to a vehicle control and a structurally related compound, dodecanedioic acid.
Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Function | This compound (Fold Change) | Dodecanedioic Acid (Fold Change) | p-value |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty Acid Oxidation | 2.5 | 2.1 | <0.01 |
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal Fatty Acid Oxidation | 1.8 | 1.5 | <0.05 |
| PPARG | Peroxisome Proliferator Activated Receptor Gamma | Lipid Metabolism, Adipogenesis | -1.7 | -1.4 | <0.05 |
| SCD | Stearoyl-CoA Desaturase | Fatty Acid Biosynthesis | -2.1 | -1.8 | <0.01 |
| FASN | Fatty Acid Synthase | Fatty Acid Biosynthesis | -2.3 | -2.0 | <0.01 |
| SLC2A4 | Solute Carrier Family 2 Member 4 (GLUT4) | Glucose Transport | 1.9 | 1.6 | <0.05 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validity of any transcriptomics study. The following section outlines a standard protocol for investigating the effects of this compound on a cellular model.
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., HepG2 for liver metabolism studies, or 3T3-L1 for adipogenesis).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a final concentration of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Include a positive control, such as dodecanedioic acid, to compare effects.
-
Perform experiments in triplicate for each condition.
-
RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Extraction: Isolate total RNA according to the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of >8.0.
-
Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between treatment and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use tools like g:Profiler, DAVID, or Metascape to identify enriched Gene Ontology (GO) terms and biological pathways (e.g., KEGG, Reactome) among the differentially expressed genes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics of cells treated with this compound.
Hypothetical Signaling Pathway
Based on the known effects of its structural analog, this compound may influence fatty acid metabolism. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical activation of the PPARα signaling pathway by this compound.
References
Validating Analytical Standards for 4-Oxododecanedioic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Oxododecanedioic acid is crucial for various applications, including its role as a building block in specialty polymers and its potential applications in the pharmaceutical industry.[1] This guide provides a comparative overview of commercially available analytical standards and validated analytical methodologies for this compound, complete with experimental protocols and performance data to aid in the selection of the most suitable materials and methods for your research needs.
Commercially Available Analytical Standards
A reliable analytical standard is the cornerstone of any quantitative analysis. The purity and characterization of the standard directly impact the accuracy and reproducibility of experimental results. Several vendors supply this compound for research purposes. When selecting a standard, it is imperative to consider the purity, the extent of characterization provided by the supplier, and the availability of a comprehensive Certificate of Analysis (CoA).
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Biosynth | FBA82809 | 30828-09-2 | C₁₂H₂₀O₅ | 244.28 g/mol | Not specified | For pharmaceutical testing.[1] |
| Benchchem | B157072 | 30828-09-2 | C₁₂H₂₀O₅ | 244.28 g/mol | Not specified | For research use only. Not for human or veterinary use.[2] |
| MedChemExpress | HY-N2644 | 30828-09-2 | C₁₂H₂₀O₅ | 244.28 g/mol | Not specified | For research use only.[3] |
| TargetMol | T9A8420 | 30828-09-2 | C₁₂H₂₀O₅ | 244.28 g/mol | Not specified | For research purposes only.[4] |
| ScreenLib | CFN92539 | 30828-09-2 | C₁₂H₂₀O₅ | 244.28 g/mol | Not specified | Natural product from Coniogramme japonica. |
Note: While purity is often not explicitly stated on the product webpages, it is crucial to request the Certificate of Analysis from the supplier for detailed information on purity, identity, and any residual solvents or impurities.
Comparative Analytical Methodologies
The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods for the analysis of dicarboxylic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of organic acids. For this compound, a reversed-phase C18 column is often suitable.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
For serum samples, protein precipitation followed by liquid-liquid extraction is a common approach.
-
For plant tissues, homogenization and extraction with a solvent system like methanol/chloroform/water are used to separate polar compounds.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm, which corresponds to the carboxyl group absorption.
-
Expected Performance:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | In the low µg/mL range |
| Limit of Quantification (LOQ) | In the low µg/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Extraction is performed as described for HPLC.
-
A two-step derivatization is required. First, methoximation protects the ketone group, followed by silylation (e.g., with MSTFA) or esterification (e.g., with butanolic HCl) of the carboxylic acid groups to increase volatility.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detector: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Expected Performance:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | In the ng/mL range |
| Limit of Quantification (LOQ) | In the ng/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Caption: Workflow for GC-MS analysis including the crucial derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is often the method of choice for complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Similar to HPLC, sample preparation involves protein precipitation and/or solid-phase extraction (SPE).
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The precursor ion would be [M-H]⁻ at m/z 243.1.
-
Expected Performance:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µmol/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
Caption: Detailed workflow of the LC-MS/MS method for sensitive quantification.
Conclusion
The validation of an analytical standard for this compound requires careful consideration of the standard's quality and the selection of an appropriate analytical method. While several suppliers offer this compound, obtaining a detailed Certificate of Analysis is essential. For quantification, LC-MS/MS generally provides the highest sensitivity and selectivity, making it ideal for complex matrices. However, HPLC-UV and GC-MS are also viable alternatives, with the latter requiring a derivatization step. The provided protocols and expected performance data serve as a guide for researchers to establish and validate their own analytical methods for this compound.
References
Unveiling the Bioactive Potential of 4-Oxododecanedioic Acid Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the structural analogs of 4-Oxododecanedioic acid and their associated bioactivities, drawing from available scientific literature. While direct, comprehensive studies on a homologous series of this compound analogs are limited, this guide synthesizes findings on related dicarboxylic and keto-dicarboxylic acids to offer insights into their therapeutic potential.
This compound, a 12-carbon dicarboxylic acid containing a ketone group, and its structural relatives are emerging as molecules of interest in metabolic regulation, anti-inflammatory research, and oncology. The presence of both carboxylic acid and ketone functionalities imparts unique chemical properties that can translate into significant biological effects.
Comparative Bioactivity of Dicarboxylic and Keto-Dicarboxylic Acids
| Compound Class/Example | Structural Features | Reported Bioactivity | Quantitative Data (Example) | Potential Therapeutic Area |
| Dodecanedioic Acid | C12 saturated dicarboxylic acid (non-keto analog of this compound) | Increases beta-oxidation of fatty acids, reduces body fat accumulation, improves glucose tolerance, and replenishes the Krebs cycle.[1] | Not specified in the provided results. | Metabolic Disorders |
| Long-Chain Dicarboxylic Acids | Dicarboxylic acids with carbon chains >12 | Exhibit anti-inflammatory and potential chemopreventive properties. | Not specified in the provided results. | Inflammation, Cancer |
| α-Cycloalkyl-substituted ω-keto-dicarboxylic acids | Dicarboxylic acids with a terminal ketone and a cycloalkyl group at the α-position. | Act as lipid-regulating agents by inhibiting the de novo incorporation of acetate into lipids in hepatocytes. | IC50 in the range of 0.3-1.0 µM. | Metabolic Disorders (Hyperlipidemia) |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | C18 unsaturated keto-carboxylic acid. | Possesses anti-inflammatory effects by inhibiting nitric oxide (NO) production and the secretion of pro-inflammatory cytokines. | Not specified in the provided results. | Inflammation |
| 2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives | Heterocyclic dicarboxylic acids with a ketone group. | Proposed for anticancer activity screening. | Not specified in the provided results. | Cancer |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in the context of evaluating the bioactivity of dicarboxylic acid analogs.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the potential of a compound to inhibit the inflammatory response in vitro by measuring the reduction of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for adherence.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Control wells without LPS stimulation are also included.
3. Measurement of Nitric Oxide:
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined from a dose-response curve.
In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cell lines of interest are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
2. Compound Treatment:
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.
Caption: A potential anti-inflammatory mechanism of this compound analogs.
Caption: A generalized workflow for the screening and identification of bioactive compounds.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Oxododecanedioic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Oxododecanedioic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
Based on the irritant nature of dicarboxylic acids, a comprehensive PPE plan is crucial to minimize exposure and ensure laboratory safety.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eyes & Face | Safety goggles and/or face shield | Goggles with indirect ventilation are essential to protect against splashes and fumes.[2] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[2] |
| Respiratory | N95 or higher-level respirator | A respirator is crucial for protecting against dust, fumes, and vapors.[2] In low-fume environments, an N95 mask may be sufficient, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels.[2] |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. |
Operational Plan
A systematic approach to handling this compound will ensure a safe and controlled laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
-
Avoid Ingestion and Inhalation: Take necessary precautions to avoid ingesting or inhaling the substance.
3. Storage:
-
Container: Keep the compound in a tightly closed container.
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.
2. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
3. Final Disposal:
-
Dispose of the chemical waste according to local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
